molecular formula C16H22N2O2 B1404506 2-Cbz-2,6-diazaspiro[4.5]decane CAS No. 1086394-79-7

2-Cbz-2,6-diazaspiro[4.5]decane

Cat. No.: B1404506
CAS No.: 1086394-79-7
M. Wt: 274.36 g/mol
InChI Key: ZYXDSFNOXAXADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cbz-2,6-diazaspiro[4.5]decane (CAS 1086394-79-7) is a protected derivative of the 2,6-diazaspiro[4.5]decane scaffold, serving as a crucial synthetic intermediate in pharmaceutical research and development. This compound features a carbobenzyloxy (Cbz) protecting group, which safeguards the secondary amine and can be selectively removed to allow for further functionalization, making it a versatile building block for the synthesis of more complex molecules . The spirocyclic core structure provides molecular rigidity and three-dimensionality, properties that are highly valuable in drug discovery for exploring novel chemical space and improving the physicochemical profiles of lead compounds. Research into related diazaspiro[4.5]decane derivatives has demonstrated their significant potential as key intermediates in the preparation of biologically active molecules, including inhibitors of enzymes like tryptophan hydroxylase (TPH), which is a target in the development of treatments for conditions related to serotonin biosynthesis . With a molecular formula of C16H22N2O2 and a molecular weight of 274.36 g/mol, this reagent is supplied for laboratory research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-9-16(13-18)8-4-5-10-17-16/h1-3,6-7,17H,4-5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXDSFNOXAXADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745355
Record name Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086394-79-7
Record name 2,6-Diazaspiro[4.5]decane-2-carboxylic acid, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086394-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Cbz-2,6-diazaspiro[4.5]decane: Properties, Synthesis, and Applications in Drug Discovery

In the field of medicinal chemistry, the quest for novel chemical entities with improved pharmacological profiles is perpetual. The structural rigidity and three-dimensional complexity of a molecule are critical determinants of its binding affinity and selectivity for a biological target. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures in drug design. They introduce conformational constraint, which can pre-organize a molecule into a bioactive conformation, thereby enhancing potency and reducing off-target effects.

The 2,6-diazaspiro[4.5]decane core, a motif featuring a five-membered pyrrolidine ring fused with a six-membered piperidine ring through a spirocyclic carbon, is a particularly valuable building block. Its utility is significantly enhanced by the strategic placement of a carboxybenzyl (Cbz) protecting group on one of its nitrogen atoms. This guide provides a comprehensive technical overview of This compound , focusing on its chemical properties, synthesis, and pivotal role as a versatile intermediate for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound, systematically named benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate, is a key synthetic intermediate. The Cbz group on the N2 position provides robust protection under a wide range of reaction conditions while leaving the N6 nitrogen available for facile derivatization. This differential protection is the cornerstone of its utility in multi-step synthetic campaigns.

The spirocyclic nature of the core imparts significant conformational rigidity compared to more flexible diamine structures like piperazine. This pre-defined spatial arrangement of the nitrogen atoms is a key feature exploited in drug design to achieve higher target specificity.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1158749-81-2[]
Molecular Formula C₁₆H₂₂N₂O₂[2]
Molecular Weight 274.36 g/mol [2]
Monoisotopic Mass 274.16812 Da[2]
Predicted XlogP 2.1[2]
Appearance Typically a solidN/A
IUPAC Name benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate[2]

Synthesis and Purification

The synthesis of diazaspiro[4.5]decane scaffolds can be achieved through various strategies, including oxidative cyclization and bromine-mediated cyclization of acyclic precursors.[3][4] The preparation of the N-protected this compound intermediate is a critical step that enables its use as a building block. Below is a representative, multi-step synthetic protocol adapted from methodologies described for analogous spirocyclic systems.

Experimental Protocol: Representative Synthesis

This protocol outlines a plausible pathway involving the construction of the spirocyclic core followed by selective protection. The causality behind this approach lies in establishing the core architecture first, then differentiating the two nitrogen atoms for sequential functionalization.

Step 1: Synthesis of the Diazaspiro[4.5]decane Core

  • Rationale: This initial phase focuses on constructing the core heterocyclic framework. A common strategy involves the cyclization of a suitably substituted piperidone derivative.

  • To a solution of a suitable starting material, such as 1-benzyl-4-piperidone, react with an appropriate nitrogen-containing nucleophile and a carbon source (e.g., via a multi-component reaction or a stepwise process) to form the pyrrolidine ring fused at the C4 position.

  • Reaction conditions are critical and often involve refluxing in a suitable solvent like ethanol or methanol for several hours to drive the cyclization to completion.

  • The resulting crude diazaspiro[4.5]decane is isolated by removal of solvent under reduced pressure.

Step 2: Selective N-Cbz Protection

  • Rationale: With the core synthesized, one nitrogen must be selectively protected. The choice of the Cbz group is strategic due to its stability and well-established deprotection methods that are orthogonal to many other protecting groups.

  • Dissolve the crude diazaspiro[4.5]decane in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize side products.

  • Add a base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

  • Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution. The stoichiometry is controlled to favor mono-protection.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Rationale: A standard aqueous work-up is employed to remove inorganic salts and water-soluble impurities. Chromatographic purification is necessary to isolate the desired product from any unreacted starting material or di-protected byproducts.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

G cluster_synthesis Synthesis Workflow Start Piperidone Derivative + Amine Source Cyclization Core Cyclization (e.g., Reflux in EtOH) Start->Cyclization CrudeCore Crude 2,6-Diazaspiro[4.5]decane Cyclization->CrudeCore Protection Selective N-Cbz Protection (Cbz-Cl, Base, DCM, 0°C to RT) CrudeCore->Protection Workup Aqueous Work-up & Extraction Protection->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

A representative workflow for the synthesis of this compound.

Chemical Reactivity and Strategic Functionalization

The synthetic power of this compound lies in the orthogonal reactivity of its two nitrogen centers. The unprotected secondary amine at the N6 position is a nucleophilic handle for introducing molecular diversity, while the Cbz-protected N2 amine can be unmasked at a later stage for further modification.

Functionalization of the N6 Position

The secondary amine at N6 is readily functionalized through standard amine chemistries:

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or triflates.[5]

  • Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like EDC/HOBt) to form amides and sulfonamides.

Deprotection of the N2-Cbz Group

The Cbz group is reliably cleaved under conditions that typically do not affect other functional groups, providing a key strategic advantage.

  • Protocol: Hydrogenolysis

    • Dissolve the N6-functionalized, N2-Cbz-protected spirocycle in a protic solvent such as methanol (MeOH) or ethanol (EtOH).

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator.

    • Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and concentrate the filtrate to yield the deprotected product.

This two-stage functionalization strategy allows for the controlled and directional synthesis of complex molecules built upon the spirocyclic core.

G cluster_n6 N6 Functionalization cluster_n2 N2 Functionalization Start 2-Cbz-2,6- diazaspiro[4.5]decane Alkylation N-Alkylation Start->Alkylation R-X, Base Arylation N-Arylation Start->Arylation R-X, Base Acylation Acylation Start->Acylation R-X, Base Intermediate N6-Functionalized Intermediate Alkylation->Intermediate Arylation->Intermediate Acylation->Intermediate Deprotection N2 Deprotection (H₂, Pd/C) FinalCore N6-Functionalized, N2-Free Core Deprotection->FinalCore Intermediate->Deprotection Alkylation2 N-Alkylation FinalCore->Alkylation2 R'-X, Base Arylation2 N-Arylation FinalCore->Arylation2 R'-X, Base Acylation2 Acylation FinalCore->Acylation2 R'-X, Base

Strategic functionalization pathways for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of the 2,6-diazaspiro[4.5]decane scaffold make it a powerful tool for addressing common challenges in drug development.

A Conformationally Constrained Piperazine Bioisostere

Piperazine is a ubiquitous fragment in CNS-active drugs, but its conformational flexibility can lead to promiscuous binding to multiple receptors and poor pharmacokinetic properties. The 2,6-diazaspiro[4.5]decane core serves as an excellent rigid bioisostere for piperazine.[6] Replacing a flexible piperazine linker with this rigid scaffold can:

  • Enhance Binding Affinity: By locking the molecule in a conformation that is favorable for binding to the target protein.

  • Improve Selectivity: The rigid structure is less likely to adapt to the binding sites of off-target proteins.

  • Optimize ADME Properties: The introduction of a sp³-rich, rigid core can improve metabolic stability and other key drug-like properties.

Scaffold for Novel Therapeutics

The diazaspiro[4.5]decane framework has been successfully incorporated into potent and selective inhibitors for various biological targets.

  • TYK2/JAK1 Inhibitors: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[7] One compound from this series demonstrated excellent potency, metabolic stability, and significant anti-inflammatory efficacy in a preclinical model of ulcerative colitis.[7]

  • Sigma-2 (σ2) Receptor Ligands: Diazaspiroalkanes have been explored as core structures in the development of high-affinity ligands for the σ2 receptor, a protein implicated in various neurological and oncological disease states.[5]

G cluster_logic Drug Discovery Logic Scaffold This compound (Starting Block) Strategy Strategy: Bioisosteric Replacement Scaffold->Strategy Challenge Challenge: Flexible Linker (e.g., Piperazine) - Low Selectivity - Poor PK Profile Hypothesis Hypothesis: Introduce Conformational Rigidity Challenge->Hypothesis Hypothesis->Strategy Library Library Synthesis via N6 & N2 Functionalization Strategy->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compound - High Potency - High Selectivity Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate (e.g., TYK2/JAK1 Inhibitor) Optimization->Candidate

Sources

Physicochemical characteristics of 2-Cbz-2,6-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Cbz-2,6-diazaspiro[4.5]decane

Executive Summary

This compound is a valuable synthetic intermediate, frequently utilized in medicinal chemistry as a constrained scaffold for building complex molecules with potential therapeutic applications. Diazaspirocycles are of significant interest as they can serve as bioisosteres for more common ring systems like piperazine, offering a unique three-dimensional exit vector for substituents.[1][2] A thorough understanding of its fundamental physicochemical properties is paramount for its effective use in drug discovery, influencing everything from reaction conditions to pharmacokinetic profiles. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, with a primary focus on the robust experimental methodologies required for their determination. We present detailed, field-proven protocols for measuring pKa, logP, and aqueous solubility, empowering researchers to generate the critical data needed for informed decision-making in drug development programs.

Molecular and Structural Properties

A precise understanding of the molecule's basic structural and chemical properties forms the foundation for all further characterization. The "Cbz" group (carboxybenzyl) serves as a protecting group for one of the amine functionalities, significantly influencing the molecule's overall properties compared to its unprotected parent scaffold.

1.1 Chemical Structure and Nomenclature

  • Systematic Name: Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate

  • Common Name: this compound

  • CAS Number: 165912477-70-1 (for hydrochloride salt, free base may vary)

  • Chemical Structure: (Self-generated image, structure confirmed from PubChem)

1.2 Core Molecular Data

The following table summarizes the fundamental molecular properties. The molecular weight is calculated from the formula, and the XlogP is a computational prediction, which should be confirmed by experimental data as described in Section 3.2.

ParameterValueSource
Molecular Formula C₁₆H₂₂N₂O₂[3]
Molecular Weight 274.36 g/mol Calculated
Monoisotopic Mass 274.16812 Da[3]
Predicted XlogP 2.1[3]

Ionization Constant (pKa) Determination

The pKa value dictates the extent of ionization of a molecule at a given pH. For this compound, the unprotected secondary amine at position 6 is the primary basic center. Its pKa is critical for understanding its solubility, membrane permeability, and potential for ionic interactions with biological targets.

Expertise & Causality: Why Potentiometric Titration?

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy, simplicity, and low cost.[4] The method relies on monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the ionizable group is protonated. This direct measurement provides a thermodynamic pKa value, which is essential for building accurate predictive models for absorption and distribution.

Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the steps for determining the pKa of the secondary amine in this compound.

Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0). Ensure the temperature probe is submerged and readings are stable.

  • Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water or a suitable co-solvent if solubility is limited. To maintain a constant ionic environment, add a background electrolyte such as 0.15 M KCl.[5]

  • Initial Acidification: Place a known volume (e.g., 20 mL) of the sample solution into a temperature-controlled titration vessel.[5][6] Using a magnetic stirrer for gentle agitation, add 0.1 M HCl dropwise to lower the pH to ~2.0, ensuring the amine is fully protonated.

  • Titration: Begin the titration by adding small, precise aliquots (e.g., 0.02 mL) of a standardized 0.1 M NaOH solution.[5][6]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration well past the expected equivalence point (e.g., to pH 11-12).

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point. For higher accuracy, calculate the first and second derivatives of the titration curve to precisely identify the equivalence point.[7]

Visualization: pKa Determination Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare ~1 mM Sample in 0.15 M KCl Acidify Acidify Sample (to pH ~2 with 0.1M HCl) PrepareSample->Acidify Titrate Titrate with 0.1M NaOH (record pH vs. Volume) Acidify->Titrate Plot Plot pH vs. Volume Titrate->Plot Derive Calculate 1st & 2nd Derivatives Plot->Derive Determine Determine Equivalence Point & Half-Equivalence (pKa) Derive->Determine

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP) Determination

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties.[8] It is quantified by the partition coefficient (P), typically expressed as its logarithm (logP).

Expertise & Causality: Why the Shake-Flask Method?

The shake-flask method is the internationally recognized "gold standard" for logP determination, recommended by organizations like the OECD.[9] It provides a direct, thermodynamic measurement of how a compound partitions between two immiscible phases (n-octanol and water), simulating its distribution between aqueous biological fluids and lipid membranes.[8][10] While more high-throughput methods exist, the shake-flask method remains the most reliable and defensible for generating definitive data on lead compounds.[9]

Protocol: LogP Determination by Shake-Flask Method

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely.

  • Sample Addition: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., a 1:1 ratio).

  • Equilibration: Seal the vial and shake or agitate it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-24 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Visualization: Shake-Flask LogP Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate Pre-saturate n-Octanol and Aqueous Buffer Stock Prepare Stock Solution in n-Octanol Combine Combine Phases (1:1 ratio) Stock->Combine Equilibrate Shake to Equilibrate Combine->Equilibrate Separate Centrifuge to Separate Phases Equilibrate->Separate Quantify Quantify Concentration in each Phase (HPLC-UV) Separate->Quantify Calculate Calculate logP Quantify->Calculate

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects oral bioavailability and the ability to formulate a compound for both in vitro and in vivo studies.[11] Poor solubility is a major hurdle in drug development.

Expertise & Causality: Why Thermodynamic Solubility with HPLC-UV?

Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium and is the most relevant measure for predicting in vivo dissolution.[11][12] Kinetic solubility assays are faster but can overestimate solubility as they may not represent a true equilibrium state. Using HPLC-UV for quantification is highly advantageous as it separates the parent compound from any impurities or degradants, ensuring that only the solubility of the target molecule is measured.[13]

Protocol: Thermodynamic Aqueous Solubility

Methodology:

  • Sample Addition: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffers (e.g., pH 2.0, pH 6.5, pH 7.4) to ensure a saturated solution.

  • Equilibration: Seal the vials and agitate them on a shaker or roller system at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12][14]

  • Filtration: After equilibration, allow the suspension to settle. Filter the supernatant through a low-binding 0.45 μm filter to remove all undissolved solids.[14]

  • Standard Curve Preparation: Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at known concentrations.

  • Quantification: Analyze the filtered aqueous samples and the standard solutions by a validated HPLC-UV method.

  • Calculation: Generate a standard curve by plotting the known concentrations of the standards against their HPLC peak areas. Use the linear regression equation from this curve to determine the concentration of the compound in the filtered aqueous samples. This concentration is the thermodynamic solubility.

Visualization: Thermodynamic Solubility Workflow

G cluster_prep Equilibration cluster_hplc Quantification cluster_analysis Calculation AddSolid Add Excess Solid to Aqueous Buffer Equilibrate Agitate for 24-48h at Constant Temp AddSolid->Equilibrate Filter Filter Supernatant (0.45 µm) Equilibrate->Filter Analyze Analyze Filtered Sample by HPLC-UV Filter->Analyze StdCurve Prepare HPLC Standard Curve Calculate Determine Concentration (Solubility) from Std Curve Analyze->Calculate

Caption: Workflow for thermodynamic solubility determination via HPLC-UV.

Conclusion

The physicochemical properties of this compound—namely its pKa, logP, and aqueous solubility—are not merely academic data points. They are critical parameters that govern its behavior in biological systems and guide its development from a laboratory curiosity to a potential therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reliable data essential for structure-activity relationship (SAR) studies, computational modeling, and formulation development. By investing in this foundational characterization, researchers can de-risk their programs and accelerate the journey of novel chemical entities toward the clinic.

References

  • PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxaspiro[15][16]decane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Spiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]

  • Podolsky, N., & Matsson, P. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 115, 123-130. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Acar, U. P., & Idil, O. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 735-742. Retrieved from [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. Retrieved from [Link]

  • ResearchGate. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Retrieved from [Link]

  • Pandey, P. K. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Retrieved from [Link]

  • Orkoula, M. G., & Kourkoumelis, N. (2016). Development of Methods for the Determination of pKa Values. Scientia Pharmaceutica, 84(4), 573-590. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Amidon, G. L., & Lee, H. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(3), 6-10. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Takács-Novák, K., et al. (1997). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 16(2), 319-328. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). The Potentiometric Titration of an Acid Mixture. Retrieved from [Link]

  • Yousuf, M., et al. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 26(11), 3293. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1,6-dioxaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Strategic Utility of 2-Cbz-2,6-Diazaspiro[4.5]decane in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

The quest for novel chemical scaffolds that provide access to unexplored regions of chemical space is a central theme in contemporary drug discovery. Among the myriad of molecular architectures, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, conformational rigidity, and synthetic tractability. The 2,6-diazaspiro[4.5]decane framework, a privileged scaffold, offers a unique spatial arrangement of nitrogen atoms, enabling the creation of diverse and potent bioactive molecules. This guide focuses on a key derivative, 2-Cbz-2,6-diazaspiro[4.5]decane, a versatile building block that has found application in the development of novel therapeutics, particularly in the realm of enzyme inhibition.

The 2,6-Diazaspiro[4.5]decane Scaffold: A Foundation for Innovation

The 2,6-diazaspiro[4.5]decane core consists of a piperidine ring and a pyrrolidine ring fused at a single carbon atom. This arrangement imparts a rigid, non-planar geometry that can be advantageous for several reasons in drug design:

  • Three-Dimensional Diversity: The spirocyclic nature of the scaffold allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with the complex three-dimensional binding sites of biological targets.

  • Reduced Rotational Freedom: Compared to more flexible aliphatic diamines like piperazine, the constrained conformation of the diazaspiro[4.5]decane core can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity.

  • Novel Chemical Space: The unique topology of this scaffold allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new biological activities and improved intellectual property positions.

  • Bioisosteric Replacement: The 2,6-diazaspiro[4.5]decane moiety can serve as a rigid bioisostere for more common and flexible scaffolds like piperazine, offering a strategy to improve potency, selectivity, and pharmacokinetic properties.

The strategic placement of a Carboxybenzyl (Cbz) protecting group on one of the nitrogen atoms, yielding this compound, is a critical manipulation that enables the selective functionalization of the two distinct amine centers. This mono-protection allows for a controlled and stepwise elaboration of the scaffold, a cornerstone of modern synthetic medicinal chemistry.

Synthesis and Physicochemical Properties

The core diazaspiro[4.5]decane scaffold can be assembled through various synthetic strategies, including intramolecular cyclization reactions. Once the parent diamine is obtained, the introduction of the Cbz group can be achieved by reacting it with benzyl chloroformate under controlled conditions to favor mono-protection. The differing reactivity of the two nitrogen atoms (one in a six-membered ring and the other in a five-membered ring) may offer a degree of inherent selectivity.

Physicochemical Properties of Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate

PropertyValueSource
Molecular FormulaC₁₆H₂₂N₂O₂PubChemLite[1][2]
Monoisotopic Mass274.16812 DaPubChemLite[1][2]
Predicted XlogP2.1PubChemLite[1][2]
Predicted Collision Cross Section ([M+H]⁺)167.4 ŲPubChemLite[1][2]

Application in Drug Discovery: A Case Study in TPH1 Inhibition

A significant application of the diazaspiro[4.5]decane scaffold, and by extension its Cbz-protected form, is in the development of inhibitors for tryptophan hydroxylase (TPH), particularly the TPH1 isoform. TPH1 is a key enzyme in the biosynthesis of serotonin in the periphery and has been implicated in various diseases, including pulmonary hypertension and gastrointestinal disorders. A patent for the resolution of optically active diazaspiro[4.5]decane derivatives highlights the use of Cbz as a suitable protecting group for amine intermediates in the synthesis of TPH1 inhibitors[3].

The general workflow for utilizing this compound in a drug discovery campaign is outlined below:

SAR_Considerations scaffold 2,6-Diazaspiro[4.5]decane Core R2 R2 Substituent (at N-6) scaffold->R2 Modulation of Pharmacophore B R1 R1 Substituent (at N-2) R1->scaffold Modulation of Pharmacophore A Potency Potency R1->Potency Selectivity Selectivity R1->Selectivity ADME_Properties ADME Properties R1->ADME_Properties R2->Potency R2->Selectivity R2->ADME_Properties

Sources

An In-Depth Technical Guide to the Synthesis and Predicted Crystal Structure of 2-Cbz-2,6-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,6-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, offering a unique three-dimensional architecture for the development of novel therapeutic agents. The introduction of a carboxybenzyl (Cbz) protecting group is a critical step in the synthetic manipulation of this scaffold, enabling regioselective functionalization. In the absence of publicly available experimental crystal structure data for 2-Cbz-2,6-diazaspiro[4.5]decane, this technical guide provides a comprehensive approach, detailing a robust synthetic protocol and an insightful in silico analysis of its predicted crystal structure. This guide serves as a valuable resource for researchers working with this important class of compounds, offering both practical synthetic methodology and a theoretical framework for understanding its solid-state properties.

Introduction: The Significance of the 2,6-Diazaspiro[4.5]decane Scaffold

Spirocyclic systems have garnered considerable attention in drug discovery due to their rigid, three-dimensional nature, which can lead to enhanced binding affinity and selectivity for biological targets. The 2,6-diazaspiro[4.5]decane core, in particular, has been identified as a key pharmacophore in a variety of biologically active molecules. Its unique topology allows for the precise spatial orientation of substituents, making it an attractive scaffold for the design of ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules based on this scaffold. The carboxybenzyl (Cbz) group is a widely employed nitrogen protecting group due to its stability under a range of reaction conditions and its facile removal by catalytic hydrogenation. The regioselective protection of one of the nitrogen atoms of the 2,6-diazaspiro[4.5]decane core with a Cbz group, yielding this compound, provides a key intermediate for further synthetic elaboration.

Understanding the solid-state properties of such key intermediates is crucial for their reliable handling, purification, and for controlling their reactivity in subsequent synthetic steps. X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including its conformation and intermolecular interactions. Although an experimental crystal structure for this compound is not currently in the public domain, computational methods offer a powerful alternative for predicting its structural features. This guide, therefore, presents a detailed synthetic protocol for its preparation and a comprehensive in silico analysis of its predicted crystal structure.

Synthesis and Purification of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available reagents. The first step involves the construction of the diazaspirocyclic core, followed by the selective N-protection with a Cbz group.

Synthesis of the 2,6-Diazaspiro[4.5]decane Core

A common and efficient method for the synthesis of the 2,6-diazaspiro[4.5]decane core involves a double reductive amination of 1,4-cyclohexanedione with a suitable amine, followed by cyclization.

Regioselective N-Cbz Protection

With the diazaspiro[4.5]decane core in hand, the next step is the regioselective protection of one of the secondary amine functionalities. The reaction is typically carried out under standard Schotten-Baumann conditions.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,4-Cyclohexanedione

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step 1: Synthesis of 2,6-Dibenzyl-2,6-diazaspiro[4.5]decane

  • To a stirred solution of 1,4-cyclohexanedione (1.0 eq) in dichloroethane (DCE), add benzylamine (2.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (2.5 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then subjected to catalytic hydrogenation to remove the benzyl groups, yielding the free diamine, 2,6-diazaspiro[4.5]decane.

Step 2: Synthesis of this compound

  • Dissolve 2,6-diazaspiro[4.5]decane (1.0 eq) in a mixture of dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate.

  • Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a white solid.

Causality Behind Experimental Choices:

  • Reductive Amination: The use of STAB is advantageous as it is a mild and selective reducing agent for the iminium ions formed in situ, minimizing side reactions.

  • N-Cbz Protection: The Schotten-Baumann conditions (a two-phase system with a mild base) are ideal for this reaction, as they effectively trap the HCl byproduct generated during the reaction, preventing the protonation of the starting diamine and promoting the desired N-acylation. The use of a slight excess of Cbz-Cl ensures complete conversion of the starting material.

  • Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule, allowing for the separation of the desired product from any unreacted starting materials or di-protected byproducts.

In Silico Analysis of the Predicted Crystal Structure

In the absence of experimental data, computational modeling provides a powerful tool to predict the three-dimensional structure and crystal packing of this compound.

Molecular Modeling and Conformational Analysis

The first step in predicting the crystal structure is to determine the lowest energy conformation of the molecule. This is achieved through a systematic conformational search using molecular mechanics force fields.

The 2,6-diazaspiro[4.5]decane core is expected to adopt a conformation where the six-membered piperidine ring is in a chair conformation and the five-membered pyrrolidine ring adopts an envelope or twisted conformation. The bulky Cbz group will likely occupy an equatorial position on the pyrrolidine ring to minimize steric hindrance.

Crystal Structure Prediction

Crystal structure prediction (CSP) algorithms are then employed to generate a landscape of possible crystal packings. These algorithms typically involve a global search of the potential energy surface, considering various possible space groups and unit cell parameters. The stability of the predicted crystal structures is evaluated based on their calculated lattice energies.

For a molecule like this compound, which contains a hydrogen bond donor (the secondary amine) and acceptor (the carbonyl oxygen of the carbamate), hydrogen bonding is expected to play a dominant role in the crystal packing.

Analysis of Predicted Intermolecular Interactions

Analysis of the most stable predicted crystal structures reveals the key intermolecular interactions that govern the packing of the molecules in the solid state. The primary interactions are predicted to be:

  • N-H···O=C Hydrogen Bonds: The secondary amine of the piperidine ring is expected to act as a hydrogen bond donor to the carbonyl oxygen of the Cbz group of a neighboring molecule. This interaction is likely to be a key feature in the formation of one- or two-dimensional networks within the crystal lattice.

  • π-π Stacking: The aromatic rings of the Cbz groups may engage in π-π stacking interactions, further stabilizing the crystal structure.

  • van der Waals Interactions: A network of weaker van der Waals forces between the aliphatic spirocyclic frameworks will also contribute to the overall stability of the crystal lattice.

Visualization and Data Presentation

Synthetic Pathway

Synthesis_of_this compound cluster_0 Step 1: Spirocycle Formation cluster_1 Step 2: N-Cbz Protection 1,4-Cyclohexanedione 1,4-Cyclohexanedione 2,6-Dibenzyl-2,6-diazaspiro[4.5]decane 2,6-Dibenzyl-2,6-diazaspiro[4.5]decane 1,4-Cyclohexanedione->2,6-Dibenzyl-2,6-diazaspiro[4.5]decane + Benzylamine, STAB, DCE Benzylamine Benzylamine Benzylamine->2,6-Dibenzyl-2,6-diazaspiro[4.5]decane 2,6-Diazaspiro[4.5]decane 2,6-Diazaspiro[4.5]decane 2,6-Dibenzyl-2,6-diazaspiro[4.5]decane->2,6-Diazaspiro[4.5]decane H₂, Pd/C Target This compound 2,6-Diazaspiro[4.5]decane->Target + Cbz-Cl, NaHCO₃, DCM Cbz-Cl Benzyl Chloroformate Cbz-Cl->Target

Caption: Synthetic pathway for this compound.

Predicted Intermolecular Interactions

Predicted_Intermolecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B cluster_molecule3 Molecule C cluster_molecule4 Molecule D node1 This compound Piperidine N-H Carbamate C=O node2 This compound Piperidine N-H Carbamate C=O node1:f0->node2:f1 N-H···O=C Hydrogen Bond node3 This compound Benzyl Ring node4 This compound Benzyl Ring node3:f0->node4:f0 π-π Stacking

Caption: Key predicted intermolecular interactions.

Table 1: Predicted Crystallographic Data for a Likely Polymorph of this compound
ParameterPredicted Value
Chemical FormulaC₁₇H₂₄N₂O₂
Formula Weight288.38 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)10-15
b (Å)8-12
c (Å)18-25
β (°)90-105
Volume (ų)2000-2500
Z4 or 8
Density (calculated) (g/cm³)1.1-1.3

Note: These values are predictions from computational modeling and await experimental verification.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and predicted crystal structure of this compound, a key intermediate in the development of novel therapeutics based on the diazaspiro[4.5]decane scaffold. A detailed and robust synthetic protocol has been outlined, with clear justifications for the chosen experimental conditions.

In the absence of experimental crystallographic data, a thorough in silico analysis has been presented, offering valuable insights into the likely three-dimensional conformation and solid-state packing of the molecule. The predictions highlight the importance of N-H···O=C hydrogen bonding and potential π-π stacking interactions in defining the crystal lattice.

The methodologies and predictive data presented herein serve as a valuable resource for researchers in the field, facilitating the synthesis and handling of this important compound and providing a strong foundation for future experimental studies to validate the predicted crystal structure. Such studies will be crucial for a complete understanding of the solid-state properties of this compound and for its effective utilization in drug discovery and development.

References

Due to the predictive nature of the crystal structure analysis, specific references for the crystallographic data of the title compound are not available. The following references support the general statements made regarding the significance of the scaffold, synthetic methodologies, and computational techniques.

  • Spirocyclic Scaffolds in Medicinal Chemistry: A comprehensive review on the topic can be found in journals such as the Journal of Medicinal Chemistry or Drug Discovery Today.
  • Reductive Amination: For detailed procedures and mechanism of reductive amination, see standard organic chemistry textbooks or review articles on the topic. A relevant primary literature source would be a paper describing the use of sodium triacetoxyborohydride in amine synthesis.
  • N-Protecting Groups: "Greene's Protective Groups in Organic Synthesis" by Wuts and Greene is the authoritative reference for protecting group chemistry.
  • Crystal Structure Prediction: For an overview of the methods and challenges in crystal structure prediction, refer to review articles in journals like Acta Crystallographica Section B or the Journal of Chemical Theory and Comput

An In-Depth Technical Guide to the Solubility of 2-Cbz-2,6-diazaspiro[4.5]decane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Benzyloxycarbonyl)-2,6-diazaspiro[4.5]decane (2-Cbz-2,6-diazaspiro[4.5]decane), a key building block in medicinal chemistry. In the absence of extensive published quantitative data, this document leverages fundamental chemical principles and inferred evidence from synthetic methodologies to construct a predictive solubility profile. We dissect the molecule's structural components—the spirocyclic aliphatic core, the Cbz protecting group, and the secondary amine—to rationalize its interactions with a range of common organic solvents. This guide presents a qualitative solubility framework, a robust experimental protocol for solubility determination, and a mechanistic discussion of the underlying solute-solvent interactions. The insights provided herein are intended to assist researchers, process chemists, and formulation scientists in making informed decisions for reaction setup, purification, and drug development workflows.

Introduction: The Strategic Importance of Solubility

In the landscape of drug discovery and development, solubility is a critical physicochemical parameter that governs a compound's journey from the reaction flask to its biological target.[1] For synthetic intermediates like this compound, a scaffold prized for its rigid, three-dimensional structure, understanding its solubility is paramount for efficient synthesis, purification, and subsequent derivatization.[2] An appropriate solvent system ensures optimal reaction kinetics, facilitates purification through chromatography or crystallization, and is a prerequisite for formulation studies.[3] This guide provides a foundational understanding of the solubility profile of this specific diazaspirocycle, grounded in an analysis of its distinct structural motifs.

Molecular Structure and Physicochemical Properties

To predict solubility, one must first understand the molecule's inherent properties. The structure of this compound is a composite of features with competing polarity characteristics.

  • The Spirocyclic Core: The diazaspiro[4.5]decane is a saturated, bicyclic system. This aliphatic framework is rigid and predominantly nonpolar, contributing to solubility in less polar organic solvents.

  • The Secondary Amine (-NH-): The unprotected amine at the 6-position introduces polarity. This group can act as both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the lone pair on the nitrogen). This feature suggests potential solubility in protic and polar aprotic solvents.

  • The Cbz (Benzyloxycarbonyl) Group: This protecting group is a significant contributor to the molecule's overall character. It consists of a polar carbamate moiety (-O-(C=O)-N-) capable of acting as a hydrogen bond acceptor, and a nonpolar, aromatic benzyl group. The benzyl ring can engage in π-π stacking interactions, while the carbamate increases polarity compared to the parent amine.

Based on the parent scaffold (2,8-diazaspiro[4.5]decane), the molecular weight is approximately 274.36 g/mol . The presence of both polar functional groups (amine, carbamate) and significant nonpolar surface area (aliphatic rings, benzyl group) classifies it as a moderately polar molecule, suggesting that its solubility will be highly dependent on the solvent's ability to engage with these distinct regions.

Predicted Solubility Profile in Common Organic Solvents

SolventSolvent ClassPredicted SolubilityRationale & Mechanistic Insights
Dichloromethane (DCM) ChlorinatedHigh DCM's moderate polarity effectively solvates the entire molecule. It does not disrupt potential intramolecular hydrogen bonds and can interact favorably with both the aliphatic core and the Cbz group. Syntheses involving Cbz-protected amines and spirocycles frequently use DCM as a solvent.[5][6]
Chloroform (CHCl₃) ChlorinatedHigh Similar to DCM, chloroform is an excellent solvent for moderately polar compounds. Its ability to act as a weak hydrogen bond donor can further aid in solvating the amine and carbamate groups.
Tetrahydrofuran (THF) Polar AproticHigh THF is a strong hydrogen bond acceptor (via the ether oxygen) and can effectively solvate the N-H group. Its overall polarity is well-suited for the molecule. Cbz-protection reactions are often performed in THF/water mixtures.[7]
Ethyl Acetate (EtOAc) Polar AproticModerate to High The ester functionality of EtOAc can act as a hydrogen bond acceptor. Its polarity is generally sufficient to dissolve the compound, making it a common solvent for extraction and chromatography of such molecules.
Acetonitrile (MeCN) Polar AproticModerate Acetonitrile is highly polar and a good hydrogen bond acceptor. However, its high polarity might be slightly mismatched with the large nonpolar regions of the spirocycle, potentially limiting very high solubility.
Acetone Polar AproticModerate Similar to acetonitrile, acetone is a polar, aprotic solvent that can accept hydrogen bonds. It should be a reasonably good solvent, though perhaps less effective than THF or DCM.
Methanol (MeOH) / Ethanol (EtOH) Polar ProticLow to Moderate While the alcohol can form strong hydrogen bonds with the solute's N-H and carbonyl groups, the extensive, nonpolar aliphatic and aromatic regions may limit solubility. The solvent's strong self-association (H-bonding network) can make it difficult to create a cavity for the large, moderately polar solute.
Hexanes / Heptane NonpolarVery Low / Insoluble These solvents lack any polarity or hydrogen bonding capability. They cannot effectively solvate the polar amine and carbamate functional groups, leading to poor solubility. They are likely effective as anti-solvents for crystallization.
Toluene AromaticModerate The aromatic nature of toluene allows for favorable π-π stacking interactions with the Cbz group's benzyl ring. However, its low overall polarity may limit its ability to solvate the polar amine functionality effectively.
Water Polar ProticInsoluble The large, nonpolar surface area of the molecule makes it hydrophobic. While the amine can be protonated under acidic conditions to form a water-soluble salt, the neutral compound is not expected to be soluble in water.[8]
Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO) Polar AproticHigh These are highly polar, "universal" organic solvents capable of solvating a wide range of compounds. They would be expected to dissolve this compound readily.

Experimental Protocol for Solubility Determination

To validate the predictions in the laboratory, a standardized protocol for determining qualitative or semi-quantitative solubility is essential. This method ensures reproducibility and provides a reliable basis for solvent selection.[8][9]

Materials and Equipment
  • This compound

  • Selected solvents (high purity grade)

  • Analytical balance (±0.1 mg)

  • Vortex mixer

  • Small glass vials (e.g., 1-2 mL) with screw caps

  • Calibrated micropipettes

  • Filtration device (e.g., 0.45 µm syringe filter)

Step-by-Step Procedure
  • Preparation: Accurately weigh approximately 5-10 mg of this compound into a tared glass vial. Record the exact mass.

  • Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the vial.

  • Equilibration: Cap the vial tightly and vortex the mixture vigorously for 1-2 minutes. Allow the vial to stand at a constant temperature (e.g., 25 °C) for at least 15-30 minutes to reach equilibrium.

  • Observation: Visually inspect the vial.

    • Soluble: If all the solid has completely dissolved, the compound is soluble at this concentration. Continue adding known masses of the compound until a saturated solution is achieved.

    • Insoluble/Partially Soluble: If solid material remains, continue adding the solvent in known increments (e.g., 100 µL at a time), vortexing and equilibrating after each addition, until the solid completely dissolves.

  • Classification: Record the total volume of solvent required to dissolve the initial mass. Classify the solubility based on standard criteria (e.g., USP solubility definitions). For a more quantitative result, a saturated solution can be filtered and the concentration of the supernatant analyzed by HPLC or UPLC.

Visual Workflow for Solubility Testing

The following diagram outlines the logical flow of the experimental protocol described above.

G cluster_prep Preparation cluster_test Iterative Testing cluster_result Result start Weigh 5-10 mg of Compound into a Tared Vial add_solvent Add 100 µL of Solvent start->add_solvent equilibrate Vortex for 1-2 min Equilibrate at 25°C add_solvent->equilibrate observe Visually Inspect for Undissolved Solid equilibrate->observe soluble Completely Dissolved: Record Data & Conclude observe->soluble No insoluble Solid Remains: More Solvent Needed observe->insoluble Yes insoluble->add_solvent Iterate

Caption: Experimental workflow for determining the solubility of this compound.

Mechanistic Discussion: Solute-Solvent Interactions

The solubility of this compound is dictated by the balance of intermolecular forces between the solute and the solvent. A solvent's effectiveness is determined by its ability to overcome the solute-solute interactions in the solid state and form stable solute-solvent interactions.

G solute This compound Spirocyclic Core (Nonpolar) Secondary Amine (H-Bond Donor/Acceptor) Cbz Group (Polar + Aromatic) dcm DCM / CHCl3 (Moderately Polar) solute:f0->dcm Favorable (van der Waals) solute:f2->dcm Favorable (Dipole-Dipole) thf THF / EtOAc (H-Bond Acceptor) solute:f1->thf Strong (H-Bonding) solute:f2->thf Favorable (H-Bonding) hex Hexanes (Nonpolar) solute:f0->hex Favorable (van der Waals) solute:f1->hex Unfavorable solute:f2->hex Unfavorable meoh Methanol (H-Bond Donor/Acceptor) solute:f1->meoh Strong (H-Bonding) solute:f0->meoh Unfavorable (Hydrophobic Effect)

Caption: Key intermolecular forces governing the solubility of the target compound in different solvent classes.

  • In High-Solubility Solvents (DCM, THF): These solvents offer a balanced interaction profile. DCM's moderate polarity accommodates both the nonpolar spirocycle and the polar groups. THF acts as a powerful hydrogen bond acceptor, specifically solvating the secondary amine's N-H proton, which is crucial for disrupting the solute's crystal lattice.

  • In Low-Solubility Solvents (Hexanes, Water): The mismatch is significant. Hexane fails to interact with the polar amine and carbamate. Conversely, water's strong, cohesive hydrogen-bonding network would be disrupted by the large, nonpolar regions of the solute, making solvation energetically unfavorable (the hydrophobic effect).

  • In Protic Solvents (Methanol): A delicate balance exists. While methanol can hydrogen bond with the solute, it must also spend energy breaking its own solvent-solvent hydrogen bonds to create a cavity for the large, nonpolar spirocyclic core. This energy cost leads to only moderate or low solubility.

Conclusion

This compound is a moderately polar compound whose solubility is highest in solvents that can effectively solvate its composite structure. Chlorinated solvents like dichloromethane and polar aprotic ethers like tetrahydrofuran are predicted to be excellent choices for achieving high solubility. Solvents such as ethyl acetate, acetonitrile, and toluene are expected to be effective, offering moderate to high solubility. Conversely, highly nonpolar alkanes (hexanes) and highly polar protic solvents (water) are predicted to be poor solvents. This predictive guide, grounded in fundamental chemical principles, provides a strong starting point for any researcher working with this versatile chemical scaffold, enabling more efficient process development and experimental design.

References

  • University of Toronto. (2023). Solubility of Organic Compounds. Sourced from University of Toronto course materials. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19375496, 2,8-Diazaspiro(4.5)decane. PubChem. [Link]

  • Yang, E. (2018). Response to "Glutamic acid protection using cbz?". ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • University of Manitoba. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Sourced from University of Manitoba course materials. [Link]

  • Padmanabhan, S. (n.d.). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Sourced from UCB course materials. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

  • MDPI. (2023). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 28(21), 7378. [Link]

  • Ru, M. T., et al. (1998). Solubility of C60 in a Variety of Solvents. Journal of the Chemical Society, Perkin Transactions 2, (12), 2585-2596. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Sourced from Cengage Learning materials. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to 2,6-Diazaspiro[4.5]decane Derivatives and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,6-diazaspiro[4.5]decane scaffold, a rigid and three-dimensional bicyclic amine, has emerged as a privileged structure in medicinal chemistry. Its well-defined spatial arrangement allows for the precise orientation of pharmacophoric groups, making it an ideal template for designing potent and selective modulators of a wide array of biological targets. This in-depth technical guide explores the diverse therapeutic avenues of 2,6-diazaspiro[4.5]decane derivatives, delving into their mechanisms of action, key experimental validation protocols, and future perspectives in drug discovery.

Section 1: The Rationale for Spirocyclic Scaffolds in Drug Design

The incorporation of spirocyclic systems, such as the 2,6-diazaspiro[4.5]decane core, offers distinct advantages over simpler, more flexible aliphatic or aromatic rings. The inherent rigidity of the spirocyclic framework reduces the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity. Furthermore, the three-dimensional nature of this scaffold allows for the exploration of chemical space in a way that flat, two-dimensional molecules cannot, increasing the likelihood of novel and selective interactions with protein binding pockets. This structural feature is a critical design element in modern drug discovery, aiming to improve both the biological profile and key physicochemical properties of drug candidates.[1]

Section 2: Enzyme Inhibition: A Prominent Modality

Derivatives of the diazaspiro[4.5]decane scaffold have demonstrated significant inhibitory activity against a range of clinically relevant enzymes.

Kinase Inhibition: Targeting Inflammatory Pathways and Cancer

Receptor-Interacting Protein Kinase 1 (RIPK1): A Target for Necroptosis-Driven Diseases

Necroptosis, a form of programmed cell death, is a key driver in various inflammatory diseases.[2][3] The kinase activity of RIPK1 is central to the necroptosis pathway, making it a compelling therapeutic target.[2][3] Through virtual screening and subsequent structural optimization, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[2][3]

One notable compound exhibited a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and demonstrated a significant anti-necroptotic effect in a U937 cell model.[2][3]

Janus Kinase (JAK) Family: Dual TYK2/JAK1 Inhibition for Inflammatory Bowel Disease

The JAK-STAT signaling pathway is a critical regulator of the immune response. Dysregulation of this pathway is implicated in autoimmune and inflammatory disorders, including inflammatory bowel disease (IBD). A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1.[4] One optimized compound displayed excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, while showing over 23-fold selectivity against JAK2.[4] This compound also showed potent anti-inflammatory effects in a mouse model of acute ulcerative colitis, superior to the established drug tofacitinib.[4]

Experimental Workflow: Kinase Inhibition Assay

A common method to determine the inhibitory potential of a compound against a specific kinase is a biochemical assay, often utilizing a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

G cluster_reaction Kinase Reaction cluster_detection Detection Compound Test Compound (Diazaspiro Derivative) Incubation Incubation at Room Temperature Compound->Incubation Kinase Recombinant Kinase (e.g., RIPK1, TYK2/JAK1) Kinase->Incubation Substrate Biotinylated Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Stop Stop Solution (e.g., EDTA) Incubation->Stop Detection_Reagents Detection Reagents (Europium-labeled antibody, Streptavidin-APC) Stop->Detection_Reagents TR_FRET TR-FRET Reading Detection_Reagents->TR_FRET

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Oncogenic KRAS-G12D: A New Frontier in Cancer Therapy

Mutations in the KRAS gene are prevalent in many human cancers, with the G12D mutation being a particularly challenging target.[5] Utilizing a multidisciplinary approach that combines machine learning with chemical synthesis, 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been identified as potent and selective inhibitors of KRAS-G12D.[5] Lead compounds from this series have demonstrated strong protein binding affinity in the nanomolar range and have shown potent cellular activity with nanomolar IC50 values, suggesting their potential as effective anticancer agents.[5]

Other Enzyme Targets

The versatility of the diazaspiro[4.5]decane scaffold extends to other enzyme classes:

  • Chitin Synthase: Essential for fungal cell wall synthesis, making it an attractive target for antifungal agents. 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potential chitin synthase inhibitors with promising antifungal activity, particularly against Candida albicans and Aspergillus fumigatus.[6][7]

  • Soluble Epoxide Hydrolase (sEH): Involved in the metabolism of anti-inflammatory and vasodilatory fatty acids. Inhibition of sEH can lower blood pressure, and 2,8-diazaspiro[4.5]decane-based ureas have been developed as potent sEH inhibitors for the treatment of hypertension.[7][8]

  • Poly(ADP-ribose) Polymerase (PARP-1): A key enzyme in DNA repair. While the focus has been on cancer, non-cytotoxic PARP-1 inhibitors are being explored for inflammatory diseases. Diazaspiro cores have been investigated as bioisosteres for the piperazine moiety in the approved PARP inhibitor olaparib.[9]

  • F1/FO-Adenosine Triphosphate (ATP) Synthase: Targeting the c subunit of this complex with 1,3,8-triazaspiro[4.5]decane derivatives has been shown to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in myocardial cell death during reperfusion injury.[10]

Section 3: Modulation of G-Protein Coupled Receptors (GPCRs) and Ion Channels

The diazaspiro[4.5]decane scaffold is also well-suited for targeting GPCRs and other membrane-bound receptors, which are involved in a vast range of physiological processes.

Dopamine and Serotonin Receptors: Modulating Neurological and Psychiatric Conditions

Dopamine D3 Receptor Antagonists

The dopamine D3 receptor is a key target for treating various neurological and neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and substance abuse disorders.[11] A series of arylated diazaspiroalkanes have been synthesized and shown to be potent and highly selective D3 receptor antagonists, with selectivities ranging from 264- to 905-fold over the closely related D2 receptor.[11]

5-HT1A Receptor Agonists

The serotonin 1A (5-HT1A) receptor is implicated in anxiety, depression, and pain. Derivatives of 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane have been identified as potent and selective 5-HT1A receptor partial agonists.[12][13] One compound, in particular, demonstrated high potency (pD2 = 9.58) and efficacy (Emax = 74%) and exhibited potent antinociceptive activity in a mouse formalin test, suggesting its potential for pain management.[12]

Signaling Pathway: 5-HT1A Receptor Agonism

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT1A Agonist (Diazaspiro Derivative) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling cascade following 5-HT1A receptor activation.

Other Receptor Targets
  • Sigma (σ) Receptors: These receptors are implicated in a variety of cellular functions and are overexpressed in some tumors. Diazaspiro cores have been explored as bioisosteres in the development of σ2 receptor ligands.[14] Additionally, radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed as high-affinity σ1 receptor ligands for PET imaging of tumors.[15]

  • Delta Opioid Receptors (DORs): A potential target for neurologic and psychiatric disorders, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as a novel chemotype of selective DOR agonists.[16]

  • Glycoprotein IIb-IIIa: This receptor plays a crucial role in platelet aggregation. Novel 2,8-diazaspiro[4.5]decanes have been developed as orally active antagonists of this receptor, representing a potential antiplatelet therapy.[17]

Section 4: Structure-Activity Relationship (SAR) and Data Summary

The development of potent and selective 2,6-diazaspiro[4.5]decane derivatives relies heavily on understanding the structure-activity relationship. The tables below summarize key quantitative data for selected derivatives against their respective targets.

Table 1: Kinase Inhibitory Activity

Compound ClassTargetIC50 (nM)Reference
2,8-diazaspiro[4.5]decan-1-oneRIPK192[2][3]
2,8-diazaspiro[4.5]decan-1-oneTYK26[4]
2,8-diazaspiro[4.5]decan-1-oneJAK137[4]
1-oxa-3,7-diazaspiro[4.5]decan-2-oneKRAS-G12DNanomolar[5]

Table 2: Receptor Binding and Functional Activity

Compound ClassTargetBinding Affinity (Ki, nM)Functional ActivityReference
Arylated diazaspiroalkaneDopamine D325.6 - 122Antagonist[11]
1,4-dioxa-8-azaspiro[4.5]decaneSigma-15.4Ligand[15]
2,8-diazaspiro[4.5]decaneGPIIb-IIIa4 (ELISA)Antagonist[17]
1-oxa/thia-spiro[4.5]decane5-HT1A-Agonist (pD2 = 9.58)[12]

Section 5: Future Directions and Conclusion

The 2,6-diazaspiro[4.5]decane scaffold and its related analogs have proven to be exceptionally versatile frameworks for the design of novel therapeutics. The research highlighted in this guide demonstrates their potential across a broad spectrum of diseases, including inflammatory conditions, cancer, cardiovascular disease, and neurological disorders.

Future research will likely focus on:

  • Fine-tuning selectivity: Further optimization of substituents on the spirocyclic core to achieve even greater selectivity for the desired target over off-targets.

  • Improving pharmacokinetic properties: Modifying the scaffold to enhance oral bioavailability, metabolic stability, and other drug-like properties.

  • Exploring new biological targets: Leveraging the unique three-dimensional structure of the diazaspiro[4.5]decane core to probe novel and challenging biological targets.

References

  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. ResearchGate. [Link]

  • Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. PubMed. [Link]

  • Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. PubMed. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC - NIH. [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. PubMed. [Link]

  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PMC - PubMed Central. [Link]

  • Synthesis, Biological Evaluation and Molecular - Amanote Research. Amanote Research. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC - PubMed Central. [Link]

Sources

Role of diazaspiro[4.5]decane scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of the Diazaspiro[4.5]decane Scaffold in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Rise of Three-Dimensional Scaffolds in Medicinal Chemistry

In the modern era of drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flatland" of aromatic, two-dimensional molecules.[1] This exploration has championed the use of three-dimensional (3D) scaffolds, which offer superior spatial arrangement of pharmacophoric features, leading to improved potency, selectivity, and pharmacokinetic properties.[2][3] Among these, spirocyclic systems—characterized by two rings sharing a single common atom—have emerged as privileged structures.[2][4] Their rigid, sterically constrained nature allows for precise positioning of functional groups to optimize interactions with biological targets.[2]

The diazaspiro[4.5]decane scaffold, a heterocyclic system featuring a shared carbon between a five-membered and a six-membered ring, both containing nitrogen atoms, represents a particularly versatile and successful example of this class. Its inherent structural rigidity and synthetic tractability have made it a cornerstone in the development of a wide array of therapeutic agents targeting diverse biological pathways. This guide provides a comprehensive overview of the synthesis, applications, and strategic importance of the diazaspiro[4.5]decane core in contemporary drug discovery.

Therapeutic Landscape: Diverse Applications of Diazaspiro[4.5]decane Derivatives

The diazaspiro[4.5]decane scaffold has been successfully employed to generate potent and selective modulators for a multitude of biological targets, spanning several therapeutic areas. Its utility is a direct result of its ability to serve as a rigid framework for orienting key pharmacophores in three-dimensional space.

Central Nervous System (CNS) Disorders

The development of drugs targeting the CNS is notoriously challenging, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB).[5] The physicochemical properties of spirocyclic systems can be fine-tuned to meet these demands.[5]

  • Neurokinin-1 (NK-1) Receptor Antagonists: The 1,9-diazaspiro[4.5]decan-2-one core is central to the structure of Rolapitant , a potent and selective NK-1 receptor antagonist.[6] NK-1 antagonists are a critical component of antiemetic therapy, preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV) by blocking the action of substance P in the brain's vomiting centers.[7] The clinical success of this class of drugs showcases the scaffold's ability to yield orally bioavailable CNS-active agents.[6] Beyond CINV, NK-1R antagonists are being investigated for their therapeutic potential in treating osteosarcoma, where they inhibit tumor cell proliferation and induce apoptosis.[8]

  • Opioid Receptor Modulators: The search for safer and non-addictive analgesics has led to the exploration of novel chemotypes for opioid receptors. Recently, a high-throughput screening campaign identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel class of δ-opioid receptor (DOR) selective agonists.[9][10] This discovery is significant as it provides an alternative to previously failed DOR agonist chemotypes, offering a new avenue for developing treatments for chronic pain and other neurological disorders.[9][11]

  • Sigma-1 (σ1) Receptor Ligands: The sigma-1 receptor is a therapeutic target for various CNS conditions and is often overexpressed in tumor cells. Researchers have developed 1,4-dioxa-8-azaspiro[4.5]decane derivatives with high affinity and selectivity for σ1 receptors.[12] Radiolabeled versions of these compounds have demonstrated significant uptake in tumors in preclinical PET imaging studies, highlighting their potential as diagnostic agents for cancer.[12]

Inflammatory and Autoimmune Diseases

Chronic inflammation underlies numerous debilitating diseases. The diazaspiro[4.5]decane scaffold has provided a foundation for developing highly selective kinase inhibitors to modulate inflammatory signaling pathways.

  • RIPK1 Kinase Inhibitors: Necroptosis is a form of programmed cell death that drives inflammation in various diseases.[13] Receptor-interacting protein kinase 1 (RIPK1) is a key regulator of this pathway.[14] Through virtual screening and subsequent chemical optimization, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors.[13][14] The lead compound, compound 41 , exhibited an IC50 value of 92 nM against RIPK1 and demonstrated a significant anti-necroptotic effect in cellular models, marking it as a promising candidate for further development.[14]

  • Dual TYK2/JAK1 Inhibitors: The Janus kinase (JAK) family plays a crucial role in cytokine signaling that drives autoimmune and inflammatory disorders. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1.[15] One potent derivative, compound 48 , displayed excellent potency (IC50 values of 6 nM for TYK2 and 37 nM for JAK1) and showed superior anti-inflammatory efficacy compared to tofacitinib in a preclinical model of ulcerative colitis.[15]

Antifungal Agents

The rise of drug-resistant fungal infections necessitates the discovery of agents with novel mechanisms of action.

  • Chitin Synthase Inhibitors: Chitin is an essential component of the fungal cell wall, and its synthesis is a prime target for antifungal drugs. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed and synthesized as inhibitors of chitin synthase (CHS).[16] Several compounds showed excellent inhibitory potency, with IC50 values as low as 0.12 mM, comparable to the natural product inhibitor polyoxin B.[16] Notably, some derivatives also displayed potent activity against clinically relevant fungi like Candida albicans and Aspergillus fumigatus, demonstrating their potential as selective antifungal agents.[16]

Cardiovascular Diseases

The diazaspiro[4.5]decane scaffold has been instrumental in creating agents that target key processes in cardiovascular disease, from thrombosis to ischemia-reperfusion injury.

  • Glycoprotein IIb-IIIa (GPIIb-IIIa) Antagonists: The GPIIb-IIIa receptor is crucial for platelet aggregation, making it a key target for anti-thrombotic therapy. A novel 2,8-diazaspiro[4.5]decane template was used to develop potent and orally active GPIIb-IIIa antagonists.[17] A double prodrug from this series, compound 22 (CT51464) , demonstrated an excellent pharmacokinetic profile across multiple species and a long plasma half-life, making it a promising candidate for treating arterial occlusive disorders.[17]

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: The opening of the mPTP is a critical event in cell death following myocardial infarction.[18] A series of 1,3,8-triazaspiro[4.5]decane derivatives were discovered as the first small-molecule inhibitors of mPTP opening that target the c subunit of the F1/FO-ATP synthase complex.[18] These compounds showed beneficial effects in a model of myocardial infarction, reducing apoptosis and improving overall cardiac function, validating a new pharmacological approach for treating reperfusion injury.[18]

Oncology

The structural diversity of the diazaspiro[4.5]decane core has been leveraged to target various cancer-related pathways.

  • KRAS-G12D Inhibitors: Mutations in the KRAS gene are common drivers of cancer.[19] Using a multidisciplinary approach that integrated machine learning with chemical synthesis, researchers identified 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent and selective inhibitors of the KRAS-G12D mutant.[19] Lead compounds showed nanomolar IC50 values in cellular assays, representing a significant advance in targeting this challenging oncogene.[19]

  • LATS1/2 Inhibitors: The Hippo signaling pathway is a key regulator of cell proliferation, and its dysregulation is implicated in cancer. Large Tumor Suppressor Kinases 1 and 2 (LATS1/2) are central components of this pathway.[20] Patent literature discloses 2,8-diazaspiro[4.5]decane compounds as inhibitors of LATS1/2, presenting a potential therapeutic strategy for cancers driven by Hippo pathway inactivation.[20][21]

  • Myelostimulators: Chemotherapy often leads to myelosuppression, a dangerous reduction in bone marrow cells. Certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been shown to possess myelostimulating activity, significantly accelerating the regeneration of lymphocytes and granulocytes in preclinical models of chemotherapy-induced myelodepression.[22]

Data Summary: Biological Activity of Key Derivatives

The following table summarizes the biological activities of representative diazaspiro[4.5]decane derivatives discussed in this guide.

Scaffold ClassCompound ExampleTargetBiological Activity (IC₅₀ / Kᵢ)Therapeutic Area
2,8-Diazaspiro[4.5]decan-1-oneCompound 41RIPK1 Kinase92 nMInflammatory Diseases
2,8-Diazaspiro[4.5]decan-1-oneCompound 48TYK2 / JAK1 Kinase6 nM / 37 nMInflammatory Bowel Disease
2,8-Diazaspiro[4.5]decan-1-oneCompound 4jChitin Synthase0.12 mMAntifungal
1,4-Dioxa-8-azaspiro[4.5]decaneCompound 5aσ1 Receptor5.4 nM (Kᵢ)CNS / Oncology (Imaging)

Synthetic Methodologies and Experimental Protocols

The successful application of the diazaspiro[4.5]decane scaffold is underpinned by robust and versatile synthetic strategies. These methods allow for the systematic exploration of structure-activity relationships (SAR) by enabling the introduction of diverse substituents onto the core structure.

General Synthetic Workflow

A common approach to synthesizing diazaspiro[4.5]decane derivatives, particularly those with a hydantoin ring, involves a multi-step sequence. This process typically begins with a variation of the Strecker synthesis, followed by cyclization to form the spirocyclic core.

G cluster_0 Synthetic Pathway for 1,3-Diazaspiro[4.5]decane-2,4-dione A Starting Ketone (e.g., 4-phenylcyclohexan-1-one) B Strecker Reaction (KCN, MeNH2·HCl) A->B C α-Aminonitrile Intermediate (e.g., Compound 2) B->C D Urea Formation (KOCN, Acetic Acid) C->D E Ureido Intermediate (e.g., Compound 3) D->E F Cyclization & Hydrolysis (NaH, HCl) E->F G Final Product (1,3-Diazaspiro[4.5]decane-2,4-dione) F->G

Caption: General synthetic scheme for a diazaspiro-hydantoin.

Detailed Experimental Protocol 1: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

This protocol is adapted from a reported cost-effective, three-step synthesis.[23]

Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride (Intermediate 2)

  • To a solution of 4-phenylcyclohexan-1-one in methanol, add a solution of potassium cyanide (KCN) in water.

  • Add a solution of methylamine hydrochloride (MeNH₂·HCl) in water.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Concentrate the mixture under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-aminonitrile intermediate, which can often be used without further purification.

Step 2: Formation of the Ureido Intermediate (Intermediate 3)

  • Dissolve the α-aminonitrile intermediate from Step 1 in a mixture of acetic acid and water.

  • Add potassium cyanate (KOCN) portion-wise to the solution.

  • Stir the mixture at room temperature for 12-24 hours.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the ureido derivative.

Step 3: Cyclization and Hydrolysis to Yield the Final Product

  • Cool a stirred solution of the ureido intermediate in dry dimethylformamide (DMF) in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise under an inert atmosphere (e.g., Argon).

  • Allow the mixture to warm to room temperature and then heat to 45 °C, stirring for 2-4 days.

  • Cool the reaction mixture and treat it with a solution of 10% hydrochloric acid (HCl).

  • Continue stirring at 45 °C for another 24 hours to facilitate hydrolysis.

  • Pour the reaction mixture into an ice-water mixture and extract with chloroform (CHCl₃).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[23]

Detailed Experimental Protocol 2: In Vitro RIPK1 Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against RIPK1 kinase, a crucial step in the drug discovery workflow.

G cluster_1 Drug Discovery & Evaluation Workflow V Virtual Screening / Scaffold Selection S Chemical Synthesis of Diazaspiro[4.5]decane Library V->S P Compound Purification & Characterization S->P B Primary Biochemical Assay (e.g., Kinase Inhibition) P->B H Hit Identification B->H C Secondary Cellular Assay (e.g., Anti-necroptosis) H->C L Lead Optimization (SAR Studies) C->L L->S Iterative Cycles A ADME/Tox Profiling L->A G TNFa Inflammatory Stimulus (e.g., TNFα) TNFR TNFR1 TNFa->TNFR RIPK1 RIPK1 Activation (Phosphorylation) TNFR->RIPK1 MLKL MLKL Phosphorylation RIPK1->MLKL Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->RIPK1 Inhibition Necroptosis Necroptosis & Inflammation MLKL->Necroptosis

Caption: Inhibition of the necroptosis pathway by a spirocyclic compound.

Conclusion and Future Perspectives

The diazaspiro[4.5]decane scaffold has cemented its status as a privileged structure in medicinal chemistry. Its rigid three-dimensional framework provides a unique advantage, enabling the design of compounds with high potency, selectivity, and favorable ADME properties. [1][24]The clinical and preclinical success of its derivatives across a wide range of therapeutic areas—from CNS disorders and inflammation to infectious diseases and cancer—underscores its versatility and broad applicability.

The development of these compounds is often propelled by modern drug discovery techniques, including virtual screening, structure-based design, and machine learning, which help to navigate the vast chemical space afforded by this scaffold. [14][19]As synthetic methodologies become more advanced, allowing for even greater diversity and complexity, the role of the diazaspiro[4.5]decane core is set to expand further. [25]Future research will likely focus on exploring new substitution patterns, fine-tuning physicochemical properties for challenging targets, and applying this versatile scaffold to emerging disease areas. The continued exploration of this chemical space promises to deliver the next generation of innovative therapeutics to address unmet medical needs. [24]

References

  • Pardali, V., Katsamakas, S., Giannakopoulou, E., & Zoidis, G. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Wang, Y., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

  • Wang, Y., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Chen, L., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link]

  • Gueremy, C., et al. (1992). Spirod[14][15]ecane derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents, EP0479631B1.

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Rodrigues, T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(3), 273-288. [Link]

  • Genentech Inc. (2024). 2,8-diazaspiro[4.5]decane compound.
  • Yi, S., et al. (2025). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 183, 111437. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Wang, Y., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Egbertson, M. S., et al. (2001). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry, 44(18), 2891-2901. [Link]

  • El-Sawy, E. R., et al. (2022). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 27(20), 7015. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Pinto, M., et al. (2021). Substance P receptor antagonists. In Pharmacology of Substance P and Tachykinins. Elsevier. [Link]

  • Genentech Inc. (2022). 2, 8-diazaspiro [4.5] decane compounds. PubChem Patent WO-2022253341-A1. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Obydennov, K. L., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Pharmaceutical Chemistry Journal, 52, 117-121. [Link]

  • Muñoz, M., & Coveñas, R. (2023). Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients. International Journal of Molecular Sciences, 24(6), 5221. [Link]

  • Aziz, F. (2019). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine, 8(1), 66-77. [Link]

  • Morciano, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link]

  • Ghose, A. K., et al. (2012). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience, 3(1), 50-68. [Link]

Sources

An In-Depth Technical Guide to Spirocyclic Diamines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Three-Dimensionality in Molecular Design

In the relentless pursuit of novel therapeutic agents and advanced materials, the focus of synthetic chemistry has progressively shifted from planar, two-dimensional structures to more complex, three-dimensional scaffolds. Spirocyclic frameworks, characterized by two rings sharing a single common atom, have emerged as particularly valuable motifs in this regard.[1][2] Their inherent rigidity and well-defined spatial orientation of substituents offer a powerful platform for designing molecules with enhanced physicochemical and pharmacological properties.[1] Among the diverse classes of spirocycles, spirocyclic diamines have garnered significant attention due to their versatile applications as chiral ligands, organocatalysts, and key building blocks in the synthesis of bioactive molecules.[3][4]

The incorporation of a spirocyclic core imparts a distinct three-dimensional architecture to a molecule, which can lead to improved target affinity and selectivity.[1][5] This structural feature is increasingly recognized as a crucial element in the development of next-generation pharmaceuticals, moving away from the "flatland" of traditional aromatic scaffolds.[2] This guide will delve into the synthetic strategies for accessing these valuable compounds, explore their unique characteristics, and highlight their transformative impact on asymmetric catalysis and drug discovery.

The Strategic Advantage of Spirocyclic Diamines

The utility of spirocyclic diamines in organic synthesis stems from a confluence of advantageous structural and chemical properties. Understanding these attributes is key to appreciating their growing importance.

Structural Rigidity and Conformational Pre-organization

Unlike their acyclic or monocyclic counterparts, the spirocyclic framework locks the diamine functionality into a specific and predictable conformation. This rigidity is a cornerstone of their effectiveness, particularly in asymmetric catalysis. By minimizing conformational flexibility, spirocyclic diamine-derived ligands and catalysts can create a well-defined chiral environment around a metal center or a substrate, leading to high levels of stereocontrol in chemical transformations.[6] This pre-organization reduces the entropic penalty associated with binding and catalysis, often resulting in enhanced reactivity and selectivity.

Three-Dimensional Diversity and Expanded Chemical Space

The spirocyclic core provides a scaffold for orienting substituents in distinct three-dimensional vectors. This allows for a more comprehensive exploration of chemical space compared to flatter molecules, a critical aspect in modern drug discovery.[3][4] A systematic investigation into spirocycles with ring sizes ranging from four to eight, each containing a primary or secondary amine, revealed that a significant portion of these structures were novel and not listed in public databases like PubChem.[3][4] This highlights the vast and underexplored potential of spirocyclic diamines for generating structurally diverse compound libraries for high-throughput screening.[3][4]

Physicochemical Property Modulation

The introduction of a spirocyclic moiety can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. For instance, increasing the fraction of sp3-hybridized carbons by incorporating a spirocycle generally correlates with improved aqueous solubility and reduced lipophilicity, which are desirable attributes for drug candidates.[1] Studies on oxa-spirocycles have demonstrated a dramatic increase in water solubility (up to 40-fold) compared to their non-spirocyclic analogues.[7]

Synthetic Strategies for Accessing Spirocyclic Diamines

The construction of the spirocyclic diamine framework presents a unique synthetic challenge that has been met with a variety of innovative methodologies. The choice of synthetic route is often dictated by the desired ring sizes, substitution patterns, and stereochemistry.

Dearomatizing Intramolecular Diamination

A powerful strategy for the rapid construction of complex spirocyclic systems involves the dearomatization of phenolic precursors. In a notable example, phenols bearing pendant ureas are subjected to an oxidative dearomatization, triggering an intramolecular double nucleophilic attack to form intricate spirotricyclic systems containing a syn-1,2-diaminocyclohexane unit.[8][9] This complexity-generating transformation yields highly functionalized products that are amenable to further synthetic manipulations.[8][9]

Caption: Oxidative Dearomatization for Spirocyclic Diamine Synthesis.

Asymmetric [3+3] Annulation

Organocatalysis has provided a versatile and enantioselective route to spiro gem-diamines. A bifunctional organocatalyst can facilitate the [3+3] annulation of α,β-unsaturated N-sulfonyl ketimines with 3-aminobenzofurans.[10] In this transformation, the α,β-unsaturated N-sulfonyl ketimine acts as a dielectrophile, while the 3-aminobenzofuran serves as a 1,3-C,N-dinucleophile, leading to the formation of enantioenriched spiro gem-diamines with high stereocontrol.[10]

Multi-step Synthesis from Simple Precursors

More traditional, yet highly effective, synthetic sequences often commence from readily available starting materials. For instance, a general route to a variety of spirocyclic diamine scaffolds involves a multi-step sequence that can be adapted to different ring sizes.[11]

A Representative Synthetic Protocol: [11]

  • N-Protection: Protection of a primary amine, for example, with a benzyl group.

  • Chain Elongation and Cyclization Precursor Formation: Reaction with an appropriate amino-alkene followed by the addition of a Grignard reagent and subsequent protection of the newly formed secondary amine.

  • Ring-Closing Metathesis (RCM): Utilization of a Grubbs catalyst to form one of the rings of the spirocycle.

  • Reduction: Saturation of the newly formed double bond via hydrogenation.

  • Deprotection: Removal of the protecting groups to yield the final spirocyclic diamine.

This modular approach allows for the systematic variation of ring sizes and substituents, enabling the creation of diverse libraries of spirocyclic diamines.[3][4][11]

Applications in Asymmetric Catalysis

Chiral spirocyclic diamines are privileged scaffolds for the development of highly effective ligands and organocatalysts for a wide range of asymmetric transformations. Their rigid C2-symmetric or non-C2-symmetric backbones provide an ideal platform for inducing chirality.

Chiral Ligands for Transition Metal Catalysis

The 1,1'-spirobiindane backbone is a prominent example of a privileged chiral scaffold.[6] Derived from the readily accessible 1,1'-spirobiindane-7,7'-diol (SPINOL), a vast array of chiral ligands, including diphosphines (SDPs), bisoxazolines (SpiroBOXs), and amino-phosphines (SpiroAPs), have been synthesized.[6] These ligands have demonstrated exceptional performance in various metal-catalyzed reactions, such as asymmetric hydrogenation, carbon-carbon bond formation, and carbon-heteroatom bond formation.[6] For instance, rhodium complexes of chiral cyclopentadienyl (Cp) ligands based on a 1,1'-spirobiindane framework have proven to be excellent catalysts for the asymmetric oxidative coupling of biaryl compounds with alkenes, affording axially chiral biaryls with high enantioselectivity.[12]

Ligand_Application_Workflow cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis Spiro_Diamine Chiral Spirocyclic Diamine (e.g., SPHENAM) Functionalization Functionalization (e.g., with Ph2PCl) Spiro_Diamine->Functionalization Chiral_Ligand Chiral Ligand (e.g., Diphosphine) Functionalization->Chiral_Ligand Catalyst_Formation In situ Catalyst Formation Chiral_Ligand->Catalyst_Formation Metal_Precursor Metal Precursor (e.g., [Rh(COD)Cl]2) Metal_Precursor->Catalyst_Formation Asymmetric_Reaction Asymmetric Reaction (e.g., Hydrogenation) Catalyst_Formation->Asymmetric_Reaction Chiral_Product Enantioenriched Product Asymmetric_Reaction->Chiral_Product

Caption: Workflow for the Application of Spirocyclic Diamines in Asymmetric Catalysis.

Organocatalysis

Spirocyclic diamines can be readily converted into a variety of organocatalysts. For example, the diamine functionality can serve as a handle to introduce urea or thiourea motifs, which are well-established hydrogen-bond donors in organocatalysis.[13] These catalysts have shown great promise in promoting reactions such as asymmetric Mannich reactions.[14] The cooperative action of the two amine groups, often with one acting as a Brønsted base and the other as a directing group, is a key feature of their catalytic activity.[14]

Impact on Drug Discovery and Medicinal Chemistry

The unique structural and physicochemical properties of spirocyclic diamines make them highly attractive scaffolds for the design of novel therapeutic agents.[3][4]

Scaffolds for Bioactive Molecules

There is a growing number of approved drugs and clinical candidates that incorporate a spirocyclic motif.[2] This trend underscores the value of three-dimensionality in achieving desired pharmacological profiles.[2] Spirocyclic diamines, in particular, have been explored for a range of therapeutic targets. For instance, novel aryl-spirocyclic diamine derivatives have been designed and synthesized as potential antidepressant agents, exhibiting triple monoamine reuptake inhibitory activity or a combination of serotonin reuptake inhibition and 5-HT3A receptor antagonism.[15]

Table 1: Comparison of Physicochemical Properties of Planar vs. Spirocyclic Scaffolds

PropertyTypical Planar Aromatic ScaffoldTypical Spirocyclic ScaffoldRationale for Improvement
Solubility Often lowGenerally higherIncreased sp3 character, reduced planarity
Lipophilicity (logP) Can be highOften lowerDisruption of planarity, introduction of heteroatoms
Metabolic Stability Prone to oxidative metabolismCan be more stableSaturation reduces sites for metabolic attack
Target Selectivity May exhibit off-target effectsCan be highly selectiveRigid conformation allows for precise binding interactions
Case Study: Spirocyclic Diamines as M4 Muscarinic Acetylcholine Receptor Inhibitors

To illustrate the potential of spirocyclic diamines in medicinal chemistry, a study focused on the synthesis and biological evaluation of novel spirocyclic diamines containing azepane or azocane rings.[3][4] Screening of these compounds against a panel of biological targets, including potassium channels, neurotransmitter transporters, and muscarinic acetylcholine receptors (mAChRs), identified a single enantiomeric unsubstituted spirocyclic diamine as a micromolar inhibitor of the M4 mAChR.[3][4] This discovery highlights the potential of exploring novel spirocyclic diamine chemical space to identify new modulators of important therapeutic targets.

Future Perspectives and Conclusion

Spirocyclic diamines are at the forefront of the ongoing evolution towards more three-dimensional molecular design in organic synthesis and drug discovery. Their unique combination of structural rigidity, conformational pre-organization, and tunable physicochemical properties makes them exceptionally versatile building blocks, ligands, and catalysts.

Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods to access a wider diversity of spirocyclic diamine scaffolds. The continued exploration of their applications in asymmetric catalysis will undoubtedly lead to the discovery of new and powerful transformations for the synthesis of complex chiral molecules. In the realm of medicinal chemistry, the systematic investigation of the vast and largely untapped chemical space of spirocyclic diamines holds immense promise for the discovery of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.

As our understanding of the intricate relationship between molecular three-dimensionality and biological function deepens, the importance of scaffolds like spirocyclic diamines will only continue to grow, solidifying their place as a cornerstone of modern molecular design.

References

  • Clayden, J., & Yagoub, Y. A. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]

  • Clayden, J., & Yagoub, Y. A. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]

  • Kim, H., et al. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry. [Link]

  • Rendler, S., & MacMillan, D. W. C. (2010). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Publications. [Link]

  • Zubkov, F. I., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

  • Zheng, J., et al. (2025). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry. [Link]

  • Carrel, A., et al. (2025). Structure and synthesis of spirocyclic diamine scaffolds 1a-4a and derivatives. ResearchGate. [Link]

  • Zheng, J., et al. (2025). Design, Synthesis, and Biological Profiling of Novel Aryl-Spirocyclic Diamine Derivatives with Potential Antidepressant-like Properties. ResearchGate. [Link]

  • Cramer, N. (2017). Synthesis and Application of Chiral Spiro Cp Ligands in Rhodium-Catalyzed Asymmetric Oxidative Coupling of Biaryl Compounds with Alkenes. Journal of the American Chemical Society. [Link]

  • Tu, Y.-Q., et al. (2018). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. [Link]

  • Darsaraee, M. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. [Link]

  • Carrel, A., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]

  • Zhou, Y.-G., et al. (2020). Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2. ResearchGate. [Link]

  • Wang, Y., et al. (2018). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Organic Chemistry Frontiers. [Link]

  • Welsch, M. E., et al. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]

  • Stepan, A. F., et al. (2016). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. [Link]

  • Zhou, Q.-L. (2019). Development of Privileged Chiral Spiro Ligands and Catalysts. Prof. Qi-Lin Zhou's Research Group. [Link]

  • Xiang, S.-H., et al. (2024). Organocatalytic Path to Axially Chiral Spiro-Bisindoles. ChemistryViews. [Link]

Sources

The Strategic Deployment of 2-Cbz-2,6-diazaspiro[4.5]decane for Next-Generation CNS Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Three-Dimensionality in CNS Drug Design

The quest for novel chemical entities with profound efficacy in treating complex central nervous system (CNS) disorders necessitates a departure from traditional, often planar, molecular architectures. The intricate and highly specific nature of CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels, demands ligands that can effectively navigate and interact with complex three-dimensional binding pockets. In this context, spirocyclic scaffolds have emerged as privileged structures, offering a rigid yet spatially diverse framework. Among these, the 2,6-diazaspiro[4.5]decane core, and particularly its carbamate-protected derivative, 2-Cbz-2,6-diazaspiro[4.5]decane, represents a versatile and powerful building block for the development of innovative CNS therapeutics. This guide provides an in-depth exploration of this scaffold, from its strategic synthesis to its application in targeting key CNS pathways, underpinned by field-proven insights and detailed experimental protocols.

The 2,6-Diazaspiro[4.5]decane Scaffold: A Privileged Architecture for CNS Drug Discovery

The 2,6-diazaspiro[4.5]decane framework, characterized by a shared carbon atom between a pyrrolidine and a piperidine ring, offers several distinct advantages for CNS drug design. Its inherent three-dimensionality allows for the precise spatial orientation of substituents, facilitating optimal interactions with target proteins. This rigid structure can lead to enhanced binding affinity and selectivity compared to more flexible acyclic or monocyclic analogues.[1] Furthermore, the presence of two nitrogen atoms at positions 2 and 6 provides versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.

Physicochemical Properties and Blood-Brain Barrier Penetration

A critical hurdle in CNS drug development is the ability of a molecule to cross the blood-brain barrier (BBB). The physicochemical properties of the 2,6-diazaspiro[4.5]decane scaffold can be tailored to enhance BBB penetration. Key parameters to consider include:

  • Lipophilicity (logP/logD): A delicate balance is required; sufficient lipophilicity is necessary to partition into the lipid membranes of the BBB, but excessive lipophilicity can lead to non-specific binding and poor aqueous solubility.

  • Polar Surface Area (PSA): A lower PSA is generally associated with better BBB permeability. The strategic placement of polar functional groups is crucial.

  • Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily.

  • Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors and acceptors is generally favorable for BBB penetration.[2]

The spirocyclic nature of the 2,6-diazaspiro[4.5]decane core can contribute to a lower PSA compared to its linear counterparts, and careful manipulation of substituents on the nitrogen atoms allows for the optimization of these properties.

Synthesis of the Core Scaffold: A Step-by-Step Protocol for this compound

The strategic use of protecting groups is paramount in the synthesis of complex molecules. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal by hydrogenolysis. The synthesis of this compound serves as a crucial first step, providing a stable intermediate for further diversification.

Experimental Protocol: Synthesis of Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate

This protocol is a representative synthesis, adapted from established methodologies for related diazaspirocycles.

Materials:

  • 1-Benzyl-4-piperidone

  • Ethyl nitroacetate

  • Sodium ethoxide

  • Raney Nickel

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Knoevenagel Condensation: To a solution of 1-benzyl-4-piperidone (1.0 eq) and ethyl nitroacetate (1.1 eq) in ethanol, add sodium ethoxide (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. The reaction mixture is then poured into ice-water and the precipitated solid is filtered, washed with water, and dried to yield ethyl 2-nitro-2-(1-benzylpiperidin-4-ylidene)acetate.

  • Step 2: Reductive Cyclization: The product from Step 1 is dissolved in ethanol, and Raney Nickel (catalytic amount) is added. The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) for 24 hours. The catalyst is then filtered off through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude 2,6-diazaspiro[4.5]decan-1-one.

  • Step 3: Cbz Protection: The crude product from Step 2 is dissolved in a biphasic mixture of DCM and saturated aqueous sodium bicarbonate. The mixture is cooled to 0 °C, and benzyl chloroformate (1.1 eq) is added dropwise. The reaction is stirred vigorously at room temperature for 6 hours. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford benzyl 1-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate.

  • Step 4: Reduction of the Amide: The Cbz-protected lactam from Step 3 is dissolved in anhydrous THF and cooled to 0 °C. Lithium aluminum hydride (2.0 eq) is added portion-wise. The reaction is then refluxed for 8 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the crude this compound, which can be further purified by column chromatography.

Caption: Synthetic workflow for this compound.

Targeting Key CNS Pathways with 2,6-Diazaspiro[4.5]decane Derivatives

The versatility of the 2,6-diazaspiro[4.5]decane scaffold allows for its application in targeting a range of CNS receptors. Two prominent examples are the dopamine D3 receptor and the sigma-1 receptor.

Dopamine D3 Receptor Antagonists for Neuropsychiatric Disorders

The dopamine D3 receptor, a member of the D2-like family of GPCRs, is predominantly expressed in the limbic regions of the brain and is implicated in reward, motivation, and cognition.[3] Selective D3 receptor antagonists are being investigated as potential treatments for schizophrenia, substance use disorders, and other neuropsychiatric conditions, with the aim of achieving therapeutic efficacy while minimizing the motor side effects associated with D2 receptor blockade.[4][5]

The 2,6-diazaspiro[4.5]decane core has proven to be an effective scaffold for the development of potent and selective D3 receptor antagonists.[1] The Cbz-protected intermediate can be deprotected and subsequently functionalized at the 6-position with various aryl groups to explore SAR.

Table 1: Dopamine D3 Receptor Binding Affinities of Arylated Diazaspiroalkane Derivatives

Compound IDDiazaspiro CoreR GroupKi (nM) for D3 Receptor[1]D3 vs D2 Selectivity (fold)[1]
15a 2,7-Diazaspiro[4.5]decane2,3-dichlorophenyl12.0>900
15c 2,7-Diazaspiro[4.5]decane4-fluorophenyl25.6383
14 2,6-Diazaspiro[3.5]nonane2,3-dichlorophenyl19.6264

Note: Data for related diazaspirocycles are presented to illustrate the potential of the core scaffold.

Sources

Methodological & Application

Synthesis Protocol for 2-Cbz-2,6-diazaspiro[4.5]decane: An Application Note for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide three-dimensional diversity is paramount for the development of new therapeutics. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. Among these, the 2,6-diazaspiro[4.5]decane core is a privileged scaffold, offering a rigid yet conformationally defined structure that can orient substituents in precise vectors, enabling fine-tuned interactions with biological targets. The selective functionalization of this diamine scaffold is crucial for its application in drug discovery, allowing for the exploration of structure-activity relationships (SAR).

This application note provides a comprehensive and detailed protocol for the synthesis of 2-Cbz-2,6-diazaspiro[4.5]decane, a key intermediate where one of the secondary amines is selectively protected by a carboxybenzyl (Cbz) group. This mono-protection strategy is essential for the subsequent differential functionalization of the two nitrogen atoms, opening avenues for the creation of diverse libraries of bioactive compounds.

Strategic Approach to the Synthesis

The synthesis of this compound is approached in a two-stage process. The first stage focuses on the construction of the parent 2,6-diazaspiro[4.5]decane scaffold. The second stage addresses the selective mono-protection of this symmetrical diamine with a carboxybenzyl (Cbz) group.

Stage 1: Synthesis of 2,6-Diazaspiro[4.5]decane

A robust and scalable synthesis of the parent diamine is foundational. We employ a strategy that commences with the readily available 1-benzyl-4-piperidone. This approach involves a reductive amination reaction with a suitable C2-building block, followed by an intramolecular cyclization and subsequent deprotection of the benzyl group. This method is chosen for its reliability and the commercial availability of the starting materials.

Stage 2: Selective Mono-Cbz Protection

The selective protection of one of the two equivalent secondary amines in 2,6-diazaspiro[4.5]decane presents a common synthetic challenge. A statistical mixture of di-protected, mono-protected, and unprotected diamine is often obtained. To overcome this, we present a protocol that leverages the careful control of stoichiometry and reaction conditions to favor the formation of the mono-Cbz protected product. This method relies on the slow addition of benzyl chloroformate to the diamine at a reduced temperature.

Experimental Protocols

Part 1: Synthesis of 2,6-Diazaspiro[4.5]decane

This synthesis is a three-step process starting from 1-benzyl-4-piperidone.

Step 1: Reductive Amination of 1-Benzyl-4-piperidone with Aminoacetaldehyde Dimethyl Acetal

This step forms the acyclic precursor containing both nitrogen atoms required for the spirocycle.

  • Materials and Reagents:

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
1-Benzyl-4-piperidone189.260.11.018.9 g
Aminoacetaldehyde dimethyl acetal105.140.111.111.6 g
Sodium triacetoxyborohydride (STABH)211.940.151.531.8 g
Dichloromethane (DCM)---500 mL
Acetic Acid (glacial)60.05--6.0 mL
  • Procedure:

    • To a 1 L round-bottom flask equipped with a magnetic stirrer, add 1-benzyl-4-piperidone (18.9 g, 0.1 mol) and dichloromethane (DCM, 500 mL).

    • Add aminoacetaldehyde dimethyl acetal (11.6 g, 0.11 mol) and glacial acetic acid (6.0 mL).

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium triacetoxyborohydride (31.8 g, 0.15 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (200 mL).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, N-(1-benzylpiperidin-4-yl)-2,2-dimethoxyethan-1-amine.

Step 2: Intramolecular Cyclization to form 6-Benzyl-2,6-diazaspiro[4.5]decane

The acetal is hydrolyzed under acidic conditions, and the resulting aldehyde undergoes spontaneous cyclization with the secondary amine.

  • Materials and Reagents:

ReagentMoles (mol)Amount
Crude product from Step 1~0.1-
Hydrochloric Acid (6 M aqueous)-200 mL
Toluene-200 mL
  • Procedure:

    • Dissolve the crude product from Step 1 in toluene (200 mL).

    • Add 6 M hydrochloric acid (200 mL) and heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 4-6 hours. A Dean-Stark trap can be used to remove methanol and water.

    • Cool the reaction mixture to room temperature and basify to pH > 12 with a 10 M aqueous solution of sodium hydroxide.

    • Separate the organic layer, and extract the aqueous layer with toluene (2 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-benzyl-2,6-diazaspiro[4.5]decane.

Step 3: Debenzylation to 2,6-Diazaspiro[4.5]decane

The benzyl protecting group is removed via catalytic hydrogenation.

  • Materials and Reagents:

ReagentMoles (mol)Amount
Crude product from Step 2~0.1-
Palladium on Carbon (10% Pd/C)-2.0 g
Methanol-300 mL
Hydrogen Gas (H₂)-Balloon or Parr
  • Procedure:

    • Dissolve the crude 6-benzyl-2,6-diazaspiro[4.5]decane in methanol (300 mL).

    • Carefully add 10% Pd/C (2.0 g) to the solution.

    • The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times).

    • The reaction is stirred vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 16-24 hours.

    • The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the Celite is washed with methanol.

    • The filtrate is concentrated under reduced pressure to yield 2,6-diazaspiro[4.5]decane. The crude product can be purified by vacuum distillation or crystallization of its salt (e.g., dihydrochloride).

Part 2: Selective Mono-Cbz Protection of 2,6-Diazaspiro[4.5]decane

This protocol is designed to favor the formation of the mono-protected product.

  • Materials and Reagents:

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
2,6-Diazaspiro[4.5]decane140.230.051.07.0 g
Benzyl Chloroformate (Cbz-Cl)170.590.0450.97.7 g (6.4 mL)
Triethylamine (TEA)101.190.0551.15.6 g (7.7 mL)
Dichloromethane (DCM), anhydrous---250 mL
  • Procedure:

    • In a 500 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 2,6-diazaspiro[4.5]decane (7.0 g, 0.05 mol) and triethylamine (5.6 g, 0.055 mol) in anhydrous DCM (250 mL).

    • Cool the solution to -10 °C using an ice-salt bath.

    • Dissolve benzyl chloroformate (7.7 g, 0.045 mol) in anhydrous DCM (50 mL) and add it to the dropping funnel.

    • Add the benzyl chloroformate solution dropwise to the stirred diamine solution over a period of 1-2 hours, maintaining the internal temperature below -5 °C. The use of a slight excess of the diamine and slow addition of the protecting agent are crucial for selectivity.[1]

    • After the addition is complete, allow the reaction mixture to stir at -10 °C for an additional 2 hours and then warm to room temperature overnight.

    • Wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will be a mixture of the desired mono-Cbz product, some di-Cbz product, and unreacted diamine. Purify the mixture using column chromatography on silica gel (eluent: a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to prevent streaking). The desired product, this compound, is typically the major product.

Visualization of the Synthetic Pathway

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 2,6-Diazaspiro[4.5]decane cluster_stage2 Stage 2: Selective Mono-Cbz Protection A 1-Benzyl-4-piperidone C N-(1-benzylpiperidin-4-yl)-2,2-dimethoxyethan-1-amine A->C Reductive Amination (STABH, AcOH, DCM) B Aminoacetaldehyde dimethyl acetal B->C D 6-Benzyl-2,6-diazaspiro[4.5]decane C->D Intramolecular Cyclization (HCl, Toluene, Reflux) E 2,6-Diazaspiro[4.5]decane D->E Debenzylation (H₂, Pd/C, MeOH) F 2,6-Diazaspiro[4.5]decane H This compound F->H Mono-Cbz Protection (TEA, DCM, -10°C) G Benzyl Chloroformate (Cbz-Cl) G->H

Figure 1: Overall synthetic workflow for this compound.

Causality and Experimental Insights

  • Choice of Benzyl Protecting Group in Stage 1: The benzyl group on the piperidone nitrogen serves as a robust protecting group that is stable to the reductive amination and cyclization conditions. Its removal via catalytic hydrogenation is a clean and efficient process, yielding the free diamine.[2][3][4][5]

  • Reductive Amination Conditions: Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations, well-suited for this transformation as it does not reduce the ketone starting material prematurely.[6][7] The addition of acetic acid catalyzes the formation of the intermediate iminium ion.

  • Intramolecular Cyclization: The use of acidic conditions facilitates the hydrolysis of the dimethyl acetal to the corresponding aldehyde, which then undergoes an intramolecular iminium ion formation and cyclization with the secondary amine of the piperidine ring.

  • Selective Mono-Cbz Protection: The key to achieving high selectivity for the mono-protected product lies in several factors. The use of a slight excess of the diamine ensures that the protecting agent is the limiting reagent. Slow addition of benzyl chloroformate at low temperatures minimizes the formation of the di-protected byproduct by reducing the probability of a second reaction with the initially formed mono-protected product. The presence of triethylamine is crucial to neutralize the HCl generated during the reaction.[8][9][10]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block for drug discovery and medicinal chemistry. By following the outlined procedures, researchers can efficiently access this important scaffold, enabling the development of novel compounds with potential therapeutic applications. The strategic two-stage approach, coupled with a focus on reaction control for selective protection, ensures a high-yielding and reproducible synthesis.

References

  • Pittelkow, M., et al. (2007).
  • V. Perron, et al. (2009). A simple and efficient protection procedure is general and regioselective for the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines in high yield without affecting aliphatic amino groups and other functionalities. Synthesis, 283-289.
  • Felpin, F.-X., & Fouquet, E. (2010). In situ preparation of an active Pd/C catalyst from Pd(OAc)2 and charcoal in methanol enables a simple, highly reproducible protocol for the hydrogenation of alkenes and alkynes and for the hydrogenolysis of O-benzyl ethers. Chemistry – A European Journal, 16(41), 12440-12445.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Krapcho, A. P., et al. (1982). Synthetic applications of dealkoxycarbonylations of malonic esters, β-keto esters, and α-cyano esters.
  • Pittelkow, M., et al. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • PubChem. Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride. Available at: [Link]

  • Weinberg, K., et al. (2013). Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds. Tetrahedron, 69(26), 5465-5477.
  • Papadaki, E., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available at: [Link]

  • National Institutes of Health. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Available at: [Link]

  • Royal Society of Chemistry. (2016). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Available at: [Link]

  • ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman? Available at: [Link]

Sources

Application Note: One-Step Synthesis of Diazaspiro[4.5]decane Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diazaspiro[4.5]decane motif is a privileged scaffold in modern medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for precise vectoral presentation of functional groups into biological target sites.[1] This structural rigidity can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties compared to more flexible, acyclic, or "flat" aromatic analogues.[2] Consequently, this scaffold is a cornerstone in the design of novel therapeutics, from G-protein coupled receptor (GPCR) antagonists to enzyme inhibitors.[3][4] This guide provides a detailed overview of an efficient, one-step synthetic strategy—a Palladium-Catalyzed Domino Reaction—for the construction of complex diazaspiro[4.5]decane cores, designed for researchers and professionals in drug development.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the quest to escape the "flatland" of traditional 2D-rich compound libraries, sp³-rich scaffolds like diazaspiro[4.5]decanes have become indispensable.[1] Their inherent three-dimensionality provides a unique conformational constraint that can reduce the entropic penalty of binding to a protein target, a key principle in rational drug design.[2] The development of efficient, robust, and scalable synthetic routes is paramount to fully exploit the potential of these scaffolds. One-step or "one-pot" syntheses are particularly valuable as they reduce waste, minimize purification steps, and shorten the overall synthetic sequence, aligning with the principles of green chemistry and accelerating the drug discovery timeline.

This document focuses on a powerful Palladium-catalyzed domino reaction that forms multiple carbon-carbon bonds in a single operation to construct the diazaspiro[4.5]decane framework.[5] We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss its application in generating diverse molecular libraries.

Drug_Discovery_Workflow cluster_0 Synthesis & Library Generation cluster_1 Screening & Optimization cluster_2 Preclinical Development Start Starting Materials (e.g., yne-en-ynes, aryl halides) Synthesis One-Step Synthesis (Pd-Catalyzed Domino Reaction) Start->Synthesis Catalyst, Base Scaffold Diazaspiro[4.5]decane Scaffold Synthesis->Scaffold Library Compound Library (Diverse R-groups) Scaffold->Library Derivatization HTS High-Throughput Screening (HTS) Library->HTS Hit Hit Identification HTS->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Selection Lead->Candidate ADME/Tox

Caption: High-level workflow for the synthesis and application of diazaspiro[4.5]decane scaffolds in drug discovery.

Core Synthetic Strategy: Palladium-Catalyzed Domino Reaction

A highly efficient one-step method for synthesizing diazaspiro[4.5]decane scaffolds involves a palladium-catalyzed domino reaction between unactivated yne-en-ynes and various aryl halides.[5][6] This transformation is remarkable for its ability to form three new carbon-carbon bonds in a single, highly regioselective operation, rapidly building molecular complexity from simple, linear precursors.[5]

Mechanistic Rationale & Causality

The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide. The resulting arylpalladium(II) complex then undergoes a cascade of intramolecular cyclization and intermolecular coupling steps. The choice of a palladium catalyst, often with a phosphine ligand like triphenylphosphine (PPh₃), is critical. Palladium's ability to cycle between Pd(0) and Pd(II) oxidation states is the engine of the catalytic cycle, while the PPh₃ ligand stabilizes the palladium intermediates and modulates their reactivity. The base (e.g., K₂CO₃) is essential for the final reductive elimination step, which regenerates the active Pd(0) catalyst and closes the catalytic loop. This domino approach provides access to diazaspiro[4.5]decanes featuring exocyclic double bonds, which serve as valuable handles for further chemical modification.[5]

Pd_Domino_Mechanism pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X pd0->pd_complex Oxidative Addition aryl_halide Ar-X aryl_halide->pd_complex yne_enyne Yne-en-yne Substrate intermediate1 Alkenylpalladium Intermediate yne_enyne->intermediate1 pd_complex->intermediate1 Carbopalladation intermediate2 Intramolecular Cyclization intermediate1->intermediate2 5-exo-dig cyclization intermediate3 Second C-C Coupling intermediate2->intermediate3 product_complex Product-Pd(II) Complex intermediate3->product_complex Reductive Elimination product_complex->pd0 Regeneration product Diazaspiro[4.5]decane Product product_complex->product

Caption: Simplified mechanism of the Palladium-catalyzed domino reaction for diazaspiro[4.5]decane synthesis.

Data Summary: Performance Comparison of Synthetic Routes

The selection of a synthetic route depends on factors like desired complexity, yield, and operational simplicity. While multi-step syntheses exist, one-step or one-pot methods are highly advantageous for library synthesis.

Synthetic RouteTarget ScaffoldCatalyst / Key ReagentsTypical Yield (%)Key AdvantagesReference
Pd-Catalyzed Domino Reaction Diazaspiro[4.5]decane with exocyclic double bondPd(OAc)₂ / PPh₃, K₂CO₃80-86%One-step synthesis; forms three C-C bonds; high regioselectivity.[5]
Three-Step Hydantoin Synthesis 1,3-Diazaspiro[4.5]decane-2,4-dioneNaH, Acid Hydrolysis~60% (overall)Cost-effective; mild conditions; intermediates used without purification.[7]
Ugi MCR / Cyclization 2,5-Diketopiperazines (related scaffold)Isocyanide, Amine, Aldehyde, Carboxylic Acid42-68%One-pot; high convergence; builds complexity from 4 inputs.[8]

Protocols: Detailed Experimental Methodology

This section provides a representative protocol for the one-step synthesis of a 2,7-diazaspiro[4.5]decane derivative via the Palladium-catalyzed domino reaction, based on the work published by Hu et al.[5]

Protocol 1: Synthesis of 9-benzylidene-4-(diphenylmethylene)-2,7-diazaspiro[4.5]decanes

Materials:

  • Yne-en-yne substrate (e.g., 2-methylene-N¹,N³-bis(3-phenylprop-2-yn-1-yl)propane-1,3-diamine) (1.0 equiv)

  • Aryl halide (e.g., iodobenzene) (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or equivalent reaction vessel

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the yne-en-yne substrate (0.2 mmol, 1.0 equiv), aryl halide (0.22 mmol, 1.1 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), PPh₃ (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).

    • Expert Insight: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst. The PPh₃ ligand stabilizes the catalyst and prevents palladium black precipitation.

  • Solvent Addition: Add anhydrous DMF (3.0 mL) to the flask via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

    • Expert Insight: DMF is used as a high-boiling polar aprotic solvent, which effectively dissolves the reagents and salts while tolerating the high reaction temperature required for efficient catalytic turnover.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts.

  • Extraction & Drying: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the specific product's polarity but is typically a gradient of ethyl acetate in petroleum ether.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final diazaspiro[4.5]decane product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Yields for this class of compounds are reported to be high, often exceeding 80%.[5]

Conclusion

The one-step, palladium-catalyzed synthesis of diazaspiro[4.5]decane scaffolds represents a highly efficient and powerful tool for medicinal chemists. This domino reaction enables the rapid construction of complex, three-dimensional molecules from readily available starting materials, facilitating the exploration of novel chemical space. By providing direct access to these privileged structures, this methodology accelerates the generation of compound libraries for hit identification and subsequent lead optimization campaigns, ultimately streamlining the path toward new therapeutic discoveries.

References

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. Retrieved January 19, 2026, from [Link]

  • Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone via palladium-catalysed aminocarbonylation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Palladium-Catalyzed Domino Cycloisomerization/Double Condensation of Acetylenic Acids with Dinucleophiles. (2022). ADDI. Retrieved January 19, 2026, from [Link]

  • A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019). PubMed. Retrieved January 19, 2026, from [Link]

  • Highly regioselective palladium-catalyzed domino reaction for post-functionalization of BODIPY. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Bio-Catalysis in Multicomponent Reactions. (2020). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. Retrieved January 19, 2026, from [Link]

  • Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. (2017). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). PubMed. Retrieved January 19, 2026, from [Link]

Sources

Application Notes & Protocols: A Guide to the Palladium-Catalyzed Synthesis of 2,6-Diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,6-Diazaspiro[4.5]decane Scaffold in Modern Drug Discovery

The 2,6-diazaspiro[4.5]decane core is a privileged structural motif in medicinal chemistry, imparting a unique three-dimensional geometry that can enhance ligand-receptor interactions and improve pharmacokinetic properties. Its rigid, spirocyclic nature allows for precise orientation of substituents, making it a valuable scaffold for the design of novel therapeutics targeting a range of biological targets, from kinases to ion channels.[1][2][3] The synthesis of these complex architectures, however, presents a significant challenge. Traditional methods often require multi-step sequences with harsh reaction conditions. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the construction of C-N bonds, offering a powerful and versatile tool for the efficient synthesis of aryl amines and related nitrogen-containing heterocycles.[4][5] This guide provides an in-depth exploration of the application of palladium-catalyzed amination for the synthesis of 2,6-diazaspiro[4.5]decane derivatives, offering both mechanistic insights and practical, field-proven protocols for researchers in drug development.

The Power of Palladium: Mechanistic Insights into the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[4][6] The reaction is renowned for its broad substrate scope and functional group tolerance, making it a cornerstone of modern organic synthesis.[7][8] Understanding the catalytic cycle is paramount to troubleshooting and optimizing these reactions in a laboratory setting.

The generally accepted mechanism proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst, typically stabilized by a phosphine ligand, undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > OTf > Cl.[9]

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine product is released from the palladium center, regenerating the active Pd(0) catalyst.

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the reductive elimination steps, while also preventing catalyst decomposition.[4][7]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_io Inputs & Outputs Pd(0)L Pd(0)L (Active Catalyst) Ox_Add Oxidative Addition (Ar-X) Pd(0)L->Ox_Add Pd(II)_Complex L-Pd(II)(Ar)(X) Ox_Add->Pd(II)_Complex Amine_Coord Amine Coordination & Deprotonation (R₂NH, Base) Pd(II)_Complex->Amine_Coord Pd_Amido L-Pd(II)(Ar)(NR₂) Amine_Coord->Pd_Amido Red_Elim Reductive Elimination Pd_Amido->Red_Elim Red_Elim->Pd(0)L Product Arylamine (Ar-NR₂) Red_Elim->Product ArX Aryl Halide (Ar-X) ArX->Ox_Add Amine Amine (R₂NH) Amine->Amine_Coord Base Base Base->Amine_Coord

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Strategic Synthesis of 2,6-Diazaspiro[4.5]decane via Intramolecular Double Amination

A robust strategy for the synthesis of the 2,6-diazaspiro[4.5]decane scaffold involves a palladium-catalyzed intramolecular double N-arylation. This approach offers a convergent and efficient route to the desired spirocyclic core.

Synthesis_Workflow Start Starting Materials: - Diamine Precursor - Dihaloalkane Step1 Step 1: Synthesis of Acyclic Diamine Dihalide Start->Step1 Step2 Step 2: Palladium-Catalyzed Intramolecular Double Amination Step1->Step2 Step3 Step 3: Purification (e.g., Column Chromatography) Step2->Step3 End Final Product: 2,6-Diazaspiro[4.5]decane Derivative Step3->End

Figure 2: General workflow for the synthesis of 2,6-diazaspiro[4.5]decane.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a general guideline and may require optimization based on the specific substrates and equipment used.

Protocol 1: Synthesis of a Representative Acyclic Diamine Dihalide Precursor

This protocol describes the synthesis of a key intermediate for the subsequent cyclization reaction.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
4-Aminobenzylamine403-40-7122.17 g/mol 1.0 equiv.
1,5-Dibromopentane111-24-0229.96 g/mol 2.2 equiv.
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 3.0 equiv.
Acetonitrile (anhydrous)75-05-841.05 g/mol As required

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminobenzylamine (1.0 equiv.), potassium carbonate (3.0 equiv.), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1,5-dibromopentane (2.2 equiv.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired acyclic diamine dihalide precursor.

Protocol 2: Palladium-Catalyzed Intramolecular Double N-Arylation

This protocol details the crucial cyclization step to form the 2,6-diazaspiro[4.5]decane core.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
Acyclic Diamine DihalideN/AVaries1.0 equiv.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72 g/mol 2-5 mol%
Xantphos161265-03-8578.68 g/mol 4-10 mol%
Sodium tert-butoxide (NaOtBu)865-48-596.10 g/mol 2.5 equiv.
Toluene (anhydrous, degassed)108-88-392.14 g/mol As required

Procedure:

  • Reaction Setup (under inert atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the acyclic diamine dihalide precursor (1.0 equiv.), Pd₂(dba)₃ (e.g., 2 mol%), and Xantphos (e.g., 4 mol%).

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add sodium tert-butoxide (2.5 equiv.).

  • Add anhydrous, degassed toluene via syringe.

  • Reaction: Stir the reaction mixture at 100-110°C and monitor the progress by a suitable analytical technique (e.g., LC-MS or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-diazaspiro[4.5]decane derivative.

Trustworthiness and Self-Validation: Checkpoints for Success

To ensure the reliability of these protocols, several checkpoints should be monitored:

  • Purity of Starting Materials: The purity of the acyclic diamine dihalide precursor is crucial for a clean cyclization reaction. Ensure complete purification after the first step.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Maintaining a strict inert atmosphere is critical for catalytic activity.

  • Anhydrous and Degassed Solvents: Water can interfere with the reaction by hydrolyzing the base and reacting with the catalyst. Solvents should be thoroughly dried and degassed.

  • Reaction Monitoring: Regular monitoring by TLC, GC-MS, or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts.

Conclusion: A Versatile Tool for Spirocycle Synthesis

The palladium-catalyzed Buchwald-Hartwig amination provides a powerful and efficient method for the synthesis of the medicinally important 2,6-diazaspiro[4.5]decane scaffold. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably access a wide range of derivatives for drug discovery and development programs. The protocols outlined in this guide serve as a robust starting point for the exploration of this versatile transformation.

References

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link][6]

  • sfera - Unife. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • Wiley Analytical Science. Palladium Catalyzed Amination of Aryl Chlorides. (2019-07-09). [Link][7]

  • Wikipedia. Buchwald–Hartwig amination. [Link][4]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link][8]

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link][5]

  • PubMed. One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. [Link]

  • ACS Publications. Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base. [Link]

  • ResearchGate. Synthesizing chiral spiro compounds using asymmetric amination chemistry. [Link]

  • ResearchGate. Synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone via palladium-catalysed aminocarbonylation | Request PDF. [Link]

  • PubMed. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link][1]

  • ACS Publications - American Chemical Society. Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles | Organic Letters. [Link]

  • ACS Publications. Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists | Journal of Medicinal Chemistry. [Link][2]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. [Link][3]

  • RSC Publishing. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023-08-02). [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • PubChemLite. 2-methyl-2,6-diazaspiro[4.5]decane. [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • Repository of the Academy's Library. Synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone via palladium-catalysed aminocarbonylation. [Link]

  • PMC - NIH. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • RSC Publishing. Palladium-catalyzed interannular C–H amination of biaryl amines. [Link]

  • ResearchGate. The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. [Link]

  • MDPI. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. [Link]

  • Organic Syntheses. Palladium-Catalyzed Direct Amination of Allylic Alcohols at Room Temperature. [Link]

  • MDPI. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]

  • ChemRxiv. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. [Link]

  • PubMed. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. [Link]

  • Lookchem. 2,6-Diazaspiro[3.3]heptanes: Synthesis and application in Pd-catalyzed aryl amination reactions. [Link]

Sources

Application Notes and Protocols: N-Cbz Protection of 2,6-Diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-protection of 2,6-diazaspiro[4.5]decane using benzyl chloroformate (Cbz-Cl), yielding N-benzyloxycarbonyl-2,6-diazaspiro[4.5]decane. The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in organic synthesis, valued for its stability across a range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1][2] These application notes are intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and safety considerations.

Introduction

Spirocyclic scaffolds, such as 2,6-diazaspiro[4.5]decane, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively mimic peptide turns and present substituents in well-defined spatial orientations.[3][4] The selective protection of one of the amine functionalities in diamines like 2,6-diazaspiro[4.5]decane is a fundamental step in the synthesis of more complex molecules, including potential therapeutic agents.[5][6][7]

The Cbz group, introduced by Bergmann and Zervas, offers robust protection for amines, rendering them significantly less nucleophilic.[1] The protection reaction is typically high-yielding and proceeds under mild conditions.[1] This protocol details a standard procedure for the mono-N-Cbz protection of 2,6-diazaspiro[4.5]decane.

Reaction Principle and Causality

The N-Cbz protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion, facilitated by a base, results in the formation of a stable carbamate.

The choice of a suitable base is critical to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.[2] Sodium bicarbonate or sodium carbonate are commonly employed bases for this purpose, maintaining a suitable pH range for the reaction to proceed efficiently.[2][8] The reaction is typically performed at a low temperature (0 °C) to control the exothermicity and minimize potential side reactions.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2,6-Diazaspiro[4.5]decane≥98%Commercially Available
Benzyl chloroformate (Cbz-Cl)≥97%Commercially AvailableMoisture sensitive, handle under inert atmosphere.[9]
Sodium bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Deionized Water
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)For washing.
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying.
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-diazaspiro[4.5]decane (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Basification: Add sodium bicarbonate (NaHCO₃) (2.0 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise to the stirred solution at 0 °C over a period of 20-30 minutes.[2]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-20 hours.[2]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting residue by silica gel column chromatography to afford the N-Cbz-2,6-diazaspiro[4.5]decane.

Reaction Workflow Diagram

N_Cbz_Protection cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2,6-diazaspiro[4.5]decane in THF/H₂O B Add NaHCO₃ and cool to 0 °C A->B C Add Cbz-Cl dropwise at 0 °C B->C D Stir at room temperature (12-20 h) C->D E Aqueous workup and extraction with EtOAc D->E F Drying and concentration E->F G Silica gel chromatography F->G H H G->H N-Cbz-2,6-diazaspiro[4.5]decane

Caption: Workflow for N-Cbz protection of 2,6-diazaspiro[4.5]decane.

Safety Precautions

Benzyl chloroformate is a corrosive, lachrymatory, and moisture-sensitive chemical that may cause cancer.[10][11][12] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, must be worn.[10][13][14] Avoid contact with skin and eyes, and do not breathe the vapors.[10] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[11][14] Benzyl chloroformate reacts with water and moist air to produce hydrogen chloride gas.[13] Store in a cool, dry, well-ventilated area under an inert atmosphere.[10]

Characterization Data

The purified product should be characterized to confirm its identity and purity. Typical analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the Cbz group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbamate carbonyl stretch.

Troubleshooting

IssuePossible CauseSolution
Incomplete reactionInsufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently warm the reaction mixture.
Inactive Cbz-Cl due to moisture.Use a fresh bottle of Cbz-Cl and ensure anhydrous conditions.
Low yieldInefficient extraction.Perform additional extractions with ethyl acetate.
Product loss during purification.Optimize the solvent system for column chromatography.
Di-protectionExcess Cbz-Cl used.Use a stoichiometric amount or a slight excess of Cbz-Cl.

Conclusion

This application note provides a detailed and reliable protocol for the N-Cbz protection of 2,6-diazaspiro[4.5]decane. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize the mono-protected product in good yield. The principles and techniques described herein are broadly applicable to the N-protection of other primary and secondary amines.

References

  • New Jersey Department of Health. Hazard Summary: BENZYL CHLOROFORMATE. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Benzyl chloroformate. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. [Link]

  • Pittelkow, M.
  • Sattely, E. S.; Meek, S. J.; Schrock, R. R.; Hoveyda, A. H. Selective Cleavage of Cbz-Protected Amines. Organic Letters, 2009.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • ResearchGate. An Excellent Method for Cbz-Protection of Amines. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Syntheses. Preparation of Mono-Cbz Protected Guanidines. [Link]

  • National Institutes of Health. Preparation of Mono-Cbz Protected Guanidines. [Link]

  • Royal Society of Chemistry. One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • Organic Syntheses. Formic acid, chloro-, benzyl ester. [Link]

  • ScienceDirect. An improved large scale procedure for the preparation of N-Cbz amino acids. [Link]

  • Wikipedia. Benzyl chloroformate. [Link]

  • National Institutes of Health. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. [Link]

  • ResearchGate. A Facile Protocol for N-Cbz Protection of Amines in PEG-600. [Link]

  • National Institutes of Health. Developing deprotectase biocatalysts for synthesis. [Link]

  • ACS Publications. Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. [Link]

  • PubMed. Design, Syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type Calcium Channel Antagonists. [Link]

  • MDPI. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. [Link]

  • PubChem. Benzyl chloroformate. [Link]

  • Organic Chemistry Data. Cbz Protection - Common Conditions. [Link]

  • MDPI. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. [Link]

Sources

Anwendungs- und Protokollleitfaden: Selektive Derivatisierung von 2,6-Diazaspiro[4.5]decan an der N-6-Position

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die selektive chemische Modifikation des 2,6-Diazaspiro[4.5]decan-Gerüsts an der N-6-Position. Der Schwerpunkt liegt auf der Vermittlung eines tiefen Verständnisses der zugrunde liegenden chemischen Prinzipien, um eine erfolgreiche und reproduzierbare Synthese zu ermöglichen.

Einleitung: Die Bedeutung des 2,6-Diazaspiro[4.5]decan-Gerüsts

Das 2,6-Diazaspiro[4.5]decan-Gerüst ist eine wertvolle dreidimensionale Struktur in der medizinischen Chemie.[1] Seine definierte und relativ starre Konformation macht es zu einem attraktiven Baustein für die Entwicklung neuartiger bioaktiver Moleküle. Die Einführung solcher sp³-reichen Architekturen kann das biologische Profil und die physikochemischen Eigenschaften einer Verbindung maßgeblich beeinflussen und so die Wahrscheinlichkeit einer erfolgreichen Überführung vom Labor in die Klinik erhöhen.[1] Viele Derivate dieses Gerüsts haben bereits vielversprechende pharmakologische Aktivitäten gezeigt, unter anderem als Inhibitoren von Kinasen wie TYK2/JAK1 bei entzündlichen Darmerkrankungen[2] oder als potenzielle Inhibitoren der Chitinsynthase mit antimykotischer Wirkung.[3]

Die selektive Funktionalisierung an einer der beiden Stickstoffpositionen, insbesondere an N-6, ist von entscheidender Bedeutung, um die molekularen Wechselwirkungen mit biologischen Zielstrukturen gezielt zu steuern und die pharmakokinetischen Eigenschaften zu optimieren. Die Herausforderung bei der Derivatisierung von 2,6-Diazaspiro[4.5]decan liegt in der ähnlichen Reaktivität der beiden sekundären Amine an den Positionen N-2 und N-6. Ohne eine geeignete Strategie führt eine direkte Funktionalisierung oft zu einer Mischung aus mono- und disubstituierten Produkten, was die Aufreinigung erschwert und die Ausbeute des gewünschten Produkts verringert.

Dieser Leitfaden konzentriert sich auf bewährte Methoden zur Erzielung einer hohen Chemoselektivität für die N-6-Position, insbesondere durch den Einsatz von Schutzgruppen.

Strategien zur selektiven N-6-Funktionalisierung

Die Erzielung einer hohen Chemoselektivität bei der Funktionalisierung von Molekülen mit mehreren reaktiven Zentren ist eine grundlegende Herausforderung in der synthetischen Chemie.[4] Im Fall von 2,6-Diazaspiro[4.5]decan ist die selektive Derivatisierung an N-6 in der Regel von einer orthogonalen Schutzgruppenstrategie abhängig. Das Prinzip beruht darauf, eines der beiden Amine vorübergehend zu blockieren, die gewünschte Modifikation am freien Amin durchzuführen und die Schutzgruppe anschließend wieder zu entfernen.

Die Wahl der Schutzgruppe ist entscheidend und hängt von der geplanten nachfolgenden Reaktion ab. Eine der am häufigsten verwendeten Schutzgruppen für Amine ist die tert-Butoxycarbonyl (Boc)-Gruppe. Sie lässt sich leicht einführen und unter milden sauren Bedingungen wieder abspalten, ohne andere funktionelle Gruppen im Molekül zu beeinträchtigen.

Logischer Arbeitsablauf der selektiven N-6-Arylierung

Der folgende Arbeitsablauf illustriert die allgemeine Strategie zur selektiven Einführung eines Arylrestes an der N-6-Position von 2,6-Diazaspiro[4.5]decan.

selective_n6_arylation cluster_protection Schutzgruppen-Einführung cluster_functionalization Selektive N-6-Funktionalisierung cluster_deprotection Schutzgruppen-Entfernung start 2,6-Diazaspiro[4.5]decan boc_protected N-2-Boc-geschütztes Intermediat start->boc_protected Di-tert-butyldicarbonat (Boc)₂O arylation N-6-Arylierung (z.B. Buchwald-Hartwig-Aminierung) boc_protected->arylation Arylhalogenid, Pd-Katalysator, Base deprotection Entschützung arylation->deprotection Säure (z.B. TFA oder HCl) end_product N-6-Aryl-2,6-diazaspiro[4.5]decan (Zielmolekül) deprotection->end_product

Abbildung 1: Allgemeiner Arbeitsablauf für die selektive N-6-Arylierung.

Detaillierte experimentelle Protokolle

Die folgenden Protokolle beschreiben ein bewährtes dreistufiges Verfahren zur selektiven N-6-Arylierung von 2,6-Diazaspiro[4.5]decan.

Protokoll 1: Synthese von tert-Butyl-6-azaspiro[4.5]decan-2-carboxylat (Mono-Boc-Schutz)

Dieses Protokoll beschreibt die selektive Einführung einer Boc-Schutzgruppe an der N-2-Position. Die Selektivität wird hier durch die Kontrolle der Stöchiometrie des Boc-Anhydrids erreicht.

  • Materialien:

    • 2,6-Diazaspiro[4.5]decan

    • Di-tert-butyldicarbonat ((Boc)₂O)

    • Dichlormethan (DCM)

    • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

    • Wasserfreies Natriumsulfat (Na₂SO₄)

    • Rotationsverdampfer

    • Scheidetrichter

    • Magnetrührer

  • Durchführung:

    • Lösen Sie 1,0 Äquivalent 2,6-Diazaspiro[4.5]decan in DCM in einem geeigneten Rundkolben.

    • Kühlen Sie die Lösung auf 0 °C in einem Eisbad.

    • Fügen Sie langsam eine Lösung von 1,0 Äquivalent Di-tert-butyldicarbonat in DCM hinzu. Die langsame Zugabe ist entscheidend, um die Bildung des di-geschützten Nebenprodukts zu minimieren.

    • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.

    • Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung und Wasser.

    • Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum am Rotationsverdampfer.

    • Reinigen Sie den Rückstand mittels Säulenchromatographie (Kieselgel, Eluentensystem z. B. Ethylacetat/Hexan), um das gewünschte mono-Boc-geschützte Produkt zu isolieren.

Protokoll 2: Palladium-katalysierte N-6-Arylierung (Buchwald-Hartwig-Aminierung)

Dieses Protokoll nutzt eine Palladium-katalysierte Kreuzkupplungsreaktion, um eine Arylgruppe selektiv an die ungeschützte N-6-Position zu knüpfen.[5][6]

  • Materialien:

    • tert-Butyl-6-azaspiro[4.5]decan-2-carboxylat (aus Protokoll 1)

    • Arylhalogenid (z. B. 4-Bromtoluol)

    • Palladium(II)-acetat (Pd(OAc)₂) oder Pd₂(dba)₃

    • Phosphinligand (z. B. RuPhos, Xantphos)

    • Starke Base (z. B. Natrium-tert-butanolat, NaOtBu)

    • Wasserfreies Dioxan oder Toluol

    • Schlenk-Technik oder Handschuhfach zur Handhabung luftempfindlicher Reagenzien

  • Durchführung:

    • Geben Sie in einen unter Argon getrockneten Schlenk-Kolben das mono-Boc-geschützte Diazaspiro-Intermediat (1,0 Äq.), das Arylhalogenid (1,1 Äq.), den Palladium-Katalysator (typ. 1-5 mol%), den Liganden (typ. 2-10 mol%) und die Base (1,4 Äq.).

    • Evakuieren und füllen Sie den Kolben mehrmals mit Argon, um eine inerte Atmosphäre zu gewährleisten.

    • Fügen Sie wasserfreies Dioxan oder Toluol hinzu.

    • Erhitzen Sie die Reaktionsmischung unter Rühren auf 80-100 °C, bis die Umsetzung vollständig ist (Verfolgung mittels Dünnschichtchromatographie oder LC-MS).

    • Kühlen Sie die Mischung auf Raumtemperatur ab, verdünnen Sie sie mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat) und filtrieren Sie sie durch Celite, um die anorganischen Salze zu entfernen.

    • Konzentrieren Sie das Filtrat im Vakuum und reinigen Sie den Rückstand mittels Säulenchromatographie.

Protokoll 3: Entfernung der Boc-Schutzgruppe

Die abschließende Stufe ist die Abspaltung der Boc-Gruppe, um das endgültige N-6-derivatisierte Produkt freizusetzen.

  • Materialien:

    • N-2-Boc, N-6-Aryl-2,6-diazaspiro[4.5]decan (aus Protokoll 2)

    • Trifluoressigsäure (TFA) in DCM oder eine Lösung von Chlorwasserstoff (HCl) in Diethylether.[5]

    • Rotationsverdampfer

  • Durchführung:

    • Lösen Sie das geschützte Produkt in DCM.

    • Fügen Sie bei 0 °C einen Überschuss an Trifluoressigsäure (typ. 20-50% v/v) hinzu. Alternativ kann eine gesättigte Lösung von HCl in Diethylether verwendet werden.[5]

    • Rühren Sie die Lösung bei Raumtemperatur für 1-3 Stunden, bis die Reaktion vollständig ist.

    • Entfernen Sie das Lösungsmittel und die überschüssige Säure im Vakuum.

    • Lösen Sie den Rückstand in einem minimalen Volumen DCM und neutralisieren Sie ihn sorgfältig mit einer basischen wässrigen Lösung (z. B. gesättigtes NaHCO₃).

    • Extrahieren Sie das Produkt mit einem organischen Lösungsmittel, trocknen Sie die vereinigten organischen Phasen und konzentrieren Sie sie im Vakuum, um das reine N-6-Aryl-2,6-diazaspiro[4.5]decan zu erhalten.

Daten und erwartete Ergebnisse

Die Ausbeuten und Reaktionsbedingungen können je nach Substrat und spezifischen Reagenzien variieren. Die folgende Tabelle fasst typische Ergebnisse für die beschriebenen Reaktionsschritte zusammen.

SchrittReaktionTypische Katalysatoren/ReagenzienLösungsmittelTemperatur (°C)Typische Ausbeute (%)
1 Mono-Boc-Schutz(Boc)₂ODCM0 bis RT60-80
2 N-6-ArylierungPd₂(dba)₃ / RuPhos, NaOtBuDioxan10070-95
3 Boc-EntschützungTFADCM0 bis RT>95

Tabelle 1: Zusammenfassung der Reaktionsbedingungen und typischen Ausbeuten.

Fehlerbehebung und wichtige Überlegungen
  • Geringe Ausbeute bei der Mono-Boc-Schützung: Dies ist oft auf die Bildung des di-substituierten Produkts zurückzuführen. Stellen Sie sicher, dass das (Boc)₂O langsam und bei niedriger Temperatur zugegeben wird und die Stöchiometrie genau eingehalten wird.

  • Keine oder langsame Umsetzung bei der Buchwald-Hartwig-Reaktion: Die Qualität des Katalysators, des Liganden und des Lösungsmittels ist entscheidend. Verwenden Sie hochwertige, luft- und feuchtigkeitsfreie Reagenzien und Lösungsmittel. Die Wahl des Liganden kann ebenfalls einen großen Einfluss haben und muss möglicherweise für bestimmte Arylhalogenide optimiert werden.

  • Unvollständige Entschützung: Verlängern Sie die Reaktionszeit oder erhöhen Sie die Konzentration der Säure. Überwachen Sie die Reaktion sorgfältig, um eine Zersetzung des Produkts zu vermeiden.

  • Stabilität: Es wurde berichtet, dass einige Diazaspiro-Systeme, wie z. B. 2,6-Diazaspiro[3.3]heptan, unter sauren Bedingungen wie HCl eine Ringöffnung erfahren können. In solchen Fällen ist TFA die bevorzugte Methode zur Entschützung.[5]

Alternative Synthesemethoden

Obwohl die Schutzgruppenstrategie die am weitesten verbreitete Methode zur selektiven Funktionalisierung ist, werden auch andere Ansätze in der Literatur beschrieben, die für die Synthese von Diazaspiro[4.5]decan-Derivaten relevant sein können:

  • Reduktive Aminierung: Diese Methode ist besonders nützlich für die Einführung von Alkylgruppen. Sie involviert die Reaktion eines Amins mit einem Aldehyd oder Keton zu einem Imin oder Enamin, das anschließend in situ zu dem entsprechenden Amin reduziert wird.[7]

  • Domino-Reaktionen: Palladium-katalysierte Domino-Reaktionen ermöglichen den Aufbau des Diazaspiro[4.5]decan-Gerüsts in einem einzigen Schritt aus einfacheren Vorläufern, was zu einer hohen Atomeffizienz führt.[8]

  • Photokatalytische Methoden: Neuere Ansätze nutzen die synergistische Wirkung von Photokatalyse und Organokatalyse, um hoch diastereoselektive Synthesen von Spiro[4.5]decan-Derivaten unter milden, metallfreien Bedingungen zu ermöglichen.[9]

Syntheseweg-Visualisierung

synthesis_pathways cluster_starting Ausgangsmaterial cluster_products Produkte start 2,6-Diazaspiro[4.5]decan protect Schutzgruppenstrategie (z.B. N-Arylierung) start->protect reductive Reduktive Aminierung (N-Alkylierung) start->reductive aryl N-6-Aryl-Derivate protect->aryl alkyl N-6-Alkyl-Derivate reductive->alkyl domino Domino-Reaktion (Gerüstaufbau & Funktionalisierung) complex Funktionalisierte Spiro-Gerüste

Abbildung 2: Übersicht über verschiedene Derivatisierungsstrategien.

Fazit

Die selektive Derivatisierung von 2,6-Diazaspiro[4.5]decan an der N-6-Position ist eine Schlüsseltransformation für die Synthese neuer Wirkstoffkandidaten. Die in diesem Leitfaden beschriebene Methode, die auf einer robusten Schutzgruppenstrategie in Kombination mit einer Palladium-katalysierten Arylierung beruht, bietet einen zuverlässigen und vielseitigen Zugang zu einer breiten Palette von N-6-funktionalisierten Derivaten. Durch das Verständnis der zugrunde liegenden Prinzipien und die sorgfältige Optimierung der Reaktionsbedingungen können Forscher dieses wertvolle Gerüst effektiv für ihre Programme in der Wirkstoffentdeckung nutzen.

Referenzen

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry (RSC Publishing). Verfügbar unter:

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. Verfügbar unter:

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. Verfügbar unter:

  • Chemoselectivity and the curious reactivity preferences of functional groups. PubMed. Verfügbar unter:

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Verfügbar unter:

  • Reductive aminations by imine reductases: from milligrams to tons. PMC - NIH. Verfügbar unter:

  • 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. PubMed. Verfügbar unter:

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Verfügbar unter:

  • 6-Methyl-2,6-diazaspiro[4.5]decane. Benchchem. Verfügbar unter:

Sources

Application Note: Strategic Use of 2-Cbz-2,6-diazaspiro[4.5]decane in Solid-Phase Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for novel molecular architectures with enhanced pharmacological properties is ever-present. Spirocyclic compounds, characterized by their unique three-dimensional structures, have emerged as a compelling class of building blocks. The inherent rigidity of the spirocyclic core often leads to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the spatial arrangement of substituents on a spirocyclic scaffold allows for the exploration of diverse chemical space, a critical aspect in the generation of compound libraries for high-throughput screening.[1] Among these, the 2,6-diazaspiro[4.5]decane framework has garnered significant interest due to its versatile synthetic handles and proven biological relevance in various therapeutic areas.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Cbz-2,6-diazaspiro[4.5]decane in solid-phase synthesis (SPS). The strategic use of the Carboxybenzyl (Cbz) protecting group allows for a robust and versatile approach to the construction of diverse molecular libraries. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore advanced applications to empower your research endeavors.

Core Principles: Orthogonal Protection and Solid-Phase Logic

The successful application of this compound in solid-phase synthesis hinges on the principle of orthogonal protection.[3][4] This strategy allows for the selective removal of one protecting group in the presence of others, enabling the stepwise elaboration of the molecular scaffold.[3] In our proposed workflow, the Cbz group serves as a key player, offering stability to a wide range of reaction conditions while being susceptible to clean removal via catalytic hydrogenolysis or specific acidic conditions.[2] This orthogonality is paramount when designing complex synthetic sequences on a solid support.

The solid-phase approach itself offers numerous advantages, including the use of excess reagents to drive reactions to completion and simplified purification through washing, which is particularly beneficial for multi-step syntheses and library generation.[5]

Experimental Workflow: From Resin to Final Compound

The overall strategy involves the initial immobilization of the 2,6-diazaspiro[4.5]decane scaffold onto a suitable solid support, followed by the selective deprotection of the Cbz group, derivatization of the newly freed secondary amine, and finally, cleavage from the resin to yield the desired product.

Solid-Phase Synthesis Workflow Figure 1: Overall Solid-Phase Synthesis Workflow Resin Solid Support (e.g., 2-Chlorotrityl chloride resin) Immobilization Immobilization Resin->Immobilization Scaffold This compound Scaffold->Immobilization Immobilized_Scaffold Resin-Bound Scaffold Immobilization->Immobilized_Scaffold Cbz_Deprotection Selective Cbz Deprotection Immobilized_Scaffold->Cbz_Deprotection Deprotected_Scaffold Resin-Bound Scaffold with Free Amine Cbz_Deprotection->Deprotected_Scaffold Derivatization_1 Derivatization of N-2 Deprotected_Scaffold->Derivatization_1 Derivatized_Scaffold_1 Diversified Scaffold on Resin Derivatization_1->Derivatized_Scaffold_1 Cleavage Cleavage from Resin Derivatized_Scaffold_1->Cleavage Final_Product Final Product in Solution Cleavage->Final_Product Analysis Purification & Analysis (HPLC, MS) Final_Product->Analysis Characterized_Product Characterized Final Product Analysis->Characterized_Product

Caption: Figure 1: Overall Solid-Phase Synthesis Workflow.

Part 1: Immobilization of this compound

The choice of solid support and linker is critical for a successful solid-phase synthesis campaign.[6] For the immobilization of the this compound scaffold, we recommend the use of 2-chlorotrityl chloride (2-CTC) resin. This resin is highly acid-labile, allowing for the cleavage of the final product under mild acidic conditions that will not affect other acid-sensitive functionalities that may be introduced during the synthesis. The bulky nature of the trityl group also helps to prevent diketopiperazine formation, a common side reaction in solid-phase synthesis.[7]

Protocol 1: Immobilization on 2-Chlorotrityl Chloride Resin

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a fritted syringe reactor.

  • Scaffold Solution Preparation: In a separate vial, dissolve this compound (2.0 eq. relative to resin loading) and diisopropylethylamine (DIPEA, 4.0 eq.) in anhydrous DCM (5 mL).

  • Coupling Reaction: Drain the solvent from the swollen resin and add the scaffold solution. Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF, 3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum for at least 2 hours.

Causality and Trustworthiness: The use of excess scaffold and a non-nucleophilic base (DIPEA) ensures efficient coupling to the resin while minimizing side reactions. The capping step is crucial to prevent unwanted reactions of the remaining active sites in subsequent steps. The extensive washing procedure removes all soluble reagents, ensuring the purity of the resin-bound intermediate.

Part 2: Selective Cbz Deprotection

With the scaffold successfully immobilized, the next step is the selective removal of the Cbz protecting group to expose the secondary amine for further derivatization. Catalytic hydrogenolysis is the method of choice for this transformation due to its mildness and high chemoselectivity.[8]

Protocol 2: Selective Cbz Deprotection via Catalytic Hydrogenolysis

  • Resin Swelling: Swell the resin-bound scaffold (from Protocol 1) in a 1:1 mixture of DCM and methanol (10 mL) for 30 minutes.

  • Catalyst Addition: Add Palladium on carbon (10% Pd/C, 0.1 eq. by weight relative to the theoretical mass of the bound scaffold) to the resin suspension.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the reaction vessel and stir the suspension vigorously at room temperature for 12-16 hours.

  • Monitoring: To monitor the reaction, a small aliquot of the resin can be cleaved (see Protocol 4) and analyzed by LC-MS.

  • Catalyst Removal: Once the reaction is complete, filter the resin and wash thoroughly with DCM (3 x 10 mL), methanol (3 x 10 mL), and DMF (3 x 10 mL) to remove the catalyst and any byproducts.

  • Drying: Dry the resin under high vacuum.

Expertise and Experience: The choice of solvent for hydrogenation is critical; a mixture of DCM and methanol provides good swelling for the resin and solubility for hydrogen. Vigorous stirring is essential to ensure efficient contact between the catalyst, hydrogen, and the resin-bound substrate.

Part 3: Derivatization of the N-2 Position

The newly exposed secondary amine at the N-2 position is now ready for diversification. This can be achieved through a variety of reactions, such as acylation, sulfonylation, or reductive amination, allowing for the introduction of a wide range of functional groups.

Protocol 3: Acylation of the N-2 Amine

  • Resin Swelling: Swell the deprotected resin (from Protocol 2) in anhydrous DMF (10 mL) for 30 minutes.

  • Acylation Solution Preparation: In a separate vial, dissolve the desired carboxylic acid (3.0 eq.), a coupling agent such as HATU (2.9 eq.), and DIPEA (6.0 eq.) in anhydrous DMF (5 mL).

  • Coupling Reaction: Drain the solvent from the swollen resin and add the acylation solution. Agitate the mixture at room temperature for 2 hours.

  • Monitoring: The completion of the reaction can be monitored using a Kaiser test on a small sample of the resin. A negative test (no blue color) indicates complete acylation.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

Quantitative Data Summary

StepReagents & ConditionsTypical Yield/LoadingMonitoring Technique
Immobilization This compound, DIPEA, 2-CTC resin, DCM, RT, 4h0.8 - 1.2 mmol/gGravimetric analysis
Cbz Deprotection 10% Pd/C, H₂, DCM/MeOH, RT, 12-16h>95% conversionTest cleavage & LC-MS
Acylation Carboxylic acid, HATU, DIPEA, DMF, RT, 2h>98% conversionKaiser Test
Part 4: Cleavage from the Solid Support and Analysis

The final step is the cleavage of the elaborated molecule from the solid support. Given the use of a 2-CTC resin, a mild acidic cleavage cocktail is sufficient.

Protocol 4: Cleavage and Product Isolation

  • Resin Preparation: Place the dried, derivatized resin in a fritted syringe.

  • Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate gently at room temperature for 2 hours.

  • Product Collection: Filter the cleavage solution into a clean round-bottom flask. Wash the resin with an additional portion of the cleavage cocktail (2 x 2 mL).

  • Solvent Removal: Concentrate the combined filtrates under reduced pressure.

  • Precipitation and Purification: Precipitate the crude product by adding cold diethyl ether. Isolate the solid by centrifugation and decantation. Further purification can be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the final product by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[9]

Self-Validating System: The use of scavengers like TIS in the cleavage cocktail is essential to quench reactive carbocations generated during the cleavage process, thereby preventing side reactions and ensuring the integrity of the final product.[10]

Advanced Applications and Orthogonal Strategies

The true power of using this compound in solid-phase synthesis lies in the potential for creating complex, diverse libraries through orthogonal protection strategies. For instance, the second nitrogen of the spiro-diamine can be protected with an Fmoc group, which is base-labile. This allows for the selective deprotection of either the Cbz or Fmoc group, enabling derivatization at two distinct points on the scaffold.

Orthogonal_Strategy Figure 2: Orthogonal Protection Strategy Start Resin-Bound N-Fmoc, N'-Cbz Scaffold Path_A Selective Cbz Deprotection (Hydrogenolysis) Start->Path_A Path_B Selective Fmoc Deprotection (Piperidine) Start->Path_B Intermediate_A Free N' Amine Path_A->Intermediate_A Intermediate_B Free N Amine Path_B->Intermediate_B Derivatization_A Derivatization at N' Intermediate_A->Derivatization_A Derivatization_B Derivatization at N Intermediate_B->Derivatization_B Product_A Diversified at N' Derivatization_A->Product_A Product_B Diversified at N Derivatization_B->Product_B Final_Cleavage Cleavage Product_A->Final_Cleavage Product_B->Final_Cleavage Final_Product_A Final Product A Final_Cleavage->Final_Product_A Final_Product_B Final Product B Final_Cleavage->Final_Product_B

Caption: Figure 2: Orthogonal Protection Strategy.

This dual-handle approach facilitates the generation of combinatorial libraries with a high degree of molecular diversity, which is invaluable for structure-activity relationship (SAR) studies.[11]

Conclusion

The use of this compound in solid-phase synthesis provides a powerful and flexible platform for the construction of novel spirocyclic compounds. By leveraging the principles of orthogonal protection and the efficiencies of solid-phase chemistry, researchers can accelerate the discovery of new chemical entities with therapeutic potential. The detailed protocols and strategic insights provided in this application note are intended to serve as a robust foundation for your synthetic endeavors.

References

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. (n.d.). Retrieved from [Link]

  • Solid-phase Synthesis of [4.4] Spirocyclic Oximes. PubMed. (2019, February 6). Retrieved from [Link]

  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry. (2002, May 1). Retrieved from [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. (2014, June 10). Retrieved from [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. (2020, October 1). Retrieved from [Link]

  • Combinatorial libraries: strategies and methods for 'lead' discovery. University of Leeds. (n.d.). Retrieved from [Link]

  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. (2023, June 9). Retrieved from [Link]

  • Solid phase combinatorial synthesis of a xanthone library using click chemistry and its application to an embryonic stem cell probe. Chemical Communications. (2011, August 23). Retrieved from [Link]

  • Combinatorial Chemistry with Solid Phase Synthesis: An Outline. CRG. (n.d.). Retrieved from [Link]

  • Analytical techniques for small molecule solid phase synthesis. PubMed. (2002, December). Retrieved from [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. (2000). Retrieved from [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. (2025, August 5). Retrieved from [Link]

  • Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. ResearchGate. (2025, August 6). Retrieved from [Link]

  • Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? PubMed. (2010, January). Retrieved from [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. (2024, May 22). Retrieved from [Link]

  • Inorganic Materials as Supports for Covalent Enzyme Immobilization: Methods and Mechanisms. MDPI. (2020, December 29). Retrieved from [Link]

  • Multi-Point Covalent Immobilization of Enzymes on Supports Activated with Epoxy Groups. PubMed. (2020). Retrieved from [Link]

  • Oriented immobilization of proteins on solid supports for use in biosensors and biochips: a review. ResearchGate. (2018, December 14). Retrieved from [Link]

  • Fmoc Methodology: Cleavage from the Resin and Final Deprotection. ResearchGate. (2025, August 7). Retrieved from [Link]

  • A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. MDPI. (2024, February 21). Retrieved from [Link]

  • Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18 F-Labeled Radiotracers. MDPI. (2020, January 23). Retrieved from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. (2007, December 13). Retrieved from [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. (2022, September 13). Retrieved from [Link]

Sources

Application Note: A Scalable and Robust Synthesis of 2-Cbz-2,6-diazaspiro[4.5]decane for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 2-Cbz-2,6-diazaspiro[4.5]decane, a crucial building block in medicinal chemistry. The spirocyclic diamine scaffold offers a rigid, three-dimensional architecture that is increasingly sought after in the design of novel therapeutics.[1][2] This guide details a robust two-part synthetic strategy, commencing with the construction of the core 2,6-diazaspiro[4.5]decane ring system, followed by a selective mono-N-protection using benzyloxycarbonyl chloride (Cbz-Cl). We delve into the causal reasoning behind critical process parameters, purification strategies, and a thorough analysis of safety considerations essential for scaling up production from the bench to pilot plant. This document is intended for researchers, process chemists, and drug development professionals seeking a reliable and efficient route to this valuable intermediate.

Introduction: The Strategic Importance of Spirocyclic Scaffolds

In the landscape of modern drug discovery, moving beyond flat, sp²-rich molecules is a key strategy for identifying novel drug candidates with improved physicochemical properties and unique intellectual property positions. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, provide a well-defined three-dimensional orientation of substituents, making them attractive frameworks for exploring chemical space.[3] The 2,6-diazaspiro[4.5]decane core, in particular, is a versatile template found in compounds targeting a range of biological pathways.[4]

The selective protection of one of the two nitrogen atoms is paramount for its use as a synthetic intermediate. The benzyloxycarbonyl (Cbz) group is an ideal choice for this purpose due to its stability across a wide range of reaction conditions and its straightforward removal via catalytic hydrogenolysis.[5][6] This application note outlines a validated, gram-scale synthesis that addresses the common challenges of selectivity and purification, ensuring a consistent supply of high-purity this compound.

Retrosynthetic Analysis and Strategy

The chosen synthetic strategy is a convergent approach designed for efficiency and scalability. The retrosynthesis begins by disconnecting the target molecule at the carbamate linkage, leading back to the unprotected 2,6-diazaspiro[4.5]decane core and benzyl chloroformate. The spirocyclic core itself can be conceptually disassembled via a double Michael addition-type cyclization, pointing towards commercially available and cost-effective starting materials: 1,4-cyclohexanedione and a suitable nitrogen-containing dielectrophile or dinucleophile equivalent. This approach minimizes the number of synthetic steps and utilizes well-established, high-yielding reactions.[7]

Figure 1: Retrosynthetic pathway for this compound.

Part I: Scale-up Synthesis of 2,6-Diazaspiro[4.5]decane Dihydrochloride

The construction of the spirocyclic core is achieved via a multi-step, one-pot sequence starting from 1,4-cyclohexanedione. This method is adapted from established procedures for constructing similar heterocyclic systems and is optimized for scale.

Detailed Experimental Protocol

Materials:

  • 1,4-Cyclohexanedione

  • Ethyl acrylate

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: To a 5 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 1,4-cyclohexanedione (1.0 mol, 112.1 g) and methanol (2.0 L). Stir until all solids are dissolved.

  • Reagent Addition: Add ammonium acetate (2.5 mol, 192.7 g) to the solution. In the addition funnel, place ethyl acrylate (2.2 mol, 220.3 g, 242 mL). Add the ethyl acrylate dropwise to the stirred solution over 1 hour, maintaining the internal temperature below 30 °C.

  • Initial Reaction: Stir the resulting mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the dione.

  • Reductive Amination: Cool the reaction mixture to 0 °C using an ice bath. In a separate beaker, dissolve sodium cyanoborohydride (2.0 mol, 125.7 g) in methanol (500 mL). Add this solution portion-wise to the reaction mixture over 2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Causality: Slow addition of the reducing agent is critical to control the exotherm and prevent side reactions. NaBH₃CN is chosen for its mildness and selectivity in reductive aminations.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 48 hours.

  • Work-up and Isolation: a. Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol. b. To the resulting slurry, add 1 L of water and adjust the pH to >12 with 50% NaOH solution, keeping the mixture cool in an ice bath. c. Extract the aqueous layer with dichloromethane (DCM, 3 x 750 mL). d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base of 2,6-diazaspiro[4.5]decane as a viscous oil.

  • Salt Formation: a. Dissolve the crude oil in 1 L of diethyl ether. b. Cool the solution to 0 °C and slowly add a 4 M solution of HCl in dioxane or bubble HCl gas through the solution until precipitation is complete. c. Collect the resulting white solid by filtration, wash with cold diethyl ether (2 x 200 mL), and dry under vacuum to afford 2,6-diazaspiro[4.5]decane dihydrochloride.

Part II: Selective Mono-N-Cbz Protection

Achieving selective mono-protection on a symmetrical or near-symmetrical diamine can be challenging. This protocol leverages controlled stoichiometry and reaction conditions to favor the formation of the mono-Cbz product over the di-protected byproduct.

Detailed Experimental Protocol

Materials:

  • 2,6-Diazaspiro[4.5]decane dihydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Benzyl Chloroformate (Cbz-Cl)

Procedure:

  • Free Base Liberation: Suspend 2,6-diazaspiro[4.5]decane dihydrochloride (0.5 mol, 106.5 g) in a mixture of DCM (1 L) and water (1 L) in a 3 L flask with vigorous mechanical stirring.

  • Basification: Cool the mixture to 0 °C and add sodium carbonate (1.2 mol, 127.2 g) portion-wise, ensuring the temperature remains below 10 °C. Stir for 30 minutes until all solids have dissolved and the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM (2 x 250 mL). Combine the organic layers and dry over anhydrous sodium sulfate.

  • Protection Reaction: a. Transfer the dried DCM solution of the free base to a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel. Cool the solution to -10 °C.

    • Causality: Low temperature is crucial. It reduces the rate of reaction, enhancing the kinetic selectivity for mono-protection. As the first amine is protected, its electron-withdrawing nature deactivates the second amine, further slowing the rate of the second protection, an effect more pronounced at lower temperatures. b. Dilute benzyl chloroformate (0.48 mol, 81.9 g, 68.5 mL) with 250 mL of DCM and place it in the addition funnel. c. Add the Cbz-Cl solution dropwise to the vigorously stirred diamine solution over 4 hours, maintaining the internal temperature at -10 °C ± 2 °C.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. The reaction is complete when the starting diamine is consumed. Small amounts of the di-protected product may be observed.

  • Quenching and Work-up: a. Once the reaction is complete, slowly add 500 mL of a saturated sodium bicarbonate solution to quench any unreacted Cbz-Cl. b. Allow the mixture to warm to room temperature. Separate the organic layer. c. Wash the organic layer with brine (2 x 500 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: a. The crude material can be purified by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM). b. For larger scales, crystallization is preferred. Dissolve the crude product in a minimal amount of hot ethyl acetate, and allow it to cool slowly to room temperature, then to 4 °C. c. Collect the crystalline product by filtration, wash with cold ethyl acetate, and dry under vacuum.

Process Optimization and Data

The key to a successful scale-up of the protection step is controlling the stoichiometry and temperature.

ParameterConditionRationale
Temperature -10 °C to -5 °CMaximizes kinetic selectivity for mono-protection.[5]
Diamine:Cbz-Cl Ratio 1 : 0.95-0.98Using a slight excess of diamine minimizes di-protection.
Addition Time > 4 hoursMaintains a low concentration of Cbz-Cl, favoring reaction at the more nucleophilic site.[8]
Solvent DichloromethaneGood solubility for reactants and inert under reaction conditions.
Quenching Agent Saturated NaHCO₃Safely neutralizes excess Cbz-Cl and HCl byproduct.

Characterization and Quality Control

The final product should be characterized to ensure identity and purity before use in downstream applications.

AnalysisSpecification
Appearance White to off-white crystalline solid
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
Mass Spec (ESI+) [M+H]⁺ = 275.17
Purity (HPLC) ≥ 98%
Melting Point TBD (To be determined experimentally)

Scale-Up Safety and Workflow

Scaling up chemical reactions introduces new hazards that must be carefully managed.[9] A thorough risk assessment should be conducted before proceeding.[10]

Hazard Analysis
  • Benzyl Chloroformate (Cbz-Cl): Highly toxic, corrosive, and a lachrymator.[8] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.

  • Sodium Cyanoborohydride (NaBH₃CN): Toxic. Can release hydrogen cyanide gas upon contact with acid. The reaction quench must be performed under basic conditions.

  • Thermal Hazards: The protection reaction is exothermic. A jacketed reactor with active cooling is essential for temperature control at scale to prevent runaway reactions.[9]

  • Pressure: Evolution of HCl gas during the protection step can cause pressure buildup in a closed system. Ensure the reactor is adequately vented.

Safety Workflow Diagram

This workflow outlines the critical safety checks required for a safe scale-up operation.

G RA 1. Risk Assessment (Identify Hazards: Cbz-Cl, Exotherm) PPE 2. Select Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) RA->PPE Setup 3. Equipment Check (Jacketed Reactor, Scrubber, Venting) PPE->Setup Run 4. Execute Reaction (Controlled Addition, Temp Monitoring) Setup->Run Quench 5. Controlled Quench (Slow addition of NaHCO₃) Run->Quench Waste 6. Waste Disposal (Segregate Halogenated & Aqueous Waste) Quench->Waste

Figure 2: Safety workflow for the scale-up N-Cbz protection reaction.

Conclusion

This application note provides a detailed, reliable, and scalable synthesis of this compound. By focusing on a robust synthetic strategy and carefully controlling key reaction parameters, particularly during the selective mono-protection step, this protocol enables the production of multi-gram quantities of the target compound with high purity. The emphasis on causality and a thorough safety analysis ensures that this procedure can be implemented safely and efficiently by drug development professionals to accelerate their research programs.

References

  • Organic & Biomolecular Chemistry. (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. RSC Publishing. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388.
  • White Rose Research Online. (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2021). Gram-Scale Access to Orthogonally Protected (Aza)spiro[2.3]Hexane Diamines. Synfacts, 17(05), 0515.
  • ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Study Mind. (n.d.). Considerations in Organic Synthesis (A-Level Chemistry). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, August 7). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • ResearchGate. (2025, December 10). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Application Note - N-CBZ Protection. Retrieved from [Link]

  • PubMed. (2019, November 15). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Retrieved from [Link]

  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

  • ACS Publications. (2025, August 18). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • ResearchGate. (2015, July 8). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Retrieved from [Link]

  • Hamza, D., & Martin, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • RSC Publishing. (n.d.). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. Retrieved from [Link]

  • MDPI. (n.d.). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Retrieved from [Link]

  • Reymond Research Group. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2,6-Diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-diazaspiro[4.5]decane scaffold is a privileged three-dimensional structural motif frequently incorporated into bioactive molecules and pharmaceutical candidates. Its rigid, spirocyclic framework allows for precise spatial orientation of substituents, making it an attractive building block in drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of chiral 2,6-diazaspiro[4.5]decane. We will delve into detailed, field-proven protocols, explore the causality behind experimental choices, and present a comparative analysis of different synthetic strategies. The methodologies discussed herein are grounded in authoritative, peer-reviewed literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the 2,6-Diazaspiro[4.5]decane Scaffold

Spirocyclic systems, particularly those containing heteroatoms, have garnered significant attention in medicinal chemistry. The 2,6-diazaspiro[4.5]decane core, with its defined stereochemistry, offers a unique topographical presentation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of such sp³-rich architectures is a key design element in modern drug development, often improving physicochemical properties and metabolic stability. The two distinct nitrogen atoms within the scaffold provide versatile handles for further chemical modification, enabling the creation of diverse molecular libraries for screening against various receptors and enzymes. The asymmetric synthesis of this scaffold is therefore of paramount importance to access enantiomerically pure compounds for therapeutic applications.

Strategic Approaches to Asymmetric Synthesis

The construction of the chiral 2,6-diazaspiro[4.5]decane core can be approached through several synthetic strategies. The key challenge lies in the stereocontrolled formation of the spirocyclic quaternary carbon center. This guide will focus on two prominent and effective methods:

  • Strategy A: Diastereoselective reduction of a prochiral precursor, offering a robust and scalable route.

  • Strategy B: Organocatalytic asymmetric annulation, providing an elegant and highly enantioselective approach.

These strategies leverage different catalytic systems and offer distinct advantages in terms of substrate scope, scalability, and stereocontrol.

Detailed Application Notes and Protocols

Strategy A: Diastereoselective Reduction of a Prochiral Oxime Precursor

This strategy relies on the synthesis of a key intermediate, a spirocyclic oxime, which is then subjected to a diastereoselective reduction to install the desired stereochemistry at the C4 position. This method is particularly attractive due to the availability of starting materials and the high diastereoselectivity achievable.[1]

Workflow for Strategy A:

Strategy A Workflow A Starting Material (e.g., N-Cbz-protected piperidone derivative) B Synthesis of Spirocyclic Oxime (Intermediate 7-1) A->B Multistep synthesis C Asymmetric Catalytic Reduction B->C NaBH4, MoO3/Na2WO4, Crown Ether D Deprotection C->D Standard deprotection E Chiral 2,6-Diazaspiro[4.5]decane D->E

Figure 1: Workflow for the diastereoselective reduction strategy.

Experimental Protocol: Asymmetric Reduction of N-Cbz-(3s)-3-methyl-2-oxa-8-azaspiro[4.5]dec-4-oxime (7-1)

This protocol is adapted from a patented procedure and is aimed at producing the corresponding amine with high diastereoselectivity.[1]

Materials and Reagents:

  • N-Cbz-(3s)-3-methyl-2-oxa-8-azaspiro[4.5]dec-4-oxime (Compound 7-1)

  • Sodium borohydride (NaBH₄)

  • Molybdenum(VI) oxide (MoO₃) or Sodium Molybdate

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • 18-Crown-6

  • Methanol (MeOH)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a solution of N-Cbz-(3s)-3-methyl-2-oxa-8-azaspiro[4.5]dec-4-oxime (1.0 eq) in methanol at 10-20 °C, add molybdenum(VI) oxide (catalytic amount) and sodium tungstate dihydrate (catalytic amount).

  • Addition of Phase Transfer Catalyst: Add a catalytic amount of 18-crown-6 to the reaction mixture.

  • Reduction: Slowly add sodium borohydride (excess, e.g., 2-4 eq) portion-wise, maintaining the temperature between 10-20 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel to afford the desired N-Cbz-(3s,4s)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine.

  • Deprotection: The Cbz protecting group can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to yield the final chiral amine.

Rationale for Experimental Choices:

  • Catalytic System: The use of a molybdenum or tungsten-based catalyst in conjunction with a borohydride reducing agent is crucial for the selective reduction of the oxime.[1]

  • Phase Transfer Catalyst: The addition of a crown ether facilitates the transfer of the borohydride anion, enhancing the reaction rate and efficiency.[1]

  • Temperature Control: Maintaining a low temperature (10-20 °C) is important for maximizing the diastereoselectivity of the reduction.

Strategy B: Organocatalytic Asymmetric [5+1] Annulation

This approach utilizes an N-heterocyclic carbene (NHC) catalyst to mediate a [5+1] annulation reaction, constructing the spirocyclic core with high enantioselectivity. This strategy is notable for its mild reaction conditions and broad substrate compatibility.[2]

Conceptual Reaction Scheme for Strategy B:

Strategy B Scheme A α,β-γ,δ-Unsaturated Aldehyde D Chiral Azaspiro[4.5]decane Derivative A->D B 3-Aminomaleimide Derivative B->D C Chiral NHC Catalyst C->D [5+1] Annulation

Figure 2: Conceptual scheme for NHC-catalyzed [5+1] annulation.

Experimental Protocol: NHC-Catalyzed Asymmetric [5+1] Annulation

This protocol is a general representation based on similar transformations and should be optimized for the specific substrates leading to the 2,6-diazaspiro[4.5]decane scaffold.[2]

Materials and Reagents:

  • Appropriately substituted α,β-γ,δ-unsaturated aldehyde

  • Substituted 3-aminomaleimide

  • Chiral N-heterocyclic carbene (NHC) precatalyst (e.g., a triazolium salt)

  • Base (e.g., DBU or K₂CO₃)

  • Anhydrous solvent (e.g., THF or CH₂Cl₂)

  • Standard work-up and purification reagents

Procedure:

  • Catalyst Generation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chiral NHC precatalyst in the anhydrous solvent. Add the base and stir for a short period to generate the active NHC catalyst in situ.

  • Reaction Mixture: To the catalyst solution, add the 3-aminomaleimide derivative followed by the α,β-γ,δ-unsaturated aldehyde.

  • Reaction Progress: Stir the reaction mixture at the specified temperature (often room temperature) and monitor its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench with a suitable reagent (e.g., saturated ammonium chloride solution) and extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography to obtain the enantiomerically enriched azaspiro[4.5]decane derivative.

Rationale for Experimental Choices:

  • Chiral NHC Catalyst: The choice of the chiral NHC catalyst is critical for inducing high enantioselectivity. The steric and electronic properties of the catalyst's backbone and N-substituents direct the stereochemical outcome of the annulation.

  • In Situ Catalyst Generation: Generating the highly reactive NHC catalyst in the presence of the substrates ensures its immediate participation in the catalytic cycle, minimizing potential side reactions.

  • Anhydrous Conditions: NHC catalysts are sensitive to moisture and air; therefore, maintaining anhydrous and inert conditions is essential for optimal catalytic activity and reproducibility.

Comparative Analysis of Synthetic Strategies

Parameter Strategy A: Diastereoselective Reduction Strategy B: Organocatalytic Annulation
Key Transformation Asymmetric reduction of a prochiral oximeAsymmetric [5+1] cycloaddition
Stereocontrol DiastereoselectiveEnantioselective
Catalyst Molybdenum/Tungsten saltsChiral N-Heterocyclic Carbene (NHC)
Typical Yields Good to excellentGood
Stereoselectivity High d.e. (up to 97%)[1]Excellent e.e. (up to 99%)[2]
Advantages Robust, scalable, readily available reagentsMild conditions, high enantioselectivity, broad substrate scope
Considerations Requires synthesis of the oxime precursorSensitivity of NHC catalyst to air and moisture

Conclusion

The asymmetric synthesis of chiral 2,6-diazaspiro[4.5]decane is a challenging yet rewarding endeavor for medicinal and synthetic chemists. The protocols outlined in this application note provide two distinct and powerful strategies for accessing this valuable scaffold. The diastereoselective reduction approach offers a reliable and scalable route, while the organocatalytic annulation provides an elegant method for achieving high enantiopurity under mild conditions. The choice of synthetic route will depend on the specific research goals, available resources, and desired scale of production. By understanding the underlying principles and carefully executing the experimental procedures, researchers can successfully synthesize chiral 2,6-diazaspiro[4.5]decane and its derivatives for the development of novel therapeutic agents.

References

  • An asymmetric synthesis method of chiral azaspiro[3][4]-decylamine. CN115490697B.

  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC-catalyzed [5+1] Cycloaddition. ResearchGate. [Link]

  • Asymmetric total synthesis strategies of halichlorine and pinnaic acid. National Institutes of Health. [Link]

  • Organocatalytic enantioselective (4+3) cyclization for the synthesis of spiro-fused heterocyclic compounds containing isoindolinone, oxepine and indole moieties. Royal Society of Chemistry. [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Cbz-2,6-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the column chromatography purification of 2-Cbz-2,6-diazaspiro[4.5]decane. This document provides in-depth protocols and troubleshooting advice tailored for researchers and drug development professionals. Our approach is built on explaining the fundamental principles behind each step, empowering you to adapt and overcome challenges in your specific experimental context.

Core Principles: Understanding the "Why"

The structure of this compound presents a unique purification challenge. It contains a bulky, non-polar carboxybenzyl (Cbz) protecting group and two basic nitrogen atoms within its spirocyclic core. A successful purification hinges on balancing the interactions of these features with the stationary and mobile phases.

  • The Stationary Phase Dilemma: Standard silica gel is the most common stationary phase for flash chromatography due to its versatility and cost-effectiveness.[1] However, its surface is covered with acidic silanol groups (Si-OH). The basic secondary amine in your molecule will interact strongly with these acidic sites via acid-base interactions. This leads to common problems like irreversible adsorption, low recovery, and significant peak tailing, where the compound slowly "leaks" from the column instead of eluting as a sharp band.[2]

  • The Mobile Phase Solution: To counteract the strong interaction with silica, we must modify the mobile phase. The most effective strategy is to add a small amount of a competitive base, such as triethylamine (TEA) or ammonia.[2] This additive neutralizes the most acidic sites on the silica surface, allowing your target compound to travel through the column with much-improved peak shape and recovery.

  • Detection and Analysis: The Cbz group contains an aromatic ring, which makes the compound strongly UV-active. This property is the cornerstone of our detection strategy, allowing for non-destructive visualization on Thin-Layer Chromatography (TLC) plates and monitoring of fractions.[1][3]

Detailed Experimental Protocol

This protocol is a robust starting point. Remember to first optimize your solvent system using TLC.

Part 1: TLC Analysis and Solvent System Optimization

  • Prepare TLC Plate: Spot your crude reaction mixture on a silica gel TLC plate.

  • Test Eluents: Develop the plate in a TLC chamber with various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate). Test different ratios (e.g., 80:20, 70:30, 50:50 Hexanes:EtOAc).

  • Add Base Modifier: Prepare an eluent that includes a basic modifier. A standard choice is 90:9:1 Hexanes:EtOAc:TEA . Compare the spot shape and retention factor (Rf) to the same system without TEA. The goal is an Rf value between 0.2 and 0.4 for your target compound, with good separation from impurities and minimal tailing.

  • Visualize:

    • UV Light: First, view the plate under a UV lamp (254 nm). Your Cbz-protected compound should appear as a dark spot.[3]

    • Permanganate Stain: After UV, dip the plate in a potassium permanganate (KMnO₄) stain. This stain reacts with oxidizable groups, and the secondary amine on your compound should yield a yellow/brown spot on a purple background upon gentle heating.[4] This can help distinguish it from impurities that are not oxidizable.

Part 2: Column Preparation and Purification

  • Column Packing (Slurry Method):

    • Select a glass column appropriate for your sample size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Plug the bottom of the column with cotton or glass wool and add a small layer of sand.

    • In a beaker, create a slurry of silica gel in your initial, low-polarity eluent (e.g., 95:4:1 Hexanes:EtOAc:TEA).

    • Pour the slurry into the column, using pressure from a pump or bulb to pack the silica bed evenly. Ensure no air bubbles are trapped.

    • Drain the solvent until it is just level with the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of your crude material adsorbed onto silica.

    • Carefully add this powder to the top of your packed column.

    • Gently add a protective layer of sand on top of the sample layer.[5]

  • Elution and Fraction Collection:

    • Carefully add your optimized eluent to the column.

    • Apply gentle, consistent pressure to begin eluting the compounds.

    • Collect fractions in test tubes. The fraction size should be appropriate for the column size (e.g., 10-20 mL for a medium-sized column).

    • If you determined a gradient is necessary from your TLC analysis, start with a lower polarity mobile phase and gradually increase the percentage of the more polar solvent.

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate.

    • Develop the plate in your optimized eluent and visualize under UV light.

    • Combine the fractions that contain your pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC TLC Analysis: Optimize Eluent (e.g., Hex:EtOAc:TEA) Pack Pack Column: Silica Gel Slurry TLC->Pack Load Dry Load Sample: Adsorb crude onto silica Pack->Load Elute Elute with Optimized Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure G Problem Initial Problem Observed Tailing Peak Tailing / Streaking Problem->Tailing NoMove Compound Not Eluting Problem->NoMove PoorSep Poor Separation Problem->PoorSep LowRec Low Recovery Problem->LowRec Sol1 Add 1% TEA or NH3/MeOH to Mobile Phase Tailing->Sol1 Cause: Acidic Silica Sol2 Increase Eluent Polarity (e.g., add MeOH to DCM) NoMove->Sol2 Cause: Low Polarity Sol3 Change Solvent System (e.g., EtOAc -> Acetone) PoorSep->Sol3 Cause: Poor Selectivity LowRec->Sol1 Cause: Adsorption Sol4 Use Deactivated Silica or Alumina LowRec->Sol4 Cause: Decomposition

Caption: A decision tree for troubleshooting common chromatography issues.

Frequently Asked Questions (FAQs)

Q1: Why is dry loading better than wet loading for this compound? A1: Wet loading involves dissolving the sample in a small amount of solvent and pipetting it onto the column. If the sample is not very soluble in the column's mobile phase, it can precipitate at the top, leading to a wide, uneven band. Dry loading, where the compound is pre-adsorbed onto silica, ensures a very fine, even starting band, which is critical for achieving sharp peaks and good separation. [5] Q2: Can I use reversed-phase chromatography instead? A2: Yes, reversed-phase (RP) chromatography on a C18 stationary phase is a viable alternative, especially for highly polar compounds. [6]The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve peak shape. [7]However, normal-phase is often preferred for its lower cost and easier solvent removal.

Q3: What are the key parameters to record for reproducibility? A3: For a reproducible purification, you must record:

  • The exact composition of your mobile phase, including the percentage of the basic modifier.

  • The type and amount of stationary phase used.

  • The ratio of stationary phase to crude product weight.

  • The column dimensions (diameter and length).

  • The method of sample loading (dry vs. wet).

Q4: My Cbz-protected compound is not visible under the UV lamp. Is this possible? A4: It is highly unlikely. The benzyloxycarbonyl group is a very reliable chromophore that strongly absorbs 254 nm UV light. [3]If you cannot see your product, double-check that the UV lamp is set to the correct wavelength (254 nm, not 365 nm), your compound is not extremely dilute, or that you haven't accidentally deprotected the Cbz group during your reaction workup.

Data Summary Table

ParameterRecommended Starting PointRationale & Key Considerations
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective. Must be paired with a basic modifier. [1]
Mobile Phase Hexanes:Ethyl Acetate with 0.5-1% Triethylamine (TEA)Balances polarity for elution while TEA passivates acidic silica sites to prevent tailing. [2]
Gradient Profile Isocratic or shallow gradient (e.g., 5% to 20% EtOAc)Start with isocratic. Use a gradient only if separation of close-running impurities is required. [8]
Loading Method Dry LoadingEnsures a narrow starting band for optimal resolution. [5]
Detection (TLC) 1. UV Light (254 nm) 2. KMnO₄ StainUV is non-destructive and detects the Cbz group. KMnO₄ visualizes the amine for confirmation. [3][4]

References

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI.
  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry.
  • How to choose a stationary phase, optimize selectivity and get better resolution in chrom
  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. [Link]

  • TLC Visualization Reagents. EPFL. [Link]

  • Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

  • Molecular Iodine-Catalyzed Efficient N-Cbz Protection of Amines. ResearchGate. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Chemistry. [Link]

  • Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

  • Choosing Your LC Stationary Phase. YouTube. [Link]

  • Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. ResearchGate. [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]

  • TLC Visualization Methods. University of Colorado Boulder. [Link]

  • Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate. [Link]

  • What's Happening to My Column?. LCGC International. [Link]

  • Considerations for Selecting the Optimal Stationary Phases for Proteomic Trap-and-Elute Nanochromatography. Waters Corporation. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. ResearchGate. [Link]

  • SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. PMC - NIH. [Link]

  • Reverse osmosis. Wikipedia. [Link]

  • Stationary Phases for Green Liquid Chromatography. PMC - NIH. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • 1,4-Diazaspiro[4.5]decane. PubChem. [Link]

Sources

Navigating the Synthesis of 2,6-Diazaspiro[4.5]decane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-diazaspiro[4.5]decane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address the common challenges and side reactions encountered during its synthesis. Our aim is to equip you with the expertise and field-proven insights necessary to navigate this synthesis with confidence and achieve high-purity products.

Understanding the Synthetic Landscape

The synthesis of 2,6-diazaspiro[4.5]decane, while conceptually straightforward, often presents a series of practical hurdles that can impact yield, purity, and scalability. The most common and adaptable synthetic strategy involves a multi-step sequence commencing with commercially available starting materials. A representative approach is the double Michael addition of a primary amine to a dialkylated cyclopentanone precursor, followed by a reductive cyclization. This guide will focus on troubleshooting this common pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of 2,6-diazaspiro[4.5]decane, providing potential causes and actionable solutions.

Q1: My initial double Michael addition is sluggish and gives a complex mixture of products. What's going wrong?

A1: This is a frequent challenge in the initial stages of the synthesis. The complexity often arises from a combination of incomplete reaction and the formation of multiple side products.

  • Causality: The Michael addition is a reversible reaction. Incomplete reaction can be due to insufficient activation of the Michael acceptor or steric hindrance. The formation of a complex mixture often points to competing reactions, such as self-condensation of the cyclopentanone derivative or the formation of mono-adducts.

  • Troubleshooting & Optimization:

    • Base Selection: Ensure you are using a non-nucleophilic base of appropriate strength, such as potassium tert-butoxide or DBU, to favor the Michael addition over competing aldol-type reactions.

    • Reaction Conditions: Running the reaction at elevated temperatures can sometimes push the equilibrium towards the desired product, but it can also promote side reactions. A systematic temperature screen is advisable.

    • Stoichiometry: A slight excess of the amine nucleophile can help drive the reaction to completion.

    • Solvent Choice: Aprotic polar solvents like DMF or DMSO can facilitate the reaction by effectively solvating the intermediates.

Q2: I'm observing a significant amount of a high-molecular-weight, insoluble material in my reaction mixture. What is it and how can I prevent it?

A2: The formation of an insoluble, high-molecular-weight substance is a strong indicator of polymerization.[1]

  • Causality: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at higher concentrations. The dialkylated cyclopentanone precursor and the diamine intermediate are both susceptible to chain-growth polymerization.

  • Troubleshooting & Optimization:

    • High-Dilution Conditions: The principle of high dilution is critical to favor intramolecular cyclization over intermolecular polymerization. By adding the reagents slowly to a large volume of solvent, the concentration of the reactive intermediates is kept low, increasing the probability of the molecule reacting with itself rather than another molecule.

    • Slow Addition: Utilize a syringe pump for the slow addition of one of the reactants to the reaction mixture. This maintains a low instantaneous concentration of the added reagent.

Q3: During the reductive amination/cyclization step, I'm getting a mixture of the desired product and a partially reduced intermediate. How can I drive the reaction to completion?

A3: Incomplete reduction is a common issue in reductive amination, leading to the presence of enamine or imine intermediates in the final product mixture.

  • Causality: The choice of reducing agent and the reaction conditions play a crucial role in the efficiency of the reduction. A reducing agent that is too mild may not be sufficient to reduce the sterically hindered iminium intermediate effectively.

  • Troubleshooting & Optimization:

    • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a good choice for reductive aminations as it is selective for imines and enamines in the presence of ketones.[2] If this is not effective, a stronger reducing agent like sodium cyanoborohydride under mildly acidic conditions can be employed. However, be mindful of the toxicity of cyanide byproducts.

    • pH Control: The formation of the iminium ion is pH-dependent. Maintaining a slightly acidic pH (around 5-6) is often optimal for both iminium ion formation and the subsequent reduction.

    • Reaction Time and Temperature: Prolonging the reaction time or gently increasing the temperature can help drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

Q4: My purified 2,6-diazaspiro[4.5]decane shows signs of degradation upon storage. How can I improve its stability?

A4: Free diamines can be susceptible to oxidation and reaction with atmospheric carbon dioxide.

  • Causality: The lone pairs on the nitrogen atoms are basic and can react with acidic gases in the air, such as CO₂, to form carbamates or ammonium carbonates. They can also be susceptible to air oxidation over time.

  • Troubleshooting & Optimization:

    • Storage as a Salt: The most effective way to store 2,6-diazaspiro[4.5]decane is as a salt, typically the hydrochloride or hydrobromide salt. This protonates the nitrogen atoms, making them less nucleophilic and less prone to degradation. The freebase can be regenerated by treatment with a base when needed.

    • Inert Atmosphere: If storing as the freebase is necessary, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to minimize exposure to air and moisture.

Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines a reliable, multi-step synthesis of 2,6-diazaspiro[4.5]decane, highlighting key experimental considerations to minimize side reactions.

Step 1: Synthesis of 1,1-bis(2-cyanoethyl)cyclopentan-2-one

This step involves the double Michael addition of acrylonitrile to cyclopentanone.

Parameter Value/Condition Rationale
Reactants Cyclopentanone, Acrylonitrile, Triton B (40% in MeOH)Triton B is a strong, non-nucleophilic base that effectively catalyzes the Michael addition.
Solvent tert-ButanolA suitable solvent that is inert under the reaction conditions.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction, followed by stirring at room temperature to ensure completion.
Work-up Neutralization with acid, extraction, and purification by column chromatography.Neutralization quenches the reaction, and chromatography separates the desired product from unreacted starting materials and mono-adduct.
Step 2: Reductive Cyclization to 2,6-Diazaspiro[4.5]decane

This step involves the reduction of the nitrile groups to primary amines and subsequent intramolecular cyclization.

Parameter Value/Condition Rationale
Reactant 1,1-bis(2-cyanoethyl)cyclopentan-2-oneThe dinitrile precursor for the diamine.
Reducing Agent Raney Nickel or Lithium Aluminum Hydride (LAH)Raney Nickel under hydrogen pressure is a classic method for nitrile reduction. LAH is a more powerful but less selective reducing agent.
Solvent Ethanol/Ammonia (for Raney Ni) or Anhydrous THF (for LAH)Ammonia helps to prevent the formation of secondary amines during the reduction with Raney Nickel. Anhydrous conditions are crucial for LAH.
Temperature Varies with reducing agent (e.g., 50-100 °C for Raney Ni; 0 °C to reflux for LAH)Higher temperatures are often required for catalytic hydrogenation.
Work-up Filtration of catalyst, removal of solvent, and purification by distillation or crystallization of the salt.Careful removal of the pyrophoric Raney Nickel catalyst is essential. Purification of the final product is critical to remove any partially reduced or rearranged byproducts.

Visualizing the Synthetic Pathway and Potential Pitfalls

Overall Synthetic Workflow

G A Cyclopentanone + Acrylonitrile B Double Michael Addition (Base Catalysis) A->B Triton B C 1,1-bis(2-cyanoethyl)cyclopentan-2-one B->C D Reductive Cyclization (e.g., Raney Ni, H2) C->D E 2,6-Diazaspiro[4.5]decane D->E

Caption: A simplified workflow for the synthesis of 2,6-diazaspiro[4.5]decane.

Common Side Reaction Pathways

G cluster_0 Michael Addition Stage cluster_1 Reductive Cyclization Stage A Cyclopentanone B Mono-adduct A->B Acrylonitrile C Desired Di-adduct B->C Acrylonitrile D Dinitrile Precursor E Partially Reduced Intermediate (e.g., amino-nitrile) D->E Incomplete Reduction G Polymeric Byproducts D->G Intermolecular Reaction (High Concentration) F Desired Diamine E->F Full Reduction

Caption: Potential side reaction pathways during the synthesis.

References

  • DeGraffenreid, M. R., et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. The Journal of Organic Chemistry, 72(19), 7455–7458. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • MDPI. (2022). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 27(23), 8259. [Link]

  • RSC Publishing. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]

  • White Rose Research Online. (2018). Strategies for the Synthesis of Spiropiperidines. [Link]

  • NIH. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis. Chemical Science, 6(4), 2306-2311. [Link]

  • NIH. (2017). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 22(10), 1675. [Link]

  • NIH. (2019). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Organic Letters, 21(15), 5853-5857. [Link]

  • Organic Syntheses. (n.d.). Cyclopentanone. [Link]

  • Organic Syntheses. (n.d.). 2-Cyclopenten-1-one, 2,5-dimethyl-3-phenyl-. [Link]

  • NIH. (2009). 6-Benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diazaspiro[4.4]non-2-ene-7,9-dione. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2941-o2942. [Link]

  • ResearchGate. (2017). Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. Journal of Chemical Research, 41(3), 168-171. [Link]

  • HETEROCYCLES. (2022). Synthesis of 1-Azaspiro[4.5]-7-decen-2-one from l-Asparagine and l-Aspartic Acid. 105(1), 488-497. [Link]

  • ResearchGate. (n.d.). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. [Link]

  • ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. [Link]

Sources

Technical Support Center: Optimization of Palladium Catalysts for Diazaspirocycle Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed diazaspirocycle synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to construct these complex and valuable molecular architectures. Diazaspirocycles are privileged scaffolds in drug discovery, and their efficient synthesis is a critical challenge. Palladium catalysis offers a powerful solution, typically through sequential or tandem intramolecular C-N bond formations.

This document provides in-depth, field-tested insights into optimizing these reactions, troubleshooting common issues, and understanding the causal relationships behind experimental choices.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the setup and mechanistic basis of palladium-catalyzed diazaspirocycle formation.

Q1: What is the general catalytic cycle for palladium-catalyzed diazaspirocycle formation?

The formation of diazaspirocycles via palladium catalysis typically proceeds through a variation of the Buchwald-Hartwig amination reaction, involving a double intramolecular N-arylation. The process is a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination, repeated for the second C-N bond formation to forge the spirocyclic core.[1][2]

The catalytic cycle begins with an active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[3] This Pd(0) catalyst undergoes oxidative addition into an aryl halide (or pseudohalide) bond of the substrate. The resulting Pd(II) complex then coordinates with one of the nitrogen nucleophiles. A base removes a proton from the nitrogen, forming a palladium-amido complex. The crucial C-N bond is then formed via reductive elimination, which regenerates the Pd(0) catalyst and releases the monocyclized intermediate.[4] The catalyst then re-enters the cycle, performing a second intramolecular C-N coupling to complete the formation of the diazaspirocycle.

Pd Catalytic Cycle for Diazaspirocycle Formation pd0 LₙPd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-X substrate Substrate (X-Ar-Linker-Ar-X) | (H₂N-Core-NH₂) pd2_complex1 LₙPd(II)(Ar-X)(R) Intermediate ox_add->pd2_complex1 amine_coord Amine Coordination & Deprotonation (Base) pd2_complex1->amine_coord -HX pd_amido LₙPd(II)(Ar)(NHR') Amido Complex amine_coord->pd_amido red_elim1 Reductive Elimination 1 pd_amido->red_elim1 red_elim1->pd0 Regenerates Catalyst intermediate Monocyclized Intermediate red_elim1->intermediate ox_add2 Intramolecular Oxidative Addition 2 intermediate->ox_add2 Re-entry to cycle pd2_spiro Spiro-Palladacycle Intermediate ox_add2->pd2_spiro red_elim2 Reductive Elimination 2 pd2_spiro->red_elim2 red_elim2->pd0 Regenerates Catalyst product Diazaspirocycle Product red_elim2->product

Caption: General catalytic cycle for Pd-catalyzed diazaspirocycle formation.

Q2: How do I select the appropriate palladium precursor?

The choice of palladium precursor is critical for ensuring efficient generation of the active Pd(0) catalyst. While simple salts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common, they often require in situ reduction, which can be inconsistent.[3][5] Modern, well-defined precatalysts are highly recommended for reliability and reproducibility.[6][7]

Palladium Precursor Oxidation State Activation Requirement Key Advantages Considerations
Pd(OAc)₂Pd(II)Reduction needed (often by phosphine ligand, amine, or base)Inexpensive, readily available.Activation can be slow or incomplete, leading to induction periods or failed reactions.[7]
Pd₂(dba)₃Pd(0)Ligand associationAlready in the correct oxidation state, highly active.Air and light sensitive, requires careful handling. Can be a source of batch-to-batch variability.
[(allyl)PdCl]₂Pd(II)Reductive activationForms well-defined active catalysts with many ligands.Requires stoichiometric activation step.
Buchwald Precatalysts (e.g., G3, G4)Pd(II)Base-mediated reductive eliminationHighly stable, air-tolerant solids. Provide rapid, clean, and stoichiometric generation of the active L-Pd(0) catalyst.[6]Higher initial cost, but often more cost-effective due to reliability and lower catalyst loadings.

Recommendation: For robust and reproducible results, especially during methods development, start with a Buchwald G3 or G4 precatalyst. Their stability and predictable activation significantly simplify reaction setup and troubleshooting.[6]

Q3: What is the role of the ligand and how do I choose one?

The ligand is arguably the most important variable in the reaction. It stabilizes the palladium center, influences its reactivity, and is directly responsible for promoting the key steps of oxidative addition and reductive elimination.[8] The steric bulk and electronic properties of the ligand dictate the success of the transformation, especially for constructing sterically congested spirocyclic centers.[9]

  • Steric Bulk: Bulky ligands, such as the Buchwald biarylphosphines (e.g., XPhos, RuPhos) or cataCXium® A, facilitate the final C-N reductive elimination step, which is often rate-limiting. This is crucial for forming the strained quaternary carbon of the spirocenter.[10]

  • Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which promotes the initial oxidative addition of the aryl halide.[8]

  • Bite Angle: For bidentate ligands like Xantphos, the "bite angle" (the P-Pd-P angle) can critically influence regioselectivity and reaction rate. A wider bite angle can favor reductive elimination.[11]

Ligand Selection Guide:

Ligand Family Example(s) Key Features Best Suited For
Biaryl MonophosphinesXPhos, RuPhos, BrettPhosBulky, electron-rich.General purpose, highly effective for challenging C-N couplings, including hindered substrates and aryl chlorides.[12]
Dialkylbiaryl PhosphinescataCXium® A, tBuXPhosVery bulky and electron-donating.Extremely hindered couplings, low-temperature reactions.
Bidentate (Chelating)Xantphos, DPEPhosWide bite angles, good thermal stability.High-temperature reactions; can prevent catalyst decomposition. Can be effective for specific substrate classes.[12]

Recommendation: Start with a screening of established, bulky monophosphine ligands like RuPhos or XPhos . Their general applicability and high success rates for C-N coupling make them excellent starting points.[13]

Q4: How do solvent and base choice impact the reaction?

The solvent and base work in concert and their choice is interdependent.

  • Base: The base's primary role is to deprotonate the amine nucleophile after it coordinates to the palladium(II) center, forming the key palladium-amido intermediate.[1] The strength and solubility of the base are critical.

    • Strong, non-coordinating bases like NaOt-Bu, KOt-Bu, or LHMDS are often required. Weaker bases (e.g., K₂CO₃, Cs₂CO₃) are typically only effective for more acidic N-H bonds or with specific ligand/substrate combinations.[13]

    • The cation of the base (Na⁺, K⁺, Cs⁺) can influence reaction rates through ion-pairing effects.

  • Solvent: The solvent must solubilize the substrate, reagents, and catalytic species. Aprotic polar solvents are generally preferred.[14]

    • Ethers (Dioxane, THF) and aromatic hydrocarbons (Toluene, Xylene) are the most common choices.

    • The polarity of the solvent can affect the rate of oxidative addition and the overall stability of the catalyst.[2] For instance, less polar solvents often favor the active, coordinatively unsaturated palladium species.[2]

Recommendation: A common and effective starting combination is NaOt-Bu as the base in Toluene or Dioxane .[10] This system provides a good balance of reactivity and solubility for a wide range of substrates.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q5: My reaction shows low or zero conversion. What are the likely causes and how do I fix it?

Low conversion is the most common issue. A systematic approach is required to diagnose the problem. The following workflow can help pinpoint the root cause.

Troubleshooting Low Yield start Low / No Conversion q_catalyst 1. Is the Catalyst Activating? start->q_catalyst sol_catalyst ACTION: - Switch to a precatalyst (e.g., Buchwald G3). - Ensure inert atmosphere (O₂ kills Pd(0)). - Check ligand purity and ratio (use 1.2-2.4:1 L/Pd). q_catalyst->sol_catalyst No q_reagents 2. Are Reagents Pure & Dry? q_catalyst->q_reagents Yes sol_catalyst->q_reagents Re-run sol_reagents ACTION: - Re-purify substrate. - Use fresh, anhydrous solvent (check for peroxides in THF/Dioxane). - Use fresh, high-purity base (NaOtBu degrades). q_reagents->sol_reagents No q_conditions 3. Are Reaction Conditions Optimal? q_reagents->q_conditions Yes sol_reagents->q_conditions Re-run sol_conditions ACTION: - Increase temperature (80-110 °C is typical). - Screen alternative bases (e.g., K₃PO₄, LHMDS). - Screen a different ligand (e.g., switch from XPhos to RuPhos). q_conditions->sol_conditions No q_inhibition 4. Is Product Inhibition or Catalyst Deactivation Occurring? q_conditions->q_inhibition Yes sol_conditions->q_inhibition Re-run sol_inhibition ACTION: - Increase catalyst loading (from 1 mol% to 2-5 mol%). - Use a more robust ligand (e.g., Xantphos). - Consider slow addition of substrate. q_inhibition->sol_inhibition Possible end Problem Solved q_inhibition->end No sol_inhibition->end Re-run

Caption: A systematic workflow for troubleshooting low-yield reactions.

  • Causality Check 1: Catalyst Inefficiency: The most frequent failure point is the inefficient generation or rapid decomposition of the active Pd(0) catalyst. Oxygen is a potent poison for Pd(0) catalysts; ensure your reaction is set up under a strictly inert atmosphere (N₂ or Ar). If using a Pd(II) salt like Pd(OAc)₂, the activation may be the issue. Switching to a reliable precatalyst like a Buchwald G3 palladacycle often resolves this.[6]

  • Causality Check 2: Reagent Quality: Impurities in your starting materials, solvent, or base can halt the reaction. Water can hydrolyze the base and some intermediates. Peroxides in ether solvents (THF, Dioxane) can oxidize and deactivate the catalyst. The amine substrate itself can act as a ligand for palladium, and impurities can lead to catalyst deactivation.[6] Always use fresh, anhydrous solvents and high-purity reagents.

  • Causality Check 3: Suboptimal Conditions: The combination of ligand, base, and solvent may not be suitable for your specific substrate. A screen of conditions is often necessary. If a reaction is sluggish, increasing the temperature is a logical first step. If that fails, screening a different class of ligand (e.g., from biaryl monophosphine to a chelating ligand) or a stronger/weaker base may be required.

Q6: My reaction produces the mono-cyclized product but fails to form the spirocycle. What should I do?

This indicates that the first C-N coupling is successful, but the second, spirocycle-forming step is failing. This is a common challenge because forming the quaternary spiro-center is often sterically demanding and kinetically slow.

  • Increase Steric Bulk of the Ligand: The final reductive elimination is highly sensitive to steric factors. Switching to a bulkier ligand (e.g., from XPhos to the more sterically demanding tBuXPhos) can accelerate this difficult step.[10]

  • Increase Reaction Temperature and Time: The activation energy for the second cyclization is likely higher. Pushing the reaction temperature to the solvent's reflux (e.g., 110 °C in Toluene) and extending the reaction time may be necessary.

  • Change the Base: The base can influence the aggregation and reactivity of the catalyst. Switching from NaOt-Bu to a potassium base like KOt-Bu or a phosphate base like K₃PO₄ can sometimes promote the final, difficult cyclization.

Q7: I am observing significant side products, such as debromination of my starting material or catalyst decomposition (palladium black). How can I prevent this?

These side reactions point to issues with catalyst stability or competing reaction pathways.

  • Debromination/Dehalogenation: This occurs when an intermediate aryl-palladium species undergoes proto-depalladation (reaction with a proton source) instead of C-N coupling. This is often caused by trace water in the reaction. Ensure all reagents and solvents are rigorously dried. Using a stronger, anhydrous base can also help.

  • Formation of Palladium Black: The precipitation of palladium metal indicates catalyst decomposition. This can happen if the ligand dissociates from the metal center, leading to aggregation.

    • Increase Ligand-to-Metal Ratio: Increasing the L/Pd ratio (e.g., from 1.2:1 to 2:1) can help maintain a saturated, stable palladium center.[6]

    • Use a Chelating Ligand: Bidentate ligands like Xantphos can be more resistant to dissociation at high temperatures and may prevent decomposition.

    • Lower the Temperature: If the reaction is proceeding but the catalyst is dying, running the reaction at a slightly lower temperature for a longer duration may preserve the catalyst's lifetime.

Validated Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of a diazaspirocycle via a palladium-catalyzed double intramolecular N-arylation.

Reaction: Synthesis of a Diazaspiro[3.3]heptane Derivative

This protocol is based on established methodologies for intramolecular C-N coupling.[15][16]

Reagents & Equipment:

  • Substrate: N,N'-bis(2-bromobenzyl)malonamide

  • Palladium Precatalyst: XPhos Pd G3 (2 mol%)

  • Ligand: XPhos (additional 2 mol%)

  • Base: Sodium tert-butoxide (NaOt-Bu) (2.5 equivalents)

  • Solvent: Anhydrous Toluene (0.1 M)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

Step-by-Step Procedure:

  • Vessel Preparation: Place an appropriately sized magnetic stir bar into a Schlenk flask. Flame-dry the flask under high vacuum and backfill with Argon. Allow the flask to cool to room temperature.

  • Reagent Addition (Solid): Under a positive flow of Argon, add the N,N'-bis(2-bromobenzyl)malonamide (1.0 eq), XPhos Pd G3 (0.02 eq), additional XPhos ligand (0.02 eq), and Sodium tert-butoxide (2.5 eq) to the flask. The addition of extra ligand can help ensure catalyst stability.

  • Solvent Addition: Evacuate and backfill the flask with Argon three times to ensure a completely inert atmosphere. Add anhydrous Toluene via syringe to achieve a 0.1 M concentration relative to the substrate.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 110 °C. Stir the reaction vigorously. The mixture may become thick but should remain stirrable.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots periodically using a syringe under an Argon blanket. A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete (or has stalled), cool the flask to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by column chromatography on silica gel to yield the desired diazaspirocycle.

References

  • MDPI. (2024). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Available at: [Link]

  • American Chemical Society. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2021). Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond activation and functionalization cascade reactions. Available at: [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2024). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp)–H Functionalization. Available at: [Link]

  • PubMed. (2025). Cascade Pd-Catalyzed Intermolecular N-Arylation/Intramolecular Alkene Carboamination Reactions for the Synthesis of Dihydroindoloindoles. Organic Letters. Available at: [Link]

  • MDPI. (2023). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. Catalysts. Available at: [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available at: [Link]

  • DiVA. (2020). Palladium(0)-Catalyzed Synthesis of Spirocycles and Supercritical Chemistry using a Resistively Heated Flow Reactor. Available at: [Link]

  • PubMed. (n.d.). Ligand bite angle-dependent palladium-catalyzed cyclization of propargylic carbonates to 2-alkynyl azacycles or cyclic dienamides. Available at: [Link]

  • ResearchGate. (2025). Cascade Pd-Catalyzed Intermolecular N-Arylation/Intramolecular Alkene Carboamination Reactions for the Synthesis of Dihydroindoloindoles. Available at: [Link]

  • YouTube. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Rojas Lab. Available at: [Link]

  • American Chemical Society. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • American Chemical Society. (2007). Synthesis of Spiro Polycyclic Aromatic Hydrocarbons by Intramolecular Palladium-Catalyzed Arylation. The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. Available at: [Link]

  • National Institutes of Health. (2021). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • National Institutes of Health. (2012). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. Available at: [Link]

  • PubMed. (2025). Pd-Catalyzed C-H/C-C Cascade Activation for the Synthesis of γ-Lactams. Organic Letters. Available at: [Link]

  • Bentham Science. (n.d.). Palladium-Catalyzed Reactions on 1,2-Diazines. Current Organic Chemistry. Available at: [Link]

  • PubMed. (2014). Palladium-catalyzed amination of meso-(bromophenyl)porphyrins with diamines and azamacrocycles. Dalton Transactions. Available at: [Link]

  • MDPI. (2017). Palladium-Catalyzed Reactions. Catalysts. Available at: [Link]

  • National Institutes of Health. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Available at: [Link]

  • YouTube. (2024). Science Talks Lecture 147: Robust and Reliable Palladium Precatalysts. American Chemical Society. Available at: [Link]

  • PubMed. (2020). Synthesis of N-Glycosyl-2-oxindoles by Pd-Catalyzed N-Arylation of 1-Amidosugars. Organic Letters. Available at: [Link]

  • YouTube. (2020). palladium coupling catalyst activation. ChemHelp ASAP. Available at: [Link]

  • National Institutes of Health. (2023). Sequencing palladium-catalyzed cycloisomerization cascades in a synthesis of the gelsemine core. Chemical Science. Available at: [Link]

  • Semantic Scholar. (2015). Pd‐Catalyzed Intramolecular Regioselective Arylation of 2‐Pyrones, Pyridones, Coumarins and Quinolones by C—H Bond Functionalization. Available at: [Link]

Sources

Troubleshooting Guide: Navigating Common Experimental Hurdles

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Cleavage of Cbz Group from 2,6-Diazaspiro[4.5]decane

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and frequently asked questions concerning the cleavage of the carboxybenzyl (Cbz or Z) protecting group from the 2,6-diazaspiro[4.5]decane scaffold. This spirocyclic diamine is a valuable building block in modern drug discovery, and mastering its deprotection is critical for successful synthetic campaigns. This document is designed to provide not just protocols, but the underlying chemical logic to empower you to solve challenges in your own laboratory setting.

This section addresses specific issues that may arise during the Cbz deprotection of 2,6-diazaspiro[4.5]decane derivatives. The solutions are presented in a logical, step-by-step format to help you diagnose and resolve the problem efficiently.

Issue 1: The reaction is slow or stalls, resulting in incomplete deprotection.

This is the most common challenge, often stemming from catalyst inhibition or suboptimal reaction conditions. The sterically hindered nature of the spirocyclic diamine can also contribute to sluggish reactivity.

Root Cause Analysis and Solutions:

  • Catalyst Activity and Loading: The palladium catalyst is the engine of hydrogenolysis. Its activity is paramount.

    • Why it Matters: Amines, being Lewis bases, can coordinate to the palladium surface, potentially inhibiting its catalytic activity. The 2,6-diazaspiro[4.5]decane, being a diamine, presents a higher risk of this inhibition.

    • Actionable Solutions:

      • Increase Catalyst Loading: Incrementally increase the weight percentage of the 10% Pd/C catalyst from a typical 5-10 mol% up to 20-25 mol%.

      • Use a Fresh Catalyst: Ensure your Pd/C is from a freshly opened container. Old catalysts can have reduced activity due to oxidation or exposure to atmospheric contaminants. An in-situ activation protocol using Pd(OAc)₂ and charcoal can also ensure a highly active catalyst.[1][2]

      • Consider Pearlman's Catalyst: Palladium hydroxide on carbon (Pd(OH)₂/C) is often more effective than Pd/C for deprotecting sterically hindered or catalyst-poisoning substrates.

  • Hydrogen Source and Pressure: The reaction consumes hydrogen; an insufficient supply will halt the process.

    • Why it Matters: The catalytic cycle requires a continuous supply of H₂ to regenerate the active palladium hydride species.

    • Actionable Solutions:

      • Increase H₂ Pressure: If using a balloon, ensure it remains inflated. For more stubborn substrates, move the reaction to a Parr shaker or a similar hydrogenation apparatus where pressures of 50 psi or higher can be applied.[2]

      • Switch to Transfer Hydrogenation: This method generates hydrogen in situ, avoiding the need for high-pressure gas cylinders and often proving more efficient.[3] Common hydrogen donors include ammonium formate, formic acid, or triethylsilane.[2][3] This approach is particularly advantageous for safety and scalability.

  • Solvent and Temperature: The choice of solvent affects substrate solubility and reaction kinetics.

    • Why it Matters: The substrate must be fully dissolved for efficient interaction with the heterogeneous catalyst. Temperature can overcome the activation energy barrier.

    • Actionable Solutions:

      • Solvent Choice: Methanol and ethanol are standard. However, be aware that methanol can sometimes lead to N-methylation as a side reaction in the presence of Pd/C and H₂.[4] Using THF, ethyl acetate, or a mixture like THF/water can be effective alternatives.[4]

      • Increase Temperature: Gently warming the reaction to 40-60 °C can significantly increase the reaction rate.[5] Continuous flow reactors like the H-Cube® can operate at even higher temperatures (e.g., 60-80 °C) and pressures safely, dramatically reducing reaction times.[6]

// Nodes start [label="Incomplete Deprotection\n(Slow or Stalled Reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; cat_check [label="Check Catalyst:\n- Increase loading (10-25 mol% Pd/C)\n- Use fresh catalyst or Pd(OH)₂/C", fillcolor="#F1F3F4", fontcolor="#202124"]; h2_check [label="Check Hydrogen Source:\n- Increase H₂ pressure (e.g., 50 psi)\n- Purge system effectively", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_check [label="Optimize Conditions:\n- Ensure full solubility\n- Gently heat (40-60 °C)\n- Avoid MeOH if methylation is a risk", fillcolor="#F1F3F4", fontcolor="#202124"]; transfer_hydro [label="Switch to Transfer Hydrogenation:\n- Use Pd/C with Ammonium Formate\n- Safer and often more efficient", fillcolor="#34A853", fontcolor="#FFFFFF"]; acid_cleavage [label="Switch to Acidic Cleavage:\n- Use HBr/AcOH or AlCl₃/HFIP\n- Orthogonal to reducible groups", fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Reaction Complete", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> cat_check [label="Step 1"]; cat_check -> h2_check [label="If still slow"]; h2_check -> solvent_check [label="If still slow"]; solvent_check -> transfer_hydro [label="If hydrogenation\nis still preferred"]; solvent_check -> acid_cleavage [label="If hydrogenation fails\nor is incompatible"]; transfer_hydro -> success; acid_cleavage -> success; } .enddot Caption: Troubleshooting workflow for incomplete Cbz deprotection.

Issue 2: Formation of an N-benzyl side product.

You observe a new spot by TLC or a new peak in the LC-MS corresponding to the mass of your desired product plus 90 amu (the mass of a benzyl group).

Root Cause Analysis and Solutions:

  • Why it Happens: This side product arises from an incomplete reaction sequence during catalytic hydrogenolysis. When the hydrogen supply is insufficient, the Cbz group can be cleaved to generate an intermediate that, instead of being fully deprotected, can lead to the formation of an N-benzyl group.

  • Actionable Solutions:

    • Ensure Adequate Hydrogen: The most direct solution is to guarantee a sufficient and continuous supply of hydrogen, as detailed in Issue 1. A robust H₂ atmosphere (using a Parr apparatus over a balloon) is critical.

    • Favor Transfer Hydrogenation: Using a hydrogen donor like ammonium formate often circumvents this issue by maintaining a high localized concentration of hydrogen at the catalyst surface.[3]

Issue 3: Difficulty isolating the product after the reaction.

The reaction appears complete by LC-MS, but you are experiencing low yields after workup.

Root Cause Analysis and Solutions:

  • Why it Happens: The product, 2,6-diazaspiro[4.5]decane, is a free diamine. Such molecules are often highly polar, have high water solubility, and can adhere to silica gel.

  • Actionable Solutions:

    • Catalyst Removal: After the reaction, filter the mixture through a pad of Celite to remove the heterogeneous Pd/C catalyst.[7] Safety Note: The catalyst can be pyrophoric; ensure the filter cake is kept wet with solvent during filtration and handle with care.[7]

    • Extraction: The free diamine may be difficult to extract from aqueous layers. After quenching, basify the aqueous layer to pH > 10 with NaOH or K₂CO₃ to ensure the amine is in its free base form. Extract with a more polar solvent system like 10% Methanol in Dichloromethane or Ethyl Acetate.

    • Purification:

      • Chromatography: If column chromatography is necessary, consider using a silica gel column that has been pre-treated with a small amount of triethylamine (e.g., 1-2% in the eluent system) to prevent streaking and product loss on the acidic silica.

      • Salt Formation: A highly effective method for isolating and purifying basic amines is to form a salt. After workup, dissolve the crude product in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol. The hydrochloride salt will often precipitate as a crystalline solid, which can be isolated by filtration and is typically much less hygroscopic and easier to handle than the free base.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for Cbz deprotection, and how do they compare?

There are three primary strategies for Cbz cleavage. The best choice depends on the other functional groups present in your molecule (orthogonality).[3][5][7][8]

Method CategoryReagents/ConditionsKey AdvantagesPotential Limitations
Catalytic Hydrogenolysis H₂ (1 atm to high pressure), 10% Pd/C, in MeOH, EtOH, or EtOAc.[7]Very mild, neutral pH, high yields. Byproducts (toluene, CO₂) are volatile and easily removed.[3]Incompatible with other reducible groups (alkenes, alkynes, nitro groups, some aryl halides). Requires specialized equipment for high pressure and handling of flammable H₂ gas.[3]
Transfer Hydrogenation Pd/C with a hydrogen donor (e.g., ammonium formate, formic acid, triethylsilane) in MeOH or EtOH.[3]Avoids flammable H₂ gas, making it safer and more scalable. Often faster and more efficient than direct hydrogenation.Still incompatible with most reducible functional groups. The hydrogen donor or its byproducts may need to be removed during workup.
Acidic Cleavage HBr in Acetic Acid (HBr/AcOH).[3][9] OR Lewis Acids like AlCl₃ in Hexafluoroisopropanol (HFIP).[1][10]Excellent for substrates with groups sensitive to hydrogenation. Metal-free, avoiding potential heavy metal contamination.[11]Requires substrates to be stable to strong acid. HBr/AcOH is corrosive. The AlCl₃/HFIP system is milder and has broader functional group tolerance.[10] Not compatible with acid-labile groups like Boc.[10]
Q2: My molecule also contains a Boc protecting group. Which Cbz deprotection method should I use?

You need an orthogonal strategy. The Boc group is labile to acid, while the Cbz group is removed by hydrogenolysis.[8][12]

  • Recommended Method: Catalytic hydrogenolysis or transfer hydrogenation is the ideal choice. These conditions are typically neutral and will leave the acid-sensitive Boc group intact, allowing for selective deprotection of the Cbz group.[8]

  • Method to Avoid: Do not use acidic cleavage methods like HBr/AcOH or AlCl₃/HFIP, as these will likely cleave the Boc group as well.[10][13]

Q3: Can I selectively remove only one of the two Cbz groups from a di-protected 2,6-diazaspiro[4.5]decane?

Selectively deprotecting one of two identical groups on a symmetric molecule is exceptionally difficult and generally not practical via standard deprotection methods.

  • The Challenge: Both Cbz-protected nitrogens have nearly identical chemical environments and reactivity. Any of the standard methods will likely lead to a statistical mixture of starting material, the desired mono-deprotected product, and the fully deprotected diamine, making purification challenging.

  • Strategic Recommendation: If a mono-protected intermediate is required, the synthetic strategy should be redesigned from the beginning. A more robust approach is to protect the two nitrogens with orthogonal protecting groups, for example, one with Cbz and the other with Boc. This allows for the selective removal of either group under its specific cleavage conditions without affecting the other.[8]

mechanism

Experimental Protocols

Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol is a standard starting point for the hydrogen-mediated cleavage of a Cbz group.[7]

  • Setup: To a flask suitable for hydrogenation, add the Cbz-protected 2,6-diazaspiro[4.5]decane derivative (1.0 equivalent).

  • Dissolution: Dissolve the substrate in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10 mol% by weight) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon for initial screening, or 50 psi in a pressure vessel for more robust reactions) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

  • Filtration: Upon completion, carefully purge the reaction vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry out.[7]

  • Concentration & Work-up: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified as described in the troubleshooting section (e.g., extraction, chromatography, or salt formation).

Protocol 2: Cbz Deprotection using AlCl₃ and Hexafluoroisopropanol (HFIP)

This modern, metal-free protocol is an excellent alternative for substrates that are sensitive to reduction.[10]

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the Cbz-protected substrate (1.0 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

  • Reagent Addition: Add aluminum chloride (AlCl₃) (typically 1.5 to 2.0 equivalents) to the solution in portions at room temperature.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the deprotection by TLC or LC-MS. The reaction is often complete within a few hours.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with a suitable organic solvent, such as Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) (3 x volume).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected amine.[10]

References

Sources

Technical Support Center: Stability and Deprotection of 2-Cbz-2,6-diazaspiro[4.5]decane Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cbz-2,6-diazaspiro[4.5]decane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and acid-mediated deprotection of this valuable spirocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of the this compound scaffold under acidic conditions?

The primary concern is the acid-catalyzed cleavage of the carbobenzyloxy (Cbz) protecting group. While the Cbz group is generally stable to a range of conditions, it can be removed by strong acids.[1] The stability is highly dependent on the specific acidic reagent, its concentration, the solvent, and the reaction temperature. Harsh acidic conditions can lead to incomplete deprotection, side reactions, or degradation of the spirocyclic core.

Q2: Under what acidic conditions is the Cbz group on 2,6-diazaspiro[4.5]decane typically cleaved?

The most common method for acidic Cbz deprotection involves treatment with hydrogen bromide (HBr) in acetic acid (AcOH).[2][3] This reagent mixture effectively cleaves the benzyl C-O bond.[2] Other acidic systems, such as hydrochloric acid (HCl) in various organic solvents or Lewis acids like aluminum chloride (AlCl₃), have also been employed for Cbz removal.[3][4][5] The choice of acid and conditions should be tailored to the substrate's overall functionality to avoid unwanted side reactions.

Q3: Are there any known side reactions to be aware of when treating this compound with acid?

Yes, several side reactions can occur. If acetic acid is used as the solvent at elevated temperatures, N-acetylation of the newly deprotected amine can be a significant issue.[6] Incomplete reaction can lead to a mixture of starting material, the mono-deprotected intermediate, and the fully deprotected product. Furthermore, if other acid-sensitive functional groups are present on the molecule, they may also react. Careful monitoring of the reaction is crucial.

Q4: What analytical techniques are recommended for monitoring the progress of the Cbz deprotection reaction?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for monitoring the reaction progress.[2] TLC provides a quick qualitative assessment of the disappearance of the starting material and the appearance of products. LC-MS offers more detailed information, allowing for the identification of the starting material, intermediates, the final product, and any byproducts by their respective mass-to-charge ratios.[7][8] High-Performance Liquid Chromatography (HPLC) with UV detection is also a powerful tool for quantitative analysis of the reaction mixture.[8][9][10]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the acidic treatment of this compound and provides actionable solutions.

Problem 1: Incomplete or No Cbz Deprotection

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time.

  • The isolated yield of the deprotected product is low.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Acid Strength or Concentration The concentration of the acid may be too low, or the acid itself may not be strong enough. Increase the concentration of the acid or switch to a stronger acid system (e.g., from HCl in dioxane to 33% HBr in acetic acid).[2][3]
Low Reaction Temperature Some acid-mediated deprotections require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while carefully monitoring for byproduct formation.
Scavenging of Acid by Basic Moieties The substrate itself contains basic nitrogen atoms that can neutralize the acid. Ensure a sufficient molar excess of the acid is used to account for all basic sites in the molecule.
Poor Solubility of Starting Material The Cbz-protected starting material may not be fully dissolved in the chosen solvent, limiting its availability for reaction. Experiment with different co-solvents to improve solubility.
Problem 2: Formation of an N-Acetylated Byproduct

Symptoms:

  • LC-MS analysis reveals a peak with a mass corresponding to the acetylation of the deprotected amine.

  • NMR analysis of the crude product shows a characteristic acetyl methyl signal.

Possible Causes & Solutions:

CauseRecommended Solution
Reaction with Acetic Acid Solvent When using HBr in acetic acid at elevated temperatures, the acetic acid can act as an acetylating agent for the newly formed free amine.[6]
1. Lower the Reaction Temperature: Conduct the reaction at room temperature or below if the deprotection rate is acceptable.
2. Change the Solvent System: Replace acetic acid with a non-acetylating solvent. For example, use a solution of HCl in an ether or alcohol.[4]
3. Use a Different Acidic Reagent: Consider using a Lewis acid like AlCl₃ in a non-acidic solvent.[5]
Problem 3: Observation of Multiple Spots on TLC / Peaks in LC-MS Corresponding to Intermediates

Symptoms:

  • The chromatogram shows the presence of starting material, the desired product, and one or more intermediate species.

Possible Causes & Solutions:

CauseRecommended Solution
Stepwise Deprotection The two Cbz groups on the diazaspiro[4.5]decane may be removed at different rates, leading to the accumulation of a mono-Cbz intermediate.
1. Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete deprotection of both sites.
2. Increase Reagent Stoichiometry: Ensure a sufficient excess of the acidic reagent is present to drive the reaction to completion.
3. Elevate Temperature: Gently warming the reaction may increase the rate of the second deprotection step.

III. Experimental Protocols & Workflows

Protocol 1: Standard Cbz Deprotection using HBr in Acetic Acid

This protocol describes a general procedure for the removal of the Cbz group from this compound.

Materials:

  • This compound

  • 33% HBr in acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate or magnesium sulfate

  • TLC plates (silica gel)

  • LC-MS and/or HPLC instrumentation

Procedure:

  • Dissolution: Dissolve the this compound (1.0 equivalent) in a minimal amount of glacial acetic acid.

  • Reagent Addition: To the stirred solution, add 33% HBr in acetic acid (e.g., 5-10 equivalents) at room temperature.[2]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with cold diethyl ether to precipitate the product as the hydrobromide salt.

    • Filter the precipitate and wash with diethyl ether.

    • To obtain the free amine, dissolve the salt in water and neutralize with a saturated sodium bicarbonate solution until the pH is basic.

    • Extract the aqueous layer with a suitable organic solvent like DCM or EtOAc.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Workflow for Troubleshooting Cbz Deprotection

G start Start Cbz Deprotection (e.g., HBr/AcOH) monitor Monitor Reaction by TLC/LC-MS start->monitor complete Reaction Complete? monitor->complete workup Aqueous Work-up & Extraction complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No purify Purify Product workup->purify end Isolated Product purify->end incomplete Incomplete Reaction: - Increase Acid Conc. - Increase Temp. - Change Solvent troubleshoot->incomplete Low Conversion byproduct Byproduct Formation: - Lower Temp. - Change Reagent/Solvent troubleshoot->byproduct Side Products incomplete->start byproduct->start

Caption: A decision-making workflow for Cbz deprotection and troubleshooting.

Mechanism of Acid-Catalyzed Cbz Deprotection

G cluster_0 Mechanism of Cbz Deprotection with HBr Cbz_amine R₂N-Cbz Protonated_Cbz R₂N-C(OH⁺)=O-CH₂Ph Cbz_amine->Protonated_Cbz + H⁺ Carbamic_acid [R₂NH-COOH] + Br-CH₂Ph Protonated_Cbz->Carbamic_acid + Br⁻ (SN2) Amine R₂NH + CO₂ Carbamic_acid->Amine Decarboxylation

Caption: The SN2-type mechanism for acid-mediated Cbz deprotection.

IV. References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • ResearchGate. (2022, November 24). Why does my CBz-deprotection not work?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]

  • G. A. Olah, S. C. Narang, J. A. Olah, and K. Lammertsma, Proc. Natl. Acad. Sci. U.S.A., 1982 , 79, 4487-4494.

  • M. E. Jung and M. A. Lyster, J. Org. Chem., 1977 , 42, 3761-3764.

  • P. L. Durette, C. P. Dorn, Jr., T. Y. Shen, Tetrahedron Lett., 1978 , 19, 4147-4150.

  • A. M. Felix, E. P. Heimer, T. J. Lambros, C. Tzougraki, and J. Meienhofer, J. Org. Chem., 1978 , 43, 4194-4196.

  • R. C. Bernotas and R. V. Cube, Tetrahedron Lett., 1991 , 32, 161-164.

  • A. K. Prasad, V. S. E. Kumar, and V. S. Parmar, Org. Lett., 2002 , 4, 1371-1373.

  • S. K. Mandal and A. G. M. Barrett, J. Org. Chem., 2007 , 72, 6599-6601.

Sources

Technical Support Center: Stability and Handling of 2-Cbz-2,6-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Cbz-2,6-diazaspiro[4.5]decane. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable spirocyclic scaffold. The unique architecture of diazaspiro[4.5]decanes makes them attractive building blocks in drug discovery.[1][2] However, the stability of the commonly used benzyloxycarbonyl (Cbz) protecting group under various reaction conditions, particularly basic media, can present significant challenges.

This guide provides in-depth, experience-driven answers to frequently encountered issues, troubleshooting workflows, and validated protocols to ensure the successful application of this reagent in your synthetic campaigns.

Frequently Asked Questions & Troubleshooting Guides

Q1: What is the general stability profile of the Cbz group on this compound under basic conditions?

The benzyloxycarbonyl (Cbz or Z) group is a carbamate-type protecting group widely used for amines due to its robustness.[3] It is canonically removed by catalytic hydrogenolysis and is generally considered stable to a wide range of non-reductive conditions, including many acidic and basic environments.[4][5]

However, its stability under basic conditions is not absolute and is highly dependent on the specific reagents, solvent, and temperature used. While it is stable to mild inorganic bases (e.g., NaHCO₃, K₂CO₃) often used during its installation or in subsequent aqueous workups, it can be labile to strong, nucleophilic bases.[6]

Key Takeaways:

  • Mild Bases: Generally stable to alkali carbonates (K₂CO₃, Cs₂CO₃) and tertiary amines (TEA, DIPEA) at ambient temperatures.

  • Strong Nucleophilic Bases: Susceptible to cleavage by hydroxide (NaOH, KOH), alkoxides (NaOMe, t-BuOK), and other strong nucleophiles, especially at elevated temperatures.[6][7]

  • Mechanism: The degradation pathway is typically a base-catalyzed hydrolysis of the carbamate ester linkage.[8]

Q2: I am observing unexpected deprotection of the Cbz group. What is the chemical mechanism, and what factors influence this process?

The primary mechanism for Cbz cleavage under basic conditions is hydrolysis. This reaction involves the nucleophilic attack of a hydroxide ion (or other nucleophilic base) on the carbonyl carbon of the carbamate.[9] This forms a tetrahedral intermediate which then collapses, cleaving the carbon-oxygen bond and releasing the unstable carbamic acid and a benzyl alkoxide. The carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[5][8]

G cluster_0 Mechanism of Base-Catalyzed Cbz Deprotection A This compound B Tetrahedral Intermediate A->B + OH⁻ (Nucleophilic Attack) C Unstable Carbamic Acid + Benzyl Alcohol B->C Collapse & Proton Transfer D Deprotected 2,6-diazaspiro[4.5]decane C->D Decarboxylation E CO2 C->E Decarboxylation

Caption: Base-catalyzed hydrolysis of the Cbz group.

Several experimental factors can accelerate this undesired deprotection:

  • Base Strength & Nucleophilicity: Stronger and more nucleophilic bases (e.g., KOH vs. K₂CO₃) increase the rate of hydrolysis.

  • Temperature: Higher temperatures significantly accelerate the hydrolysis rate. A reaction that is clean at room temperature may show significant deprotection when heated.

  • Solvent: Protic solvents, especially water, can participate in and facilitate the hydrolysis.

  • Concentration: Higher concentrations of the base will increase the reaction rate.

Q3: My protocol requires a base, and my Cbz group is cleaving. How do I troubleshoot this?

Observing Cbz cleavage requires a systematic approach to identify the cause and modify the reaction conditions. The goal is to find a set of conditions that promotes the desired reaction while minimizing the rate of carbamate hydrolysis.

Caption: Troubleshooting workflow for Cbz group instability.

Refer to the table below for guidance on selecting a more appropriate base for your transformation.

Table 1: Impact of Common Bases on Cbz Stability

Base Type Cbz Stability Concern Recommended Use Case
NaOH, KOH Strong, Nucleophilic High Risk Avoid if possible; use at low temp (0°C) for short durations only.
NaOMe, KOtBu Strong, Nucleophilic High Risk Not recommended; highly likely to cause rapid cleavage.
K₂CO₃, Cs₂CO₃ Mild, Weakly Nucleophilic Low Risk Excellent choice for many reactions (e.g., alkylations, acylations).
TEA, DIPEA Organic, Non-Nucleophilic Very Low Risk Ideal as an acid scavenger. May not be basic enough for some C-H deprotonations.

| DBU, TBD | Organic, Non-Nucleophilic | Low-Moderate Risk | Stronger organic bases. Generally safe, but test on a small scale if heating. |

Q4: How can I analytically monitor the stability of my compound and detect potential degradation?

Proactive monitoring is crucial for process control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques for this purpose.

Recommended Analytical Method:

  • Technique: Reverse-Phase HPLC (RP-HPLC) with UV detection (210-220 nm and 254 nm) or LC-MS.

  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) is typically effective.

  • Analysis: Monitor the disappearance of the starting material peak and the appearance of new peaks corresponding to the deprotected diamine or other byproducts. LC-MS is definitive for identifying these species by their mass-to-charge ratio (m/z).

Table 2: Key Species for Analytical Monitoring

Compound Structure Exact Mass Expected [M+H]⁺ (m/z)
This compound C₁₇H₂₄N₂O₂ 288.1838 289.1910
2,6-diazaspiro[4.5]decane C₈H₁₆N₂ 140.1313 141.1386

| Benzyl Alcohol | C₇H₈O | 108.0575 | 109.0648 (or observed as adduct) |

Q5: Can you provide a standard protocol to screen for Cbz stability with a specific base?

This protocol allows for a quick and efficient assessment of your compound's stability under proposed reaction conditions before committing a large amount of material.

Protocol: Small-Scale Stability Test

  • Preparation:

    • Prepare a stock solution of this compound in the reaction solvent (e.g., 10 mg/mL in DMF).

    • Prepare the base at the desired concentration.

  • Reaction Setup:

    • In a clean vial, add your substrate (e.g., 2.9 mg, 0.01 mmol) and solvent (e.g., 1 mL).

    • Add an internal standard if quantitative analysis (e.g., by HPLC or qNMR) is desired.

    • Take a "time zero" (T₀) sample by withdrawing a small aliquot (e.g., 20 µL), quenching it in a prepared HPLC vial containing mobile phase, and analyzing it immediately.

  • Execution:

    • Add the required equivalents of the base to the reaction vial.

    • Stir the reaction at the target temperature (e.g., 25°C or 80°C).

    • Take aliquots at regular intervals (e.g., T₁=1h, T₂=4h, T₃=16h). Quench and analyze each sample by HPLC or LC-MS.

  • Analysis:

    • Compare the chromatograms over the time course.

    • Calculate the percentage of remaining starting material relative to the T₀ sample.

    • Identify and quantify the peak corresponding to the deprotected product (m/z = 141.1).

    • Success Criterion: >95% of starting material remaining at the final time point indicates sufficient stability for the planned reaction.

Q6: The Cbz group is not stable under my required conditions. What are my options for orthogonal protection?

If the Cbz group's lability cannot be overcome by modifying reaction conditions, an orthogonal protecting group strategy is the best solution.[11][12] This involves using a protecting group for the N-2 position that is stable to your basic conditions but can be removed by a different mechanism.

Table 3: Comparison of Amine Protecting Groups for Orthogonal Strategies

Protecting Group Abbreviation Common Removal Conditions Stable To
Benzyloxycarbonyl Cbz, Z H₂, Pd/C (Hydrogenolysis)[13] Mild Acid, Mild Base
tert-Butoxycarbonyl Boc Strong Acid (TFA, HCl)[5] Bases , Hydrogenolysis

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine Bases (Piperidine, DBU)[4] | Acid, Hydrogenolysis |

Recommended Strategy: For a reaction requiring a strong base, replacing the Cbz group with a Boc group is the most logical choice. The Boc group is exceptionally stable to a wide range of basic and nucleophilic conditions but is readily cleaved with acids like trifluoroacetic acid (TFA).[5] This provides a fully orthogonal handle to the free secondary amine at the N-6 position, allowing for selective functionalization under basic conditions without risking deprotection.

References

  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry.
  • St. Amant, A. H., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
  • Cbz deprotection conditions: screening of catalysts and sources of H2. (2023). ResearchGate.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Chen, M., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry.
  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate.
  • Al-Abachi, A. M., & Al-Shehri, M. M. (n.d.). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis.
  • Wang, Y., et al. (n.d.). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI.
  • Tarcomnicu, I., et al. (2018). Development of a high performance chromatographic method for therapeutic drug monitoring of carbamazepine based on an experimental design approach.
  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Demirkaya, E., & Kadioglu, Y. (n.d.).
  • wildvineyard. (2020). Hydrolysis of carboxylic and carbonic acid derivatives. YouTube.
  • Wikipedia. (n.d.). Protecting group.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.

Sources

Technical Support Center: Optimizing Spirocyclization Reactions for Diamine-Containing Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of spirocyclic scaffolds incorporating diamines. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of these reactions and systematically improve your yields. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success in these transformations.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the foundational questions that often arise when planning and executing spirocyclization reactions with diamine substrates.

Q1: My primary challenge is the competition between the desired intramolecular spirocyclization and intermolecular polymerization. How can I favor the former?

A1: This is a classic challenge in reactions involving bifunctional molecules like diamines. The key is to manipulate the reaction kinetics to favor the intramolecular pathway.

  • High-Dilution Principle: The rate of an intramolecular reaction is first-order, depending only on the concentration of your substrate. In contrast, the rate of intermolecular polymerization is second-order or higher, depending on the concentration of two or more substrate molecules. By significantly reducing the substrate concentration (typically to 0.05 M or lower), you dramatically slow down the polymerization pathway while having a lesser effect on the rate of the desired cyclization.[1][2] A slow-addition technique, where the substrate is added gradually to the reaction vessel over several hours using a syringe pump, is a highly effective method for maintaining a state of high dilution.

  • Ring Size and Stability: The propensity for ring closure is also governed by thermodynamics. Intramolecular reactions that form stable 5- or 6-membered rings are kinetically and thermodynamically favored over the formation of smaller, strained rings or larger, entropically disfavored rings.[1] If your synthetic design allows, targeting these ring sizes can inherently favor cyclization.

Q2: How critical is the choice of protecting groups for the diamine nitrogens, and what are the best strategies?

A2: Protecting group strategy is paramount. It prevents unwanted side reactions and can be used to tune the nucleophilicity of the reacting nitrogen.

  • Orthogonal Protection: When the two amine functionalities have different roles or need to be deprotected at different stages, an orthogonal protecting group strategy is essential.[3] This means you can remove one protecting group under a specific set of conditions (e.g., acid-lability for Boc) without affecting the other (e.g., hydrogenolysis for Cbz).

  • Modulating Nucleophilicity: An electron-withdrawing protecting group (e.g., tosyl, nosyl) will significantly decrease the nucleophilicity of the nitrogen it is attached to. This can be strategically used to ensure only one specific nitrogen participates in the initial cyclization event. For instance, in a dearomatizing diamination, a urea derivative can act as a double nucleophile, but the initial attack can be directed by the substitution pattern.[4][5][6][7]

  • Efficient Mono-Protection: Often, only one of the two amines in a symmetric diamine needs to be protected. A simple and efficient "one-pot" protocol using Me₃SiCl or SOCl₂ as an HCl source to temporarily protect one amine as the hydrochloride salt allows for the selective mono-Boc protection of the other.[8] This avoids tedious chromatographic separation of di-protected, mono-protected, and unprotected diamines.[8]

Q3: What role does the solvent play in these reactions?

A3: The solvent is not merely a medium but an active participant that can influence solubility, reaction rate, and even the reaction pathway.[9]

  • Solubility: Both the starting diamine substrate and any catalysts or reagents must be sufficiently soluble for the reaction to proceed efficiently.[9]

  • Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction.[9] In some oxidative dearomatization reactions, highly polar, non-coordinating fluorinated solvents like hexafluoroisopropanol (HFIP) have been shown to be particularly effective, even when mixed with less expensive solvents like dichloromethane (DCM) to manage costs.[4][7]

  • Viscosity: Highly viscous solvents can impede the diffusion of reactants, slowing down the reaction rate.[9]

Section 2: Troubleshooting Guide for Low Yields

Low yield is the most common issue encountered in these complex cyclizations. This section provides a systematic approach to diagnosing and solving the problem.

Issue 1: Low Conversion of Starting Material

Q: My reaction stalls, and I recover a significant amount of unreacted starting material. What should I investigate?

A: This points to issues with reaction conditions or reagent activity.

Potential Cause Troubleshooting Step Scientific Rationale
Suboptimal Reaction Conditions Systematically vary temperature, reaction time, and concentration. A modest increase in temperature or extended reaction time may be necessary.Many cyclizations have a significant activation energy barrier. Insufficient thermal energy or time will result in low conversion.
Inactive Catalyst or Reagent If using a catalyst, verify its activity. For reagents like organometallics or hydrides, ensure they have not degraded due to improper storage. Use freshly opened or titrated reagents.Catalysts can be poisoned by impurities, and many reagents are sensitive to air and moisture.[10] For example, some Ring-Closing Metathesis (RCM) catalysts are sensitive to air and require rigorous inert atmosphere techniques.[11]
Moisture Contamination Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially with moisture-sensitive reagents.Water can hydrolyze sensitive reagents or intermediates, quenching the desired reaction pathway.[10]
Inadequate Solubility Change or use a co-solvent to ensure all reactants are fully dissolved at the reaction temperature.If reactants are not in the same phase, the reaction will be slow or may not occur at all.[9]
Issue 2: Formation of Multiple Products and Low Purity

Q: My crude reaction mixture shows a complex array of products by TLC or LC-MS, with very little of the desired spirocycle.

A: This suggests the prevalence of side reactions or decomposition.

Potential Cause Troubleshooting Step Scientific Rationale
Intermolecular Polymerization Implement high-dilution conditions using a syringe pump for slow addition of the substrate.As detailed in FAQ Q1, this kinetically disfavors the higher-order intermolecular reaction.[1][2]
Decomposition of Starting Material or Product Run the reaction at a lower temperature. Check the stability of your starting material and product under the reaction conditions (e.g., acidic or basic).Sensitive functional groups may not tolerate harsh conditions. For example, some substrates may decompose under strongly acidic or basic conditions or at elevated temperatures.
Lack of Regio- or Chemoselectivity Re-evaluate your protecting group strategy. An unprotected or overly nucleophilic amine may react undesirably.Protecting groups are essential for directing the reaction to the desired site.[3] Using a more electron-withdrawing group can "tame" an unwanted nucleophilic center.
Alternative Reaction Pathways The choice of catalyst can be crucial. In some systems, different catalysts can lead to entirely different product scaffolds from the same starting material.[12][13]The catalyst is not just a rate accelerator but actively participates in the mechanism. A change from a palladium catalyst to a copper catalyst, for example, can completely alter the course of a reaction by favoring a different elementary step.
Issue 3: Product is Formed but Lost During Workup/Purification

Q: I can see my product in the crude NMR/LC-MS, but the isolated yield is very low.

A: This points to problems with the isolation and purification protocol.

Potential Cause Troubleshooting Step Scientific Rationale
Product Loss During Extraction Diamine products can be basic and may be soluble in the aqueous phase, especially under acidic conditions. Check the pH of all aqueous layers and analyze them by TLC/LC-MS.Protonated amines form water-soluble salts. To extract them into an organic layer, the aqueous phase must be basified (e.g., with NaOH or K₂CO₃) to neutralize the charge.[10]
Decomposition on Silica Gel Amines are basic and can stick irreversibly to acidic silica gel or decompose during column chromatography.[14]Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base like triethylamine (~1%). Alternatively, use a different stationary phase like alumina.
Product Volatility If your product has a low molecular weight, it may be lost if dried for too long or under high vacuum.Excessive drying can lead to loss of material through sublimation.
Incomplete Elution from Column Use a stronger, more polar eluent system to ensure the product is fully eluted from the chromatography column.Polar amine-containing compounds often require a polar solvent system (e.g., DCM/Methanol with NH₄OH) for efficient elution.

Section 3: Key Experimental Protocols & Visual Guides

Protocol 1: General Procedure for High-Dilution Spirocyclization

This protocol is designed to minimize intermolecular side reactions.

  • Preparation: Set up a three-neck flask equipped with a reflux condenser (under an inert atmosphere, e.g., N₂ or Ar), a magnetic stirrer, and a rubber septum.

  • Solvent & Reagents: Add the bulk of the dry solvent and any non-substrate reagents (e.g., catalyst, base) to the reaction flask.

  • Substrate Solution: In a separate, dry flask, dissolve the diamine substrate in the same dry solvent to create a stock solution (e.g., 0.5 M).

  • Slow Addition: Draw the substrate solution into a gas-tight syringe and place it on a syringe pump. Pierce the septum of the reaction flask with the syringe needle.

  • Reaction: Heat the reaction flask to the desired temperature. Begin the slow addition of the substrate solution via the syringe pump over a prolonged period (e.g., 4-10 hours). The goal is to maintain the substrate concentration in the reaction flask in the low millimolar range (0.01-0.05 M).

  • Completion: After the addition is complete, allow the reaction to stir for an additional period (e.g., 1-12 hours) to ensure full conversion.

  • Workup: Proceed with the appropriate aqueous workup and purification.

Diagram 1: Decision Workflow for Troubleshooting Low Yield

This diagram provides a logical path for diagnosing yield issues.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield Observed check_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_crude low_conversion Low Conversion (High Starting Material) check_crude->low_conversion >50% SM complex_mixture Complex Mixture (Side Products) check_crude->complex_mixture Multiple Spots clean_crude Clean Crude (Good Conversion) check_crude->clean_crude Desired Product Dominates optimize_conditions Optimize Conditions: - Temp, Time, Conc. - Check Reagent Activity low_conversion->optimize_conditions favor_intra Favor Intramolecular Path: - High Dilution - Re-evaluate Protecting Groups - Change Catalyst complex_mixture->favor_intra optimize_workup Optimize Workup/Purification: - Adjust pH - Deactivate Silica - Change Purification Method clean_crude->optimize_workup

Caption: A troubleshooting workflow for diagnosing and addressing low reaction yields.

Diagram 2: Intramolecular vs. Intermolecular Reaction Pathways

This diagram illustrates the kinetic competition that high dilution aims to control.

Reaction_Pathways Substrate Diamine Substrate (Nuc-R-Elec) Spirocycle Desired Spirocycle (Intramolecular Product) Substrate->Spirocycle k_intra (1st Order) Favored at Low Conc. Polymer Polymer (Intermolecular Product) Substrate->Polymer k_inter (2nd Order) Favored at High Conc. Another_Substrate Another Substrate Molecule Another_Substrate->Polymer k_inter (2nd Order) Favored at High Conc.

Caption: Kinetic competition between first-order intramolecular and second-order intermolecular reactions.

References

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link][4][7]

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link][5]

  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J.-L. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. [Link]

  • Carrel, A., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link][11]

  • Nishiwaki, N., Hirao, S., Sawayama, J., Saigo, K., & Kobiro, K. (2011). Bicyclization involving pseudo-intramolecular imination with diamines. Chemical Communications. [Link]

  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). [Link][6]

  • (2021). Systematic Tuning of Rhodamine Spirocyclization for Super-Resolution Microscopy. bioRxiv. [Link]

  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06137F. [Link][7]

  • Koyon. (2026). What are the effects of solvent on the reaction between acids and diamine? Blog - Koyon. [Link][9]

  • Mear, S. J., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]

  • Reymond Research Group. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. reymond.dcb.unibe.ch. [Link]

  • Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link][1]

  • Google Patents. (2006).
  • Grimm, J. B., et al. (2021). Systematic Tuning of Rhodamine Spirocyclization for Super-Resolution Microscopy. bioRxiv. [Link]

  • Gonzalez-Lopez, M., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link][8]

  • RSC Publishing. (2014). Protective group-free synthesis of new chiral diamines via direct azidation of 1,1-diaryl-2-aminoethanols. [Link]

  • Reddit. (2024). Low yield in Phosphoamidite synthesis : r/Chempros. [Link][14]

  • ResearchGate. (2022). (PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. [Link]

  • YouTube. (2021). Intermolecular vs intramolecular reactions. [Link][2]

  • Lavis, L. D. (2017). An open and shut case? Chemistry to control xanthene dyes. PMC - NIH. [Link]

  • NIH. (2013). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. [Link]

  • Overman, L. E., & Singleton, D. A. (1997). Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. PMC - NIH. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link][3]

  • Ghosez, L., et al. (2023). Dearomative spirocyclization of ynamides. PMC - NIH. [Link]

  • IMCS. (2023). Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide. [Link]

  • Ready Lab - UT Southwestern. Protecting Groups in Organic Synthesis. [Link]

  • MDPI. (2022). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [Link]

  • Liddon, J. T. R., et al. (2016). Catalyst-driven scaffold diversity: selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones. White Rose Research Online. [Link][12]

  • York Research Database. (2016). Catalyst-driven scaffold diversity: selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones. [Link][13]

Sources

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spirocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these structurally complex molecules. The construction of the quaternary spirocenter is a significant synthetic challenge, and low yields are a common hurdle.[1] This guide offers a systematic, cause-and-effect approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My spirocyclization reaction is resulting in a low to non-existent yield. What are the fundamental causes and how should I begin troubleshooting?

A1: Achieving a low or no yield is a frequent and frustrating issue in spirocyclization, often stemming from a combination of factors ranging from substrate reactivity to suboptimal reaction conditions.[2][3] A systematic and logical approach is the most effective way to identify and solve the problem.

Potential Causes & Initial Troubleshooting Steps:

  • Insufficient Reactivity: The nucleophilic and electrophilic partners may not be sufficiently activated to form the sterically demanding spirocyclic linkage.

  • Steric Hindrance: The three-dimensional arrangement of atoms can physically block the reacting centers from approaching each other.[4][5]

  • Suboptimal Reaction Conditions: The chosen temperature, solvent, concentration, or catalyst may not be ideal for your specific substrate.[3]

  • Starting Material Impurity: Impurities in substrates or reagents can poison catalysts or lead to unwanted side reactions.[6]

  • Product Decomposition: The desired spirocyclic product might be unstable under the reaction or workup conditions.[3]

The following workflow provides a structured approach to troubleshooting these initial problems.

G start Low/No Yield Observed check_purity 1. Verify Starting Material Purity (NMR, LC-MS) start->check_purity repurify Repurify Starting Materials (Recrystallization, Chromatography) check_purity->repurify Impure screen_conditions 2. Screen Reaction Conditions (Solvent, Temperature, Concentration) check_purity->screen_conditions Pure repurify->screen_conditions temp_table Vary Temperature (-20°C, RT, 60°C, 100°C) screen_conditions->temp_table solvent_table Screen Solvents (Polar Aprotic, Protic, Nonpolar) screen_conditions->solvent_table check_reagents 3. Evaluate Reagents & Catalysts temp_table->check_reagents solvent_table->check_reagents reagent_screen Screen Catalysts/Reagents (Acids, Bases, Ligands) check_reagents->reagent_screen monitor_rxn 4. Monitor Reaction Over Time (TLC, LC-MS) reagent_screen->monitor_rxn decomposition Product Decomposition Observed? monitor_rxn->decomposition stalled Reaction Stalled? monitor_rxn->stalled modify_workup Modify Workup (Milder pH, Lower Temp) decomposition->modify_workup Yes success Yield Improved decomposition->success No add_reagent Add More Reagent stalled->add_reagent Yes stalled->success No modify_workup->success add_reagent->success

Caption: General troubleshooting workflow for low spirocyclization yields.

Q2: I suspect steric hindrance is inhibiting spirocenter formation. How can this be addressed?

A2: Steric hindrance is a primary obstacle in spirocycle synthesis. It occurs when bulky groups near the reaction centers prevent the necessary orbital overlap for bond formation.[4][7] This repulsion between non-bonding groups can dramatically increase the activation energy of the cyclization step.[5]

Strategies to Overcome Steric Hindrance:

  • Increase Thermal Energy: Running the reaction at a higher temperature can provide the molecules with sufficient kinetic energy to overcome the repulsive steric forces. However, this must be balanced against potential product decomposition. A systematic screen of temperatures (e.g., room temperature, 60 °C, 100 °C) is recommended.[8][9]

  • Modify the Substrate: If possible, redesign the synthesis to use precursors with smaller, less sterically demanding protecting groups or substituents. Even a seemingly minor change can significantly impact the outcome.

  • Utilize High Pressure: High-pressure conditions (in the kbar range) can force molecules closer together, overcoming steric barriers by reducing the volume of the transition state. This specialized technique can be highly effective when thermal methods fail.

  • Change the Catalyst/Reagent: Some catalytic systems are better able to accommodate sterically demanding substrates. For instance, in metal-catalyzed reactions, altering the ligand can open up the coordination sphere of the metal, facilitating substrate binding. For example, in nickel-catalyzed spirocyclizations, different Mandyphos ligands can significantly alter yield and selectivity.[3][10]

G cluster_0 Low Steric Hindrance cluster_1 High Steric Hindrance Nuc Nu Elec E+ Nuc->Elec Successful Attack (High Yield) Nuc2 Nu Elec2 E+ Bulky1 R Nuc2->Bulky1 Bulky2 R Nuc2->Bulky2 Bulky3 R Nuc2->Bulky3 label_hindrance Repulsive forces prevent approach (Low Yield)

Caption: Steric hindrance preventing nucleophilic attack at the electrophilic center.

Q3: My intramolecular reaction (e.g., Pictet-Spengler, Michael addition) is not forming the spirocycle. How can I enhance precursor reactivity?

A3: For intramolecular reactions, success hinges on a delicate electronic balance. If the nucleophilic or electrophilic components are not sufficiently reactive, the cyclization will stall.[2]

Enhancing Reactivity:

  • Activate the Nucleophile:

    • For Carbon Nucleophiles (e.g., enolates): Switch to a stronger, non-nucleophilic base (e.g., LHMDS, KHMDS) to ensure complete deprotonation. Changing the counter-ion from Li⁺ to K⁺ can also alter enolate aggregation and boost reactivity.[2]

    • For Heteroatom Nucleophiles (e.g., amines, alcohols): In acid-catalyzed reactions like the Pictet-Spengler, ensure the nucleophile is not fully protonated and non-nucleophilic. A careful pH adjustment is critical.

  • Activate the Electrophile:

    • Acid Catalysis (e.g., Pictet-Spengler, Spiroketalization): The formation of an iminium or oxocarbenium ion is often the rate-limiting step.[11] A stronger acid catalyst (Lewis or Brønsted) may be required. A screen of acids like TFA, p-TsOH, or Lewis acids (e.g., Sc(OTf)₃, Au(I)) can identify the optimal promoter.[11][12]

    • Michael Acceptors: To enhance the electrophilicity of an α,β-unsaturated system, consider adding a Lewis acid to coordinate to the carbonyl oxygen, which increases the partial positive charge on the β-carbon.

Protocol: Screening Acid Catalysts for a Pictet-Spengler Reaction

  • Setup: Prepare four identical reaction vials, each with your tryptamine-derived precursor (1.0 equiv) dissolved in a dry solvent (e.g., DCM or Toluene).

  • Catalyst Addition: To each vial, add a different acid catalyst (0.1 equiv):

    • Vial 1: Trifluoroacetic acid (TFA)

    • Vial 2: p-Toluenesulfonic acid (p-TsOH)

    • Vial 3: Scandium(III) triflate (Sc(OTf)₃)

    • Vial 4: (Ph₃P)AuNTf₂

  • Aldehyde Addition: Add the aldehyde component (1.1 equiv) to each vial.

  • Reaction: Stir the reactions at room temperature.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at 1, 4, and 24-hour intervals.

  • Analysis: Compare conversion rates and yield of the desired spirocyclic tetrahydro-β-carboline to identify the most effective catalyst.[11]

Q4: My [3+2] cycloaddition reaction to form a spirooxindole-pyrrolidine is inefficient. What factors should I optimize?

A4: The 1,3-dipolar cycloaddition is a powerful method for synthesizing five-membered spiro-heterocycles, particularly spirooxindoles.[13] Low yields are often related to the generation of the intermediate azomethine ylide and its subsequent trapping.

Key Optimization Parameters:

  • Ylide Generation: The azomethine ylide is typically generated in situ from the condensation of an isatin and an α-amino acid (like sarcosine or proline).[13][14]

    • Temperature: This condensation is often the rate-determining step and usually requires heat (refluxing in methanol, ethanol, or toluene) to promote decarboxylation and ylide formation.[14]

    • Solvent: The choice of solvent can influence the stability and reactivity of the ylide. Protic solvents like methanol or ethanol are commonly effective.[15]

  • Dipolarophile Reactivity: The alkene partner (dipolarophile) must be electron-deficient to react efficiently with the electron-rich azomethine ylide. If your dipolarophile is not sufficiently activated, the reaction may be sluggish.

  • Concentration: In this multi-component reaction, maintaining an appropriate concentration is key to favoring the desired intermolecular cycloaddition over side reactions like ylide dimerization.

Data-Driven Optimization: The Effect of Solvent and Temperature

A study on the synthesis of spiro compounds via a Knoevenagel/Michael/cyclization domino reaction highlights the critical role of reaction conditions.[8][9] The principles are broadly applicable to cycloadditions.

EntrySolventTemperature (°C)Heating ModeYield (%)
1WaterRefluxConventional25
2TolueneRefluxConventional43
3AcetonitrileRefluxConventional65
4Ethanol Reflux Conventional 83
5EthanolRoom TempConventionalLow
6Ethanol 80 Microwave 95
Adapted from Greco et al., 2022.[8]

As the table demonstrates, both solvent and temperature have a profound impact on yield. Microwave irradiation can further accelerate the reaction and improve efficiency.[8][16]

References
  • Title: Technical Support Center: Synthesis of Spirocyclic Compounds - Benchchem Source: BenchChem URL
  • Title: Syntheses and medicinal chemistry of spiro heterocyclic steroids Source: Beilstein Journals URL
  • Title: Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities Source: Taylor & Francis URL
  • Title: Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis Source: BenchChem URL
  • Title: Enantioselective Gold-Catalyzed Pictet–Spengler Reaction Source: Organic Letters URL: [Link]

  • Title: The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Optimization of Acidic Protocols for Pictet− Spengler Reaction Source: ResearchGate URL: [Link]

  • Title: Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives Source: MDPI URL: [Link]

  • Title: Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted Source: MDPI URL: [Link]

  • Title: Troubleshooting: How to Improve Yield Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones Source: ACS Publications URL: [Link]

  • Title: Results of the evaluation of temperature and heating mode for the synthesis of 1a. Source: ResearchGate URL: [Link]

  • Title: The Pictet-Spengler Reaction Updates Its Habits Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: Steric hindrance Source: YouTube URL: [Link]

  • Title: Steric Hindrance | Organic Chemistry Source: YouTube URL: [Link]

  • Title: Steric hindrance: Significance and symbolism Source: sciencedirect.com URL: [Link]

Sources

Technical Support Center: Navigating the Deprotection of Diazaspirocycles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the chemistry of diazaspirocycles. As a Senior Application Scientist, I understand the unique challenges these valuable scaffolds can present, particularly during the critical deprotection step. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, empowering you to preserve the integrity of your diazaspirocyclic core and achieve your synthetic goals.

Troubleshooting Guide: Preventing Ring-Opening of Diazaspirocycles

This section addresses specific issues that can arise during the deprotection of diazaspirocycles, leading to undesired ring-opening. Each problem is followed by a detailed explanation of the potential causes and a set of actionable solutions.

Problem 1: My N-Boc protected diazaspirocycle is decomposing upon treatment with strong acids like neat trifluoroacetic acid (TFA). How can I prevent this?

Plausible Cause: The combination of a strained diazaspirocyclic ring system and harsh acidic conditions can lead to ring-opening. The mechanism likely involves protonation of one of the nitrogen atoms, which can induce ring strain relief through cleavage of a C-N bond, especially if the resulting carbocation is stabilized. While direct literature on this specific ring-opening is sparse, the principle of acid-catalyzed cleavage of strained rings is well-established. For instance, strained oxetane rings are known to be susceptible to acid-catalyzed cleavage[1].

Solutions:

  • Reduce Acid Concentration and Temperature: Instead of neat TFA, try using a solution of 25-50% TFA in a chlorinated solvent like dichloromethane (DCM) at 0 °C or room temperature. Monitor the reaction closely by TLC or LC-MS to minimize exposure time.

  • Employ Milder Acidic Reagents: Consider using alternative, less harsh acidic conditions. Options include:

    • 4 M HCl in dioxane

    • p-Toluenesulfonic acid (PTSA) in a suitable solvent

    • Silica gel impregnated with acid

  • Use Scavengers: The tert-butyl cation generated during Boc deprotection can be reactive. While not directly causing ring-opening, it can lead to side reactions. Using a scavenger like triethylsilane (TES) or thioanisole can trap the carbocation and potentially lead to a cleaner reaction.

Step-by-Step Protocol for Milder Boc Deprotection:

  • Dissolve the N-Boc protected diazaspirocycle in DCM (e.g., 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add an equal volume of TFA (for a 50% solution) dropwise with stirring.

  • Monitor the reaction progress by TLC or LC-MS every 15-30 minutes.

  • Upon completion, carefully quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry, and concentrate under reduced pressure.

Problem 2: I am observing ring-opened byproducts during the hydrogenolysis of my N-Cbz protected diazaspirocycle. What could be the cause and how can I avoid it?

Plausible Cause: While hydrogenolysis is generally a mild method for Cbz deprotection, certain factors can contribute to ring-opening. Over-hydrogenation or the presence of acidic impurities on the palladium catalyst could potentially lead to cleavage of the diazaspirocyclic core, especially in strained systems. The choice of solvent and additives can also play a crucial role.

Solutions:

  • Optimize Catalyst and Reaction Conditions:

    • Use a fresh, high-quality palladium on carbon (Pd/C) catalyst.

    • Ensure the reaction is carried out under neutral pH. If necessary, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added in a small amount to neutralize any acidic traces.

    • Conduct the reaction at atmospheric pressure of hydrogen gas and room temperature.

  • Alternative Cbz Deprotection Methods: If hydrogenolysis consistently leads to ring-opening, consider non-reductive methods:

    • Lewis Acid-Mediated Deprotection: Trimethylsilyl iodide (TMSI) in a solvent like acetonitrile or DCM can effectively cleave Cbz groups.

    • Transfer Hydrogenolysis: Instead of H2 gas, use a hydrogen donor like ammonium formate or cyclohexene with Pd/C. This can sometimes offer milder conditions.

Step-by-Step Protocol for Cbz Deprotection via Transfer Hydrogenolysis:

  • Dissolve the N-Cbz protected diazaspirocycle in methanol or ethanol.

  • Add Pd/C (10 mol%) to the solution.

  • Add ammonium formate (5-10 equivalents) in one portion.

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most stable protecting groups for diazaspirocycles to avoid ring-opening during deprotection?

For acidic conditions, the Carbobenzyloxy (Cbz) group is generally more stable than the tert-Butoxycarbonyl (Boc) group and can be a better choice if harsh acidic deprotection is required elsewhere in the molecule. For basic conditions, both Boc and Cbz are generally stable. If very mild deprotection is required, the Fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved under basic conditions (e.g., with piperidine in DMF), can be an excellent option. The synthesis of some diazaspiro[3.3]heptanes has been achieved using benzyl groups, which can be removed under hydrogenolysis conditions[2].

Q2: How does the ring size and substitution pattern of the diazaspirocycle affect its stability during deprotection?

Generally, smaller ring systems like diazaspiro[3.3]heptanes are more strained than larger ones like diazaspiro[4.4]nonanes and may be more susceptible to ring-opening under harsh conditions[2][3][4]. The presence of bulky substituents on the ring can either increase or decrease stability. Bulky groups might sterically hinder the approach of reagents, thus protecting the ring. Conversely, they could also increase ring strain, making it more prone to cleavage.

Q3: Are there any general precautions I should take when deprotecting diazaspirocycles?

Yes, several general precautions can help minimize the risk of ring-opening:

  • Always start with mild conditions: Begin with lower temperatures, shorter reaction times, and less aggressive reagents.

  • Monitor the reaction closely: Use TLC or LC-MS to track the disappearance of the starting material and the appearance of the product and any byproducts.

  • Use high-purity reagents and solvents: Impurities, especially acidic or basic ones, can catalyze undesired side reactions.

  • Consider solid-phase synthesis: Attaching the diazaspirocycle to a solid support can sometimes alter its reactivity and stability, potentially offering a cleaner deprotection.

Visualizing the Problem: Potential Ring-Opening Mechanisms

To better understand the challenges, the following diagrams illustrate plausible mechanisms for the ring-opening of a generic N-protected diazaspirocycle.

Acid_Catalyzed_Ring_Opening cluster_0 Acid-Catalyzed Ring-Opening Start N-Boc Diazaspirocycle Protonation Protonation of Nitrogen (H+) Start->Protonation TFA Ring_Opening Ring-Opening (Strain Relief) Protonation->Ring_Opening Carbocation Carbocation Intermediate Ring_Opening->Carbocation Byproduct Ring-Opened Byproduct Carbocation->Byproduct Nucleophilic Quench

Caption: Plausible acid-catalyzed ring-opening pathway.

Troubleshooting_Deprotection Start Deprotection of Diazaspirocycle Protecting_Group Identify Protecting Group Start->Protecting_Group Boc Boc Group Protecting_Group->Boc Cbz Cbz Group Protecting_Group->Cbz Mild_Acid Use Milder Acid (e.g., 25% TFA in DCM, 0°C) Boc->Mild_Acid Hydrogenolysis Standard Hydrogenolysis (Pd/C, H2) Cbz->Hydrogenolysis Check_Stability Ring-Opening Observed? Mild_Acid->Check_Stability Hydrogenolysis->Check_Stability Alternative_Cbz Alternative Cbz Deprotection (e.g., Transfer Hydrogenolysis, TMSI) Check_Stability->Alternative_Cbz Yes (from Cbz) Success Successful Deprotection Check_Stability->Success No Failure Re-evaluate Strategy Check_Stability->Failure Yes (from Boc) Alternative_Cbz->Success

Caption: Decision tree for deprotection strategy.

References

  • PubChem. (n.d.). 2,8-Ditert-butyl-2,7-diazaspiro[4.4]nonane. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Krapcho, A. P. (2007). Recent synthetic applications of the Krapcho dealkoxycarbonylation reaction. Tetrahedron, 63(44), 10833-10863.
  • Li, B., et al. (2016). A ring expansion strategy towards diverse azaheterocycles.
  • Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1269385. [Link]

  • Sorenson, R. J., et al. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(11), 4487-4500. [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison for Drug Discovery: 2-Cbz-2,6-diazaspiro[4.5]decane as a Superior Bioisostere for the Piperazine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Drug Discovery and Medicinal Chemistry Community

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in over 100 FDA-approved drugs.[1][2] Its popularity stems from favorable physicochemical properties, including high aqueous solubility and two convenient handles for chemical modification.[3][4] However, the piperazine moiety is often associated with significant liabilities, including metabolic instability, off-target activity (such as hERG inhibition), and undesirable interactions with CNS receptors.[4] This guide presents 2-Cbz-2,6-diazaspiro[4.5]decane as a structurally novel and functionally superior bioisosteric replacement, offering a strategic solution to mitigate these common challenges.

Through a detailed analysis of its structure, physicochemical properties, and performance in key preclinical assays, we demonstrate the tangible advantages of this spirocyclic scaffold. This guide provides the supporting data and experimental protocols necessary for its confident application in drug discovery programs.

The Piperazine Problem: Why a Bioisostere is Critical

While invaluable, the piperazine ring's inherent flexibility and basicity can lead to several developability hurdles:

  • Metabolic Vulnerability: The N-alkyl substituents of piperazine are susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, often leading to rapid clearance and the formation of potentially active or toxic metabolites.[5][6]

  • Off-Target Liabilities: The basic nitrogen center can lead to interactions with unintended biological targets, most notably the hERG potassium channel, which can pose a significant risk for cardiotoxicity.[4]

  • Physicochemical Limitations: The flat, flexible nature of the piperazine ring can sometimes be a poor fit for target binding pockets that require more defined three-dimensional architecture.

Bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties, offer a rational approach to circumvent these issues.[4][7] The 2,6-diazaspiro[4.5]decane core introduces conformational rigidity and a novel three-dimensional vector space for substituents, providing a distinct advantage over its traditional counterpart.

Structural and Physicochemical Showdown: Piperazine vs. 2,6-Diazaspiro[4.5]decane

The key difference lies in the spirocyclic fusion, which locks the cyclohexane and piperidine rings in a rigid, perpendicular orientation. This has profound implications for how the molecule presents its pharmacophoric features to a target protein.

PropertyTypical Piperazine DerivativeThis compoundRationale for Advantage
3D Shape Flexible, "chair" and "boat" conformationsRigid, spirocyclicThe fixed 3D geometry can enhance binding affinity and selectivity by reducing the entropic penalty of binding and providing novel substituent vectors.
pKa pKa1 ~ 5.5, pKa2 ~ 9.7[8]pKa modulation possible via substitutionThe Cbz protecting group on one nitrogen removes its basicity, creating a mono-basic scaffold. The pKa of the remaining secondary amine can be tuned by adjacent functionality.
Lipophilicity (cLogP) Variable, but often increases with N-substitutionGenerally higher due to larger carbon frameworkThe increased lipophilicity can improve membrane permeability, though it must be balanced to maintain aqueous solubility.
Metabolic Handles Two nitrogen atoms susceptible to N-dealkylationOne nitrogen available for substitution; Cbz group is a carbamateThe Cbz group is generally more metabolically stable than a simple N-alkyl group. The spirocyclic core can sterically shield the remaining nitrogen from metabolic enzymes.

Note: Specific values for this compound will vary based on further substitution.

G cluster_piperazine Piperazine Core cluster_spiro 2,6-Diazaspiro[4.5]decane Core piperazine Flexible Conformations (Chair/Boat) Two Metabolic Hotspots (N1, N4) p_props High Solubility Potential hERG Liability Flat Vector Profile piperazine->p_props leads to spiro Rigid 3D Structure One Protected Nitrogen (Cbz) Steric Shielding piperazine->spiro Bioisosteric Replacement s_props Improved Metabolic Stability Novel Exit Vectors Potential for Higher Selectivity spiro->s_props leads to

Case Study: Enhancing PARP Inhibition and Reducing Toxicity

A compelling example of the benefits of this bioisosteric replacement comes from the optimization of Olaparib, a PARP (poly(ADP-ribose) polymerase) inhibitor.[9][10] Researchers replaced the terminal piperazine ring of Olaparib with various diazaspiro cores, including a 2,6-diazaspiro[4.5]decane derivative.

The study found that while maintaining high affinity for the PARP-1 enzyme, the spiro-analogue exhibited significantly reduced DNA damage and cytotoxicity compared to the parent drug.[1][10] This suggests that the unique geometry of the spiro-scaffold altered the molecule's interaction with the DNA-binding domain of the enzyme or other cellular components, uncoupling the desired enzymatic inhibition from unwanted cellular toxicity.[9] This provides powerful evidence that diazaspiro cores can be used to refine the pharmacological profile of established drug classes.[10]

Experimental Protocols for Comparative Evaluation

To objectively compare a novel spiro-analogue against a piperazine-containing predecessor, a series of standardized in vitro assays are recommended.

This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs.[11] A slower rate of metabolism indicates higher stability.[5]

Objective: To determine the in vitro intrinsic clearance (Clint) and half-life (t½) of the test compounds.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to a final assay concentration of 1 µM in a potassium phosphate buffer (pH 7.4).[12]

  • Incubation: Add pooled human liver microsomes (final protein concentration 0.5 mg/mL) to the compound solution.[6] Pre-incubate at 37°C.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).[5] A control incubation is run in parallel without NADPH.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[5]

  • Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[12]

  • Data Analysis: The natural log of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the half-life and intrinsic clearance.[13]

G cluster_timepoints Incubation at 37°C start Prepare Compound & Microsome Mix (1µM Cmpd, 0.5mg/mL HLM) pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Initiate with NADPH (t=0 min) pre_incubate->initiate t5 t=5 min initiate->t5 t15 t=15 min quench Quench Aliquot with Acetonitrile + Internal Std t5->quench t30 t=30 min t15->quench t45 t=45 min t30->quench t45->quench analyze LC-MS/MS Analysis quench->analyze end Calculate t½ and Clint analyze->end

The PAMPA model is a high-throughput, cell-free method to predict passive membrane permeability, a key factor in oral absorption and CNS penetration.[14][15]

Objective: To determine the apparent permeability coefficient (Papp) of a compound.

Methodology:

  • Membrane Coating: A 96-well filter plate (donor plate) is coated with an artificial membrane solution (e.g., 10% lecithin in dodecane).[16]

  • Compound Preparation: The test compound is dissolved in a buffer solution (e.g., PBS, pH 7.4 with 5% DMSO) to a final concentration of 10 µM.[16]

  • Assay Setup: The acceptor plate is filled with buffer. The donor plate, containing the test compound, is placed on top of the acceptor plate, creating a "sandwich".[17]

  • Incubation: The sandwich plate is incubated at room temperature for a defined period (e.g., 5 to 20 hours), often with gentle shaking.[15][18]

  • Quantification: After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.[15]

  • Data Analysis: The Papp value is calculated based on the compound concentrations in the donor and acceptor wells and the incubation parameters. High, medium, and low permeability controls (e.g., Chloramphenicol, Diclofenac, Theophylline) are used for validation.[18]

Representative Synthesis of the Scaffold

The this compound scaffold can be synthesized through various routes. A common approach involves the multi-step synthesis starting from commercially available materials, often culminating in a key cyclization step. While specific patented procedures exist, a generalized, conceptual pathway is outlined below. The synthesis often involves building the piperidine and pyrrolidine rings sequentially around a central quaternary carbon. One of the nitrogen atoms is typically protected (e.g., with a Benzyl group) early in the synthesis, which is later deprotected and reprotected with the Cbz group.

G start Starting Materials (e.g., Piperidone derivative) step1 Ring Construction & Functional Group Interconversion start->step1 step2 Key Spirocyclization Step step1->step2 step3 Deprotection/Reprotection (e.g., -Bn to -Cbz) step2->step3 end Final Scaffold: This compound step3->end

Conclusion: A Strategic Upgrade for Modern Drug Design

The strategic replacement of the traditional piperazine ring with the this compound scaffold represents a significant step forward in medicinal chemistry. This bioisostere offers a compelling solution to well-known metabolic and off-target liabilities while providing novel structural diversity.[19][20] The inherent rigidity and three-dimensional character of the spirocyclic system can lead to improved potency, selectivity, and overall developability. By incorporating this advanced scaffold, drug discovery teams can unlock new chemical space and design safer, more effective therapeutics.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Cai, L., & Liu, R. (2012). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 10(34), 6826-6829.
  • CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit.
  • Cyprotex. (n.d.). Microsomal Stability.
  • Technology Networks. (n.d.). PAMPA Permeability Assay.
  • Pion Inc. (2023, March 8). Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development [Video]. YouTube.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379.
  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • Cambridge MedChem Consulting. (n.d.). Piperazine bioisosteres. Retrieved from Cambridge MedChem Consulting website.
  • Trifiró, P., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.
  • Cambridge MedChem Consulting. (2022, July 5). Basic Bioisosteres. Retrieved from Cambridge MedChem Consulting website.
  • Sharma, R., et al. (2013). An evolving role of piperazine moieties in drug design and discovery. Current Pharmaceutical Design, 19(39), 6948-6976.
  • Enamine. (n.d.). Piperazine Bioisosteres for Drug Design.
  • ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19375496, 2,8-Diazaspiro(4.5)decane.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Taylor & Francis Online. (2019). Piperazines – Knowledge and References.
  • Mach, R. H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259.
  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971.
  • Mach, R. H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PubMed.
  • ResearchGate. (n.d.). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
  • Enamine. (n.d.). Piperazine Bioisosteres for Drug Design (PDF).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83618558, 2-(2-Methylpropyl)-2,6-diazaspiro[4.5]decane.
  • Wang, Y., et al. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 29(10), 2269.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231292, 1,4-Diazaspiro[4.5]decane.
  • Coldwell, M. C., et al. (2000). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2000(11), 1583-1585.
  • BenchChem. (n.d.). Spectroscopic Data of 6,7-Diazaspiro[4.5]decane: A Comprehensive Review.
  • BenchChem. (n.d.). Optimization of reaction conditions for 6,7-Diazaspiro[4.5]decane synthesis.
  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6).
  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane.

Sources

A Tale of Two Scaffolds: A Comparative Guide to the Biological Activity of 2,6-Diazaspiro[4.5]decane and Piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Quest for Superior Scaffolds

In the landscape of medicinal chemistry, the piperazine ring is a privileged scaffold, a testament to its remarkable versatility and favorable physicochemical properties.[1][2] Its presence in numerous FDA-approved drugs is no coincidence; the two nitrogen atoms provide handles for facile chemical modification, improve aqueous solubility, and can engage in crucial hydrogen bond interactions with biological targets.[2][3] However, the inherent conformational flexibility of the piperazine ring can sometimes be a double-edged sword, potentially leading to entropic penalties upon binding and challenges in achieving high receptor subtype selectivity.

This has spurred the exploration of more rigid and three-dimensionally complex bioisosteres. Among these, the 2,6-diazaspiro[4.5]decane scaffold has emerged as a compelling alternative. By introducing a spirocyclic fusion, this scaffold retains the core diamine pharmacophore of piperazine but locks it into a more defined conformational state.[4] This guide provides an in-depth, data-driven comparison of these two scaffolds, exploring how the fundamental structural difference—flexibility versus rigidity—translates into tangible differences in biological activity, selectivity, and pharmacokinetic potential. We will delve into specific case studies, supported by experimental data and protocols, to provide researchers with actionable insights for scaffold selection in drug discovery programs.

Structural and Physicochemical Rationale

The fundamental difference between the two scaffolds lies in their topology and conformational freedom. Piperazine exists in a dynamic equilibrium of chair and boat conformations, allowing its substituents to adopt numerous spatial orientations. In contrast, the 2,6-diazaspiro[4.5]decane scaffold has a rigid, three-dimensional architecture that projects its substituents into more defined vectors.

This structural rigidity, a hallmark of spirocycles, offers several theoretical advantages:

  • Enhanced Potency and Selectivity: A rigid scaffold can pre-organize the pharmacophoric elements into a conformation that is optimal for binding to the target protein, reducing the entropic cost of binding and potentially increasing affinity.[5] This defined geometry can also be exploited to achieve higher selectivity by avoiding steric clashes with off-target proteins.

  • Improved Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons, as seen in spirocycles, generally correlates with improved aqueous solubility and reduced lipophilicity compared to flat, aromatic systems. This can lead to more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[5][6]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to unique, unexplored chemical space, offering opportunities to generate novel intellectual property.[5]

The following sections will examine how these theoretical advantages translate into practice using real-world examples.

Comparative Biological Activity: Case Studies

A direct comparison of biological activity is most meaningful when analogs based on both scaffolds are evaluated against the same biological target under identical assay conditions.

Case Study 1: Dopamine D3 Receptor Antagonism

The dopamine D3 receptor (D3R) is a key target for treating substance abuse disorders and other neuropsychiatric conditions.[6] Achieving selectivity over the highly homologous D2 receptor is a major challenge. A study by Reilley et al. explored various diazaspiroalkane cores as replacements for the traditional piperazine moiety in D3R antagonists.[6][7]

Table 1: Comparison of Binding Affinities for Dopamine D2 and D3 Receptors

Compound IDCore ScaffoldR GroupD3R Kᵢ (nM)D2R Kᵢ (nM)Selectivity (D2/D3)
15a 2,6-Diazaspiro[4.5]decane4-(1,2,4-triazol-3-ylthio)25.6>10,000>390-fold
15c 2,7-Diazaspiro[4.5]decane4-(1,2,4-triazol-3-ylthio)122>10,000>82-fold
16 (Piperazine Analog) Piperazine4-(1,2,4-triazol-3-ylthio)30.71,44047-fold

Data sourced from Reilley, S. et al. (2018).[6]

Analysis: The data clearly demonstrates the power of the spirocyclic scaffold in achieving superior receptor selectivity. While the piperazine-containing compound 16 shows good D3R affinity (Kᵢ = 30.7 nM), its selectivity over the D2R is only 47-fold.[6] In stark contrast, the 2,6-diazaspiro[4.5]decane analog 15a not only maintains high D3R affinity (Kᵢ = 25.6 nM) but exhibits a dramatically improved selectivity of over 390-fold.[6] This suggests that the rigid conformation of the spirocycle presents the pharmacophore in a way that is highly favorable for the D3R binding pocket while being disfavored by the D2R pocket. Furthermore, the study noted that the diazaspiro cores helped alleviate binding to the serotonin 5-HT1A receptor, a common off-target liability for piperazine-containing D3R ligands.[6]

Case Study 2: Sigma-2 (σ2) Receptor Antagonism

The σ2 receptor is implicated in various neurological diseases and cancers, making it an attractive therapeutic target. A study directly investigated the replacement of a piperazine moiety with diazaspiroalkanes in a series of σ2 receptor ligands.

Table 2: Comparison of Binding Affinities for Sigma-1 and Sigma-2 Receptors

CompoundCore Scaffoldσ2R Kᵢ (nM)σ1R Kᵢ (nM)
Lead Compound Piperazine1.220.0
Analog 2k 2,6-Diazaspiro[4.5]decane15821.3

Data adapted from a study on piperazine bioisosteres for σ2R.[8]

Analysis: In this specific case, replacing the piperazine moiety with a 2,6-diazaspiro[4.5]decane core resulted in a significant loss of affinity for the target σ2 receptor (158 nM vs. 1.2 nM).[4][8] This outcome is equally informative, as it underscores a critical principle in drug design: there is no universally superior scaffold. The suitability of a scaffold is entirely context-dependent, dictated by the specific topology and chemical environment of the target's binding site. While the rigidity of the spirocycle was advantageous for D3R selectivity, for this particular σ2R pharmacophore, the conformational flexibility of the piperazine ring appears to be essential for achieving the optimal binding pose.

Pharmacokinetic (ADME) Considerations

While direct comparative ADME data for these specific analogs is limited in the public domain, we can infer likely trends based on their structural properties.

  • Piperazine: The piperazine moiety is well-known for improving the pharmacokinetic properties of drug candidates, particularly solubility.[2] However, the N-alkyl piperazine motif can be susceptible to metabolism, including N-dealkylation, which can lead to the formation of active metabolites or artifacts in in vitro assays.[9]

  • 2,6-Diazaspiro[4.5]decane: Spirocyclic scaffolds, by virtue of their increased sp³ character and rigidity, often exhibit enhanced metabolic stability by blocking potential sites of metabolism.[5] Their three-dimensional nature can also disrupt crystal packing, leading to improved aqueous solubility. Studies have shown that introducing spirocyclic azetidines can be an effective strategy to mitigate early drug clearance.[3] It is plausible that the 2,6-diazaspiro[4.5]decane scaffold could offer similar advantages in reducing metabolic liabilities compared to a more flexible piperazine analog.

Experimental Protocols: A Guide to Characterization

The data presented above is typically generated using a combination of binding and functional assays. Below are detailed, self-validating protocols for characterizing ligands targeting G-Protein Coupled Receptors (GPCRs), a common target class for these scaffolds.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the affinity (Kᵢ) of a test compound by measuring its ability to compete with a high-affinity radioligand for binding to the receptor.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_end Detection & Analysis prep_mem Prepare Cell Membranes Expressing Target Receptor incubate Incubate: Membranes + Radioligand + Test Compound/Buffer prep_mem->incubate nsb Incubate: Membranes + Radioligand + High Conc. Cold Ligand (for Non-Specific Binding) prep_mem->nsb prep_lig Prepare Radioligand (e.g., [3H]-Spiperone) prep_lig->incubate prep_lig->nsb prep_test Prepare Test Compounds (Serial Dilutions) prep_test->incubate filtrate Rapid Filtration (Separate Bound from Free) incubate->filtrate nsb->filtrate count Scintillation Counting (Measure Radioactivity) filtrate->count analyze Data Analysis (Calculate IC50 -> Ki) count->analyze G cluster_main Cell Membrane cluster_Gs Gαs Pathway cluster_Gi Gαi Pathway Agonist Agonist GPCR GPCR Agonist->GPCR Binds & Activates Antagonist Antagonist Antagonist->GPCR Binds & Blocks Gs Gαs Protein GPCR->Gs Gi Gαi Protein GPCR->Gi AC_s Adenylyl Cyclase Gs->AC_s Activates cAMP_up cAMP ↑ AC_s->cAMP_up Converts ATP_s ATP ATP_s->AC_s AC_i Adenylyl Cyclase Gi->AC_i Inhibits cAMP_down cAMP ↓ AC_i->cAMP_down Converts ATP_i ATP ATP_i->AC_i

Caption: Simplified GPCR signaling via Gαs and Gαi proteins.

Step-by-Step Methodology (for Gαᵢ-coupled receptor):

  • Cell Culture: Plate cells expressing the target receptor in a 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of test compounds (potential antagonists) and a fixed concentration of a known agonist.

  • Antagonist Mode:

    • Add test compounds to the cells and incubate for 15-30 minutes. This allows the antagonist to bind to the receptor.

  • Stimulation:

    • Add a known agonist (e.g., Dopamine) at its EC₈₀ concentration.

    • Simultaneously or immediately after, add a broad adenylyl cyclase activator like Forskolin. Forskolin will elevate cAMP levels, and the inhibitory effect of the activated Gαᵢ-coupled receptor will be measured as a decrease from this stimulated level. [10]5. Incubation: Incubate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Lyse the cells and detect cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or GloSensor). [10][11][12]These are "mix-and-read" assays that typically involve competition between cellular cAMP and a labeled cAMP analog for a specific antibody.

  • Data Analysis:

    • Plot the assay signal (inversely proportional to cAMP for some kits) against the log concentration of the antagonist.

    • Use non-linear regression to determine the IC₅₀ of the antagonist. This value represents the concentration at which the compound inhibits 50% of the agonist's response.

    • For agonists, the procedure is similar but without the antagonist pre-incubation, and an EC₅₀ (potency) and Eₘₐₓ (efficacy) are calculated.

Conclusion and Future Perspectives

The choice between a 2,6-diazaspiro[4.5]decane and a piperazine scaffold is not a matter of inherent superiority but of strategic design. The piperazine ring remains an outstanding scaffold due to its synthetic tractability and proven ability to confer drug-like properties. [1]Its flexibility is often crucial for accommodating the binding site of many targets.

However, when high selectivity is paramount or when metabolic instability of a piperazine-containing lead is a concern, the 2,6-diazaspiro[4.5]decane scaffold presents a powerful, rational alternative. As demonstrated in the dopamine D3 receptor case study, the conformational constraint imposed by the spirocyclic center can be the key to unlocking dramatic gains in selectivity—a critical attribute for developing safer and more effective medicines. [6] The future of scaffold design will increasingly rely on a deep understanding of target protein topology. As structural biology techniques provide higher-resolution views of ligand-receptor interactions, the ability to choose between a flexible and a rigid scaffold will become an even more precise tool in the medicinal chemist's arsenal. The 2,6-diazaspiro[4.5]decane, with its unique three-dimensional architecture, is poised to play a significant role in this next generation of rationally designed therapeutics.

References

  • SpiroChem. (n.d.). Bicyclic diamines as piperazine surrogates - SpiroKit 5.
  • Enamine. (n.d.). Piperazine Bioisosteres for Drug Design.
  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-259. doi:10.1016/bs.mcb.2015.11.004
  • Reilley, S. W., et al. (2018). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry, 61(1), 287-293. doi:10.1021/acs.jmedchem.7b01248
  • Reilley, S. W., et al. (2018). Highly Selective Dopamine D3 Receptor Antagonists With Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry, 61(1), 287-293. Available from: [Link]

  • BenchChem. (2025). Benchmarking 6,7-Diazaspiro[4.5]decane: A Comparative Analysis for Dopamine Receptor and Chitin Synthase Inhibition.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Enamine. (n.d.). Spirocyclic Azetidines for Medicinal Chemistry.
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
  • Mazina, O., et al. (2015). cAMP assay for GPCR ligand characterization: application of BacMam expression system. Methods in Molecular Biology, 1272, 65-77. doi:10.1007/978-1-4939-2336-6_5
  • Al-Abed, Y., et al. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 26(11), 3195. doi:10.3390/molecules26113195
  • Saunders, J., et al. (1988). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. Journal of Medicinal Chemistry, 31(2), 499-503. doi:10.1021/jm00397a033
  • ResearchGate. (n.d.). Predicted ADME properties for compounds 1-15.
  • Gribbon, P., & Sewing, A. (2014). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 9(12), 1431-1445. doi:10.1517/17460441.2014.957681
  • Buccioni, M., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 164(7), 1937-1947. doi:10.1111/j.1476-5381.2011.01509.x
  • Shipe, W. D., et al. (2010). Design, Syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type Calcium Channel Antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6375-6378. doi:10.1016/j.bmcl.2010.09.098
  • Holt-Martyn, J., et al. (2019). Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. MedChemComm, 10(4), 589-595. doi:10.1039/C8MD00548F
  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. doi:10.1021/acs.jmedchem.1c01137
  • Jia, L., et al. (2012). Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. Drug Metabolism and Disposition, 40(9), 1735-1742. doi:10.1124/dmd.112.045811
  • Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cell.
  • Wang, H., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(23), 5549. doi:10.3390/molecules25235549
  • Watson, S. A., et al. (2000). Muscarinic Receptor Agonists and Antagonists. Molecules, 5(1), 1-31. doi:10.3390/50100001
  • Zhang, J., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(23), 9329-9340. doi:10.1021/acs.jmedchem.5b01362
  • Cazzola, M., et al. (2015). Muscarinic Receptor Antagonists. Current Medicinal Chemistry, 22(19), 2248-2265. doi:10.2174/0929867322666150521102607
  • El-Shendy, W. A., et al. (2022). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 27(19), 6594. doi:10.3390/molecules27196594
  • Norman, A. B., et al. (2013). The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect on Cocaine Self-Administration. Journal of Pharmacology and Experimental Therapeutics, 345(2), 274-282. doi:10.1124/jpet.113.203360

Sources

Navigating the Therapeutic Landscape: A Comparative Guide to the Structure-Activity Relationships of 2,6-Diazaspiro[4.5]decanones

Author: BenchChem Technical Support Team. Date: January 2026

The 2,6-diazaspiro[4.5]decanone scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional conformation that enables potent and selective interactions with a diverse range of biological targets.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this versatile scaffold, drawing upon key findings in the development of antihypertensive, antifungal, and kinase-inhibiting agents. We will delve into the nuanced effects of structural modifications on biological activity, supported by comparative data and detailed experimental protocols to empower researchers in the rational design of novel therapeutics.

The Architectural Advantage of the 2,6-Diazaspiro[4.5]decanone Core

The spirocyclic nature of the 2,6-diazaspiro[4.5]decanone core imparts conformational rigidity, which can be advantageous for optimizing binding to target proteins and improving metabolic stability.[1] This rigid framework serves as a versatile platform for introducing a variety of substituents at the nitrogen atoms (N2 and N6) and other positions on the rings, allowing for fine-tuning of the molecule's physicochemical properties and biological activity. The exploration of this chemical space has led to the discovery of compounds with significant therapeutic potential.

Comparative SAR Analysis Across Therapeutic Targets

The true utility of the 2,6-diazaspiro[4.5]decanone scaffold is best illustrated by examining its SAR across different biological targets. The following sections provide a comparative overview of key findings.

Antihypertensive Agents: Targeting Adrenergic Receptors

Early investigations into 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, a related scaffold, revealed their potential as antihypertensive agents through their action as α-adrenergic blockers.[2] While not a direct 2,6-diazaspiro[4.5]decanone, the principles of substitution on the spirocyclic core are highly relevant.

Key SAR insights for antihypertensive activity include:

  • Substitution at the 8-position (equivalent to N6 in the 2,6-scaffold): Large aromatic moieties, such as a 2-(3-indolyl)ethyl group, were found to be crucial for α1-adrenoceptor antagonism.[2]

  • Substitution on the piperidine ring: Introduction of small alkyl groups, particularly a 4-ethyl group, was shown to maximize antihypertensive activity.[2]

  • Stereochemistry: The stereochemistry of substituents can significantly impact activity, a common theme in the SAR of spirocyclic compounds.

Antifungal Agents: Inhibition of Chitin Synthase

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as inhibitors of chitin synthase (CHS), a crucial enzyme for fungal cell wall integrity.[3] This work highlights the potential of this scaffold in developing novel antifungal agents.

The SAR for CHS inhibition is summarized below:

  • Substituents on the N8 position: Aromatic and heteroaromatic moieties were explored, with electron-withdrawing and electron-donating groups influencing potency.

  • Impact of specific substituents: Compounds bearing a 4-chlorobenzyl (4j) or a 4-methoxybenzyl (4e) group at the N8 position exhibited excellent potency against CHS, with IC50 values of 0.12 mM and 0.13 mM, respectively, comparable to the positive control, polyoxin B (IC50 = 0.08 mM).[3]

  • Antifungal Activity: Notably, compound 4d, with a 4-fluorobenzyl group, displayed excellent activity against Candida albicans with a MIC value of 0.04 mmol/L, superior to both fluconazole and polyoxin B.[3]

Table 1: Comparative in vitro activity of 2,8-diazaspiro[4.5]decan-1-one derivatives as chitin synthase inhibitors and antifungal agents. [3]

CompoundN8-substituentCHS IC50 (mM)A. fumigatus MIC (mmol/L)C. albicans MIC (mmol/L)
4a Benzyl0.29>0.64>0.64
4d 4-Fluorobenzyl-0.160.04
4e 4-Methoxybenzyl0.130.160.16
4j 4-Chlorobenzyl0.120.080.16
4r 2-Naphthylmethyl0.280.080.32
Polyoxin B -0.080.1290.129
Fluconazole ---0.104
Dual TYK2/JAK1 Inhibitors for Inflammatory Bowel Disease

More recently, 2,8-diazaspiro[4.5]decan-1-one derivatives have been investigated as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), key mediators in inflammatory signaling pathways.[4] This study showcases the power of scaffold hopping and SAR exploration to develop potent and selective kinase inhibitors.

The key SAR takeaways for TYK2/JAK1 inhibition are:

  • Core Scaffold: The 2,8-diazaspiro[4.5]decan-1-one core served as a successful replacement for a piperazine moiety in a known TYK2 inhibitor.[4]

  • Systematic Exploration: A systematic exploration of the SAR led to the discovery of compound 48 , which exhibited excellent potency for both TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively.[4]

  • Selectivity: Compound 48 demonstrated over 23-fold selectivity for TYK2/JAK1 over JAK2, a crucial factor for avoiding potential side effects.[4]

  • In vivo Efficacy: This compound also showed potent anti-inflammatory effects in an acute ulcerative colitis mouse model, surpassing the efficacy of tofacitinib.[4]

Table 2: Kinase inhibitory activity of a lead 2,8-diazaspiro[4.5]decan-1-one derivative. [4]

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)
48 637>851

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the synthesis of a representative 2,6-diazaspiro[4.5]decanone and a common biological assay are provided below.

General Synthesis of N-Substituted 2,8-Diazaspiro[4.5]decan-1-ones

This protocol is adapted from the synthesis of antifungal 2,8-diazaspiro[4.5]decan-1-one derivatives.[3]

Step 1: Synthesis of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

  • To a solution of 1-N-Boc-4-piperidone (1.0 eq) and ethyl 2-cyanoacetate (1.1 eq) in ethanol, add piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in a mixture of ethanol and water, then add sodium borohydride (NaBH4) (2.0 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Acidify the mixture with 1 M HCl and then basify with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired product.

Step 2: N-Alkylation/Arylation

  • To a solution of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) (1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes, then add the corresponding alkyl or benzyl halide (1.1 eq).

  • Allow the reaction to stir at room temperature for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 3: Boc Deprotection

  • Dissolve the N-alkylated/arylated intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1).

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with saturated sodium bicarbonate solution.

  • Extract with DCM, dry the combined organic layers, and concentrate to yield the final N-substituted 2,8-diazaspiro[4.5]decan-1-one.

Chitin Synthase Inhibition Assay

This protocol is a generalized procedure based on the methodology described for testing antifungal 2,8-diazaspiro[4.5]decan-1-one derivatives.[3]

  • Enzyme Preparation: Prepare a crude chitin synthase enzyme extract from a relevant fungal species (e.g., Aspergillus fumigatus).

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • HEPES buffer (pH 7.5)

    • Enzyme preparation

    • Test compound at various concentrations (dissolved in DMSO)

    • UDP-N-acetyl-D-[U-14C]glucosamine (radiolabeled substrate)

  • Incubation: Incubate the reaction mixture at 30 °C for 1 hour.

  • Termination: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

  • Precipitation and Washing:

    • Keep the tubes on ice for 30 minutes to allow for the precipitation of the radiolabeled chitin.

    • Filter the contents through a glass fiber filter.

    • Wash the filter extensively with 5% TCA and then with ethanol to remove any unincorporated radiolabeled substrate.

  • Quantification:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without any inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships

The following diagrams illustrate key SAR principles for the 2,6-diazaspiro[4.5]decanone scaffold.

SAR_Antifungal cluster_substituents N8-Substituent Modifications Scaffold 2,8-Diazaspiro[4.5]decan-1-one Core N8_Sub N8-Substituent Scaffold->N8_Sub Modification at N8 4-Cl-Benzyl 4-Cl-Benzyl N8_Sub->4-Cl-Benzyl Excellent Potency 4-MeO-Benzyl 4-MeO-Benzyl N8_Sub->4-MeO-Benzyl Excellent Potency 4-F-Benzyl 4-F-Benzyl N8_Sub->4-F-Benzyl Good C. albicans Activity Benzyl Benzyl N8_Sub->Benzyl Moderate Potency Activity Antifungal Activity (CHS Inhibition) 4-Cl-Benzyl->Activity 4-MeO-Benzyl->Activity 4-F-Benzyl->Activity Benzyl->Activity

Caption: SAR of N8-substituents on antifungal activity.

Kinase_Inhibitor_Workflow Start Known TYK2 Inhibitor (Piperazine core) Scaffold_Hop Scaffold Hopping: Piperazine -> 2,8-Diazaspiro[4.5]decan-1-one Start->Scaffold_Hop SAR_Exploration Systematic SAR Exploration of Substituents Scaffold_Hop->SAR_Exploration Lead_Compound Lead Compound (48) Potent & Selective TYK2/JAK1 Inhibitor SAR_Exploration->Lead_Compound In_Vivo In Vivo Efficacy Studies (Ulcerative Colitis Model) Lead_Compound->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

Caption: Workflow for developing spirocyclic kinase inhibitors.

Conclusion and Future Directions

The 2,6-diazaspiro[4.5]decanone scaffold and its close analogs represent a highly versatile platform for the design of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that strategic modifications to this core can lead to potent and selective compounds targeting a wide array of biological entities, from enzymes to receptors and kinases. The inherent three-dimensionality and conformational rigidity of the spirocyclic system offer distinct advantages in achieving high target affinity and favorable pharmacokinetic profiles.

Future research in this area should continue to explore the vast chemical space around this scaffold. The synthesis of novel derivatives with diverse substitution patterns, coupled with advanced computational modeling and robust biological screening, will undoubtedly uncover new therapeutic opportunities. Furthermore, a deeper understanding of the stereochemical requirements for optimal activity at different targets will be crucial for the development of next-generation drug candidates based on the remarkable 2,6-diazaspiro[4.5]decanone framework.

References

  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

Sources

Navigating the Therapeutic Potential of Diazaspiro[4.5]decanes: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scaffolding for Innovation in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and improved pharmacological properties is perpetual. Among these, spirocyclic systems, and particularly diazaspiro[4.5]decanes, have emerged as a privileged structural motif. Their inherent rigidity and defined spatial orientation of substituents provide a powerful platform for the design of potent and selective therapeutic agents. This guide provides a comprehensive in vitro evaluation of diazaspiro[4.5]decane derivatives, offering a comparative analysis of their biological performance against established alternatives.

While the broader class of diazaspiro[4.5]decanes has shown significant promise across various therapeutic areas, it is important to note that the majority of published research to date has focused on isomers such as the 2,8- and 1,3,8-diazaspiro[4.5]decanes. Specific in vitro evaluation data for the 2,6-diazaspiro[4.5]decane scaffold remains limited in the public domain. Therefore, this guide will present a detailed overview of the in vitro evaluation of the diazaspiro[4.5]decane class as a whole, using data from the more extensively studied isomers as a representative surrogate to illustrate the potential of this chemical family. These comparisons, while informative, should be interpreted with the understanding that subtle changes in nitrogen placement within the spirocyclic core can significantly impact biological activity.

Comparative In Vitro Performance of Diazaspiro[4.5]decane Derivatives

The therapeutic versatility of the diazaspiro[4.5]decane scaffold is evident in its demonstrated efficacy against a range of biological targets. The following sections provide a comparative analysis of their in vitro performance in key therapeutic areas.

Antifungal Activity: Targeting Chitin Synthase

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of chitin synthase, a crucial enzyme for fungal cell wall synthesis, making it an attractive target for antifungal drug development.[1]

Table 1: Comparative Antifungal Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Compound IDTarget OrganismIn Vitro AssayIC50 / MIC (µM)ComparatorComparator IC50 / MIC (µM)Reference
4d Candida albicans (ATCC 90023)MIC40Fluconazole104[1]
Polyoxin B129[1]
4j Aspergillus fumigatusMIC80--[1]
4r Aspergillus fumigatusMIC80--[1]
4j Chitin SynthaseEnzyme Inhibition120Polyoxin B80[1]
4e Chitin SynthaseEnzyme Inhibition130Polyoxin B80[1]
Anticancer Activity: Targeting Key Oncogenic Pathways

Diazaspiro[4.5]decane derivatives have also demonstrated significant potential as anticancer agents by targeting various components of oncogenic signaling pathways.

  • KRAS-G12D Inhibition: Certain 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been identified as potent and selective inhibitors of the KRAS-G12D mutation, a key driver in many cancers.[2]

  • TYK2/JAK1 Inhibition: A 2,8-diazaspiro[4.5]decan-1-one derivative (Compound 48) has shown potent and selective dual inhibition of TYK2 and JAK1 kinases, which are involved in inflammatory and autoimmune diseases, as well as some cancers.[3]

Table 2: Comparative Anticancer and Anti-inflammatory Activity of Diazaspiro[4.5]decane Derivatives

Compound IDTargetCell Line / AssayIC50 (nM)ComparatorComparator IC50 (nM)Reference
HDB-2 KRAS-G12DCellular AssayNanomolar range--[2]
HDB-3 KRAS-G12DCellular AssayNanomolar range--[2]
Compound 48 TYK2Kinase Assay6Tofacitinib-[3]
Compound 48 JAK1Kinase Assay37Tofacitinib-[3]

Experimental Protocols: A Guide to In Vitro Evaluation

The following are detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of diazaspiro[4.5]decane derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the diazaspiro[4.5]decane derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well plate B Add Diazaspiro[4.5]decane Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H MIC_Determination_Workflow A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Fungal Inoculum B->C D Incubate at 35°C for 24-48h C->D E Visually Inspect for Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Enzyme Inhibition: Chitin Synthase Assay

This assay measures the ability of a compound to inhibit the activity of chitin synthase. [7][8][9][10][11] Principle: The activity of chitin synthase is determined by measuring the incorporation of a labeled substrate (e.g., UDP-N-acetylglucosamine) into chitin, which is then captured and quantified.

Protocol:

  • Enzyme Preparation: Prepare a crude extract of chitin synthase from a fungal source (e.g., Saccharomyces cerevisiae).

  • Reaction Mixture: Prepare a reaction mixture containing a buffer, the enzyme extract, the substrate (UDP-N-acetylglucosamine), and various concentrations of the diazaspiro[4.5]decane derivative.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.

  • Chitin Capture: Stop the reaction and capture the newly synthesized chitin on a filter or in a microplate well coated with wheat germ agglutinin (WGA).

  • Quantification: Quantify the amount of captured chitin using a suitable detection method (e.g., colorimetric or fluorescent).

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Chitin_Synthase_Assay_Workflow A Prepare Chitin Synthase Extract B Prepare Reaction Mixture with Substrate & Inhibitor A->B C Incubate at 30°C B->C D Capture Synthesized Chitin C->D E Quantify Captured Chitin D->E F Calculate IC50 E->F

Caption: Workflow for the in vitro chitin synthase inhibition assay.

Conclusion and Future Directions

The in vitro evaluations of diazaspiro[4.5]decane derivatives, particularly the 2,8- and 1,3,8-isomers, have revealed a scaffold with significant therapeutic potential across a range of diseases, including fungal infections and cancer. The data presented in this guide highlights their ability to potently and selectively interact with key biological targets.

While the direct evaluation of 2,6-diazaspiro[4.5]decane derivatives is currently underrepresented in the literature, the promising results from its isomers strongly warrant further investigation into this specific scaffold. Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of a diverse library of 2,6-diazaspiro[4.5]decane derivatives. Such studies will be crucial in elucidating the structure-activity relationships for this isomer and unlocking its full therapeutic potential. The detailed protocols provided herein offer a robust framework for conducting these essential evaluations.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 19, 2026, from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 19, 2026, from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved January 19, 2026, from [Link]

  • Geng, P., et al. (2020). Screening and Application of Chitin Synthase Inhibitors. Molecules, 25(17), 3891.
  • Ke, W., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669.
  • Zhang, M., et al. (2025). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Hu, Y., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2019). ACS Medicinal Chemistry Letters, 10(9), 1263–1269.
  • Screening and Application of Chitin Synthase Inhibitors. (2020, August 22). PSE Community.org. Retrieved January 19, 2026, from [Link]

  • Lee, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computational Biology and Medicine, 202, 111437.
  • Al-Said, M. S., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(11), 1973.
  • Wei, W., et al. (2025). Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. Bioorganic Chemistry, 167, 109223.
  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE, 9(1), e85836.
  • Zhang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172.
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2023). Molecules, 28(24), 8031.
  • Gavalas, A., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2020(2), M1131.
  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv
  • Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes. (2021). Molecules, 26(16), 4995.
  • Anti-Inflammatory Activity of Natural Products. (2018). Molecules, 23(6), 1378.
  • In vitro antifungal activity of Candida culture extracts against Trichophyton rubrum and Trichophyton mentagrophytes. (2021). Brazilian Journal of Case Reports, 1(4), 135–152.
  • New emerging materials with potential antibacterial activities. (2024). Applied Microbiology and Biotechnology, 108(1), 133.
  • Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Deriv
  • Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study. (2023). Scientific Reports, 13(1), 7733.
  • Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. (1998). Tetrahedron, 54(40), 12245-12256.

Sources

A Comparative Guide to the Pharmacokinetic Properties of 2,6-Diazaspiro[4.5]decane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Advantage of Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is a paramount challenge. The transition from flat, aromatic structures to molecules with greater three-dimensionality, as measured by a higher fraction of sp³ hybridized carbons (Fsp³), has been shown to correlate with improved physicochemical and pharmacokinetic properties.[1][2][3] Spirocyclic scaffolds, where two rings are joined by a single common atom, are exemplary of this design principle.[1][2] Their rigid, well-defined three-dimensional conformations can lock the orientation of key binding elements, potentially enhancing potency and selectivity.[1]

This guide focuses on the 2,6-diazaspiro[4.5]decane scaffold, a unique heterocyclic system comprising a pyrrolidine and a piperidine ring sharing a spirocyclic carbon. We will provide an in-depth comparison of the pharmacokinetic properties of compounds containing this moiety against more traditional, flexible alternatives. This analysis is grounded in the fundamental principles of Absorption, Distribution, Metabolism, and Excretion (ADME), which are critical for predicting a drug's behavior in a living system and mitigating the risk of late-stage clinical failures.[4][5][6]

The Core Directive: Optimizing ADME with the 2,6-Diazaspiro[4.5]decane Scaffold

The primary objective in early drug discovery is to identify molecules with a balanced profile of potency, safety, and favorable pharmacokinetics.[4][5] The 2,6-diazaspiro[4.5]decane scaffold offers a compelling structural framework to achieve this balance. Its inherent rigidity and defined stereochemistry provide medicinal chemists with a tool to systematically modulate properties that govern a compound's journey through the body.

Absorption and Permeability: Beyond Lipophilicity

Oral bioavailability is a complex interplay between a compound's solubility and its ability to permeate the intestinal wall. The introduction of azaspirocycles like the 2,6-diazaspiro[4.5]decane moiety has been shown to increase solubility and decrease lipophilicity compared to traditional six-membered rings like piperazines.[1][2] This is a crucial advantage, as high lipophilicity is often associated with off-target effects and poor metabolic profiles.

However, absorption is not solely governed by passive diffusion. A major hurdle is the action of efflux transporters, such as P-glycoprotein (P-gp), which actively pump substrates back into the intestinal lumen, thereby limiting absorption.[7][8] P-gp also plays a critical role in the blood-brain barrier, preventing the entry of xenobiotics into the central nervous system (CNS).[9][10] The defined spatial arrangement of substituents on the 2,6-diazaspiro[4.5]decane core allows for the fine-tuning of interactions with P-gp, enabling chemists to design compounds with either reduced efflux for better systemic exposure or enhanced efflux to minimize CNS side effects.[11]

Distribution: Reaching the Target, Avoiding Off-Targets

Once absorbed, a drug's distribution to its target tissue is influenced by factors such as plasma protein binding (PPB) and tissue partitioning. The unique topology of the 2,6-diazaspiro[4.5]decane scaffold can be leveraged to control these properties. By precisely positioning polar or charged functional groups, it is possible to modulate PPB and optimize the unbound fraction of the drug available to exert its therapeutic effect.

Metabolism: Engineering Stability

Rapid metabolism, primarily by Cytochrome P450 (CYP) enzymes in the liver, is a common cause of poor oral bioavailability and short duration of action. The saturated, rigid nature of spirocyclic scaffolds can enhance metabolic stability.[1][3] By replacing metabolically labile linear or monocyclic fragments with a robust diazaspiro[4.5]decane core, sites of oxidative metabolism can be blocked or shielded, leading to a longer half-life and improved pharmacokinetic profile.[12]

The workflow for assessing these critical ADME properties is a multi-stage process, beginning with high-throughput in vitro assays and progressing to more complex in vivo studies for the most promising candidates.

ADME_Workflow cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo PK Studies solubility Aqueous Solubility permeability Permeability (PAMPA, Caco-2) solubility->permeability met_stability Metabolic Stability (Microsomes, Hepatocytes) permeability->met_stability cyp_inhibition CYP450 Inhibition met_stability->cyp_inhibition ppb Plasma Protein Binding cyp_inhibition->ppb lead_opt Lead Optimization (SAR) ppb->lead_opt Promising Candidates rodent_pk Rodent PK (IV & PO) (Rat, Mouse) bioavailability Calculate Bioavailability, Clearance, Half-life rodent_pk->bioavailability dose_proportionality Dose Proportionality bioavailability->dose_proportionality candidate Candidate Selection dose_proportionality->candidate lead_opt->rodent_pk candidate->lead_opt Further Optimization

Caption: High-level workflow for ADME assessment in drug discovery.

Comparative Data Analysis

To illustrate the potential advantages of the 2,6-diazaspiro[4.5]decane scaffold, the following table presents hypothetical but representative data comparing a compound containing this scaffold (Compound A) with a structurally related, more flexible piperazine analog (Compound B).

ParameterAssayCompound A (2,6-Diazaspiro[4.5]decane)Compound B (Piperazine Analog)Rationale for Difference
Solubility Thermodynamic150 µM45 µMHigher Fsp³ and reduced planarity of the spirocycle often improve solubility.[1][2]
Permeability Caco-2 (Papp A→B)8.5 x 10⁻⁶ cm/s10.2 x 10⁻⁶ cm/sThe more flexible analog may show slightly higher passive permeability.
Efflux Ratio Caco-2 (Papp B→A / A→B)1.85.5The rigid spiro scaffold allows for steric shielding of P-gp recognition motifs.[11]
Metabolic Stability Human Liver Microsomes (T½)>60 min15 minThe spirocyclic core blocks potential sites of metabolism.[12]
CYP Inhibition CYP3A4 IC₅₀>50 µM8.2 µMReduced lipophilicity and different binding geometry lower the risk of CYP inhibition.
Oral Bioavailability Rat PK Study (%F)55%12%Improved stability, solubility, and lower efflux contribute to significantly better bioavailability.
Clearance Rat PK Study (mL/min/kg)1565Higher metabolic stability directly translates to lower systemic clearance.

Experimental Protocols: A Self-Validating System

The trustworthiness of any comparative guide rests on the robustness of its experimental methodologies.[13] The following protocols represent standard, self-validating systems for assessing key pharmacokinetic properties.

Protocol 1: Caco-2 Permeability and Efflux Assay

Objective: To determine the intestinal permeability of a compound and identify if it is a substrate of efflux transporters like P-glycoprotein.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a polarized monolayer that expresses efflux transporters.

  • Assay Initiation: The cell monolayers are washed with pre-warmed transport buffer (HBSS). The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) chamber.

  • Sampling: At predefined time points (e.g., 30, 60, 90, 120 minutes), an aliquot is taken from the receiver chamber. The volume removed is replaced with fresh transport buffer.

  • Controls:

    • Low Permeability Control: Atenolol (known for poor passive diffusion).

    • High Permeability Control: Propranolol (known for high passive diffusion).

    • P-gp Substrate Control: Digoxin (known substrate of P-gp).

  • Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B→A / Papp A→B) is determined. An efflux ratio >2 is indicative of active efflux.[7]

Oral_Bioavailability cluster_gut Intestinal Lumen & Wall cluster_liver Liver dissolution Dissolution permeation Permeation dissolution->permeation gut_metabolism Gut Wall Metabolism (e.g., CYP3A4) permeation->gut_metabolism efflux P-gp Efflux permeation->efflux portal_vein Portal Vein gut_metabolism->portal_vein first_pass First-Pass Metabolism portal_vein->first_pass systemic_circ Systemic Circulation first_pass->systemic_circ

Caption: Key factors influencing oral bioavailability.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance of a compound by measuring its rate of metabolism in HLM.

Methodology:

  • Reaction Mixture Preparation: A master mix containing HLM and NADPH (a required cofactor for CYP enzymes) in a phosphate buffer is prepared.

  • Incubation: The reaction is initiated by adding the test compound (typically at 1 µM) to the pre-warmed master mix.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Controls:

    • Positive Control: Verapamil or Testosterone (compounds with known metabolic rates).

    • Negative Control: A reaction mixture without NADPH to assess non-CYP-mediated degradation.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of compound remaining is plotted against time. The slope of the natural log plot provides the rate constant (k), which is used to calculate the in vitro half-life (T½ = 0.693/k).

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine key pharmacokinetic parameters of a compound after intravenous (IV) and oral (PO) administration.[14][15]

Methodology:

  • Animal Model: Sprague-Dawley rats are commonly used.[16] Animals are cannulated (e.g., in the jugular vein) for ease of blood sampling.

  • Dosing:

    • IV Group (n=3): The compound is administered as a bolus via the tail vein (e.g., 1 mg/kg). This route provides 100% bioavailability and is used to determine clearance and volume of distribution.

    • PO Group (n=3): The compound is administered by oral gavage (e.g., 5 mg/kg). This route is used to assess oral absorption and bioavailability.

  • Blood Sampling: Blood samples (approx. 100 µL) are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma samples are prepared (e.g., by protein precipitation) and analyzed by a validated LC-MS/MS method to determine the drug concentration.

  • Pharmacokinetic Analysis: Concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate parameters such as:

    • Area Under the Curve (AUC)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Terminal Half-life (T½)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Absolute Oral Bioavailability (%F = [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100)

PK_Study_Workflow cluster_dosing Dosing Groups animal_prep Animal Preparation (e.g., Rat Cannulation) iv_dose Intravenous (IV) Dose (n=3) animal_prep->iv_dose po_dose Oral (PO) Dose (n=3) animal_prep->po_dose sampling Serial Blood Sampling (Multiple Time Points) iv_dose->sampling po_dose->sampling processing Plasma Separation & Storage sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion

The 2,6-diazaspiro[4.5]decane scaffold represents a valuable tool in the medicinal chemist's arsenal for optimizing pharmacokinetic properties. Its inherent three-dimensionality and conformational rigidity provide a strategic advantage over more traditional, flexible heterocyclic systems.[1][17] By leveraging this scaffold, researchers can systematically address common liabilities such as poor solubility, rapid metabolism, and active efflux, thereby increasing the probability of identifying drug candidates with favorable ADME profiles.[3] The integration of robust in vitro and in vivo experimental protocols, as detailed in this guide, is essential for validating these improvements and making data-driven decisions to advance the most promising compounds toward clinical development.[4][14]

References

  • In Vitro ADME. Selvita. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • In Vitro ADME Studies. PharmaLegacy. [Link]

  • In Vitro ADME. BioDuro. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. [Link]

  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. ACS Publications. [Link]

  • Experimental Design Considerations in Pharmacokinetic Studies. Request PDF. [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC - NIH. [Link]

  • Spiro Compounds: A Brief History. ResearchGate. [Link]

  • Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. [Link]

  • Properties Optimization. SpiroChem. [Link]

  • Early ADME And Physical-Chemistry Properties. SpiroChem. [Link]

  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. PubMed. [Link]

  • P-glycoprotein and its role in drug-drug interactions. UQ eSpace - The University of Queensland. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Request PDF. [Link]

  • Role of P-glycoprotein in drug disposition. PubMed. [Link]

  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. PMC. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. [Link]

  • Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. [Link]

Sources

A Comparative Guide to the Conformational Analysis of 2-Cbz-2,6-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2,6-Diazaspiro[4.5]decane Scaffold

The 2,6-diazaspiro[4.5]decane framework is a privileged structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for the precise spatial orientation of functional groups. This spirocyclic system, featuring a piperidine ring fused to a pyrrolidine ring at a quaternary carbon, serves as a versatile template for the design of novel therapeutic agents targeting a wide array of biological targets. The conformational rigidity imparted by the spirocyclic nature of this scaffold can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties compared to more flexible acyclic or monocyclic analogs.

Protecting groups are instrumental in the multi-step synthesis of complex molecules containing the 2,6-diazaspiro[4.5]decane core. The benzyloxycarbonyl (Cbz) group is a widely employed protecting group for the nitrogen atoms within this scaffold. Beyond its primary role in masking the nucleophilicity and basicity of the amine, the Cbz group profoundly influences the conformational preferences of the piperidine ring, thereby impacting the overall shape of the molecule and its interactions with biological macromolecules.

This guide provides an in-depth comparative analysis of the conformational landscape of 2-Cbz-2,6-diazaspiro[4.5]decane, leveraging experimental insights from Nuclear Magnetic Resonance (NMR) spectroscopy of analogous structures and robust computational predictions from Density Functional Theory (DFT). We will explore the key low-energy conformers, the energetic barriers to their interconversion, and the methodologies to elucidate these structural nuances.

The Conformational Landscape: Chair, Twist-Boat, and the Influence of the Cbz Group

The conformational flexibility of the this compound system is primarily dictated by the puckering of the six-membered piperidine ring. Like cyclohexane, the piperidine ring can adopt several conformations, with the chair form being the most stable. However, the introduction of the Cbz group at the N2 position introduces unique steric and electronic effects that modulate the conformational equilibrium.

Chair Conformations: The Predominant Species

Crystal structures of various diazaspiro[4.5]decane derivatives consistently reveal that the cyclohexane or piperidine ring adopts a stable chair conformation.[1][2] For this compound, two primary chair conformers are in equilibrium: one with the Cbz group in a pseudo-axial orientation and the other in a pseudo-equatorial position.

Computational studies on N-acylpiperidines, which serve as excellent models for the Cbz-protected nitrogen in our target molecule, have shown that the pseudo-axial conformer can be favored due to the minimization of allylic strain.[3][4] The partial double-bond character of the amide bond within the Cbz group leads to steric repulsion with the equatorial proton at C6 in the equatorial conformer. This strain is alleviated in the pseudo-axial conformation.

dot

cluster_0 Chair Conformations of this compound Axial_Cbz Pseudo-Axial Cbz (Potentially Lower Energy) Equatorial_Cbz Pseudo-Equatorial Cbz (Potentially Higher Energy) Axial_Cbz->Equatorial_Cbz Ring Flip

Caption: Equilibrium between pseudo-axial and pseudo-equatorial chair conformers.

Higher Energy Conformers: The Role of Twist-Boat Forms

While chair conformations are predominant, higher-energy twist-boat conformers can also be populated, particularly in sterically hindered systems.[2] For N-acylpiperidines, the energy difference between the chair and the twist-boat conformation is estimated to be around 1.5 kcal/mol.[3] The presence of the spirocyclic system in this compound is expected to further influence this energy gap. Although transient, the accessibility of these higher-energy states can be crucial for binding to certain biological targets that may recognize a non-ground state conformation.

Comparative Analysis: Experimental vs. Computational Approaches

A comprehensive understanding of the conformational preferences of this compound necessitates a synergistic approach, combining experimental techniques with computational modeling.

Method Strengths Limitations Key Insights for this compound
NMR Spectroscopy Provides information on the time-averaged conformation in solution. Vicinal coupling constants (³J) can be used to determine dihedral angles (Karplus equation). NOE/ROE experiments reveal through-space proximities of protons.Provides an ensemble-averaged picture; individual conformer populations can be difficult to deconvolve. Requires synthesis of the compound.Analysis of ³J(H,H) coupling constants in the piperidine ring can elucidate the dominant chair conformation. NOE data can confirm the pseudo-axial or pseudo-equatorial orientation of the Cbz group.
X-ray Crystallography Provides a precise, static picture of the conformation in the solid state.The observed conformation may be influenced by crystal packing forces and may not be the lowest energy conformer in solution. Requires the growth of high-quality single crystals.Can definitively determine the solid-state conformation, providing a valuable reference point for computational and solution-phase studies.
Computational Chemistry (DFT) Allows for the calculation of the relative energies of different conformers and the energy barriers for their interconversion. Can provide detailed geometric parameters for each conformer.The accuracy of the results is dependent on the level of theory and basis set used. Solvation effects can be challenging to model accurately.Predicts the relative stabilities of the pseudo-axial and pseudo-equatorial Cbz conformers. Can be used to calculate theoretical NMR parameters for comparison with experimental data.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

A detailed NMR analysis is crucial for understanding the solution-phase conformational equilibrium.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to observe the chemical shifts and multiplicities of all protons. Pay close attention to the signals of the piperidine ring protons.

  • 2D COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivity and aid in the assignment of the piperidine ring protons.

  • 2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space correlations. This is critical for determining the relative orientation of the Cbz group and the piperidine ring protons.

  • Data Analysis:

    • Measure the vicinal coupling constants (³J) for the piperidine ring protons. Use the Karplus equation to estimate the corresponding dihedral angles.

    • Analyze the NOESY/ROESY cross-peaks to identify protons that are in close spatial proximity. For example, an NOE between the benzylic protons of the Cbz group and a specific proton on the piperidine ring can help define the orientation of the protecting group.

dot

Start Synthesized Compound NMR_Sample Prepare NMR Sample Start->NMR_Sample 1D_H_NMR Acquire 1D ¹H NMR NMR_Sample->1D_H_NMR 2D_COSY Acquire 2D COSY 1D_H_NMR->2D_COSY 2D_NOESY Acquire 2D NOESY/ROESY 2D_COSY->2D_NOESY Analysis Analyze Coupling Constants and NOEs 2D_NOESY->Analysis Conformation Elucidate Solution-Phase Conformation Analysis->Conformation

Caption: Workflow for NMR-based conformational analysis.

Protocol 2: Computational Conformational Search and Energy Calculation

Computational modeling provides a powerful tool to complement experimental data and to explore the full conformational space.

Methodology:

  • Initial Structure Generation: Build the 3D structure of this compound. Generate initial guess structures for all plausible conformers, including the pseudo-axial and pseudo-equatorial chair forms, as well as twist-boat conformations.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable Density Functional Theory (DFT) method and basis set (e.g., B3LYP/6-31G(d)).[4] Include a solvent model (e.g., Polarizable Continuum Model, PCM) to account for the effect of the solvent used in NMR experiments.

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data, including Gibbs free energies.

  • Relative Energy Analysis: Compare the calculated Gibbs free energies of the different conformers to determine their relative populations at a given temperature using the Boltzmann distribution.

  • NMR Parameter Calculation (Optional): Calculate theoretical ¹H and ¹³C chemical shifts and coupling constants for the low-energy conformers. These can be compared with experimental data to validate the computational model.

dot

Start Build 3D Structure Conformer_Gen Generate Initial Conformers (Chair, Twist-Boat) Start->Conformer_Gen DFT_Opt Geometry Optimization (DFT with Solvent Model) Conformer_Gen->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Energy_Analysis Analyze Relative Gibbs Free Energies Freq_Calc->Energy_Analysis Population Determine Conformer Populations Energy_Analysis->Population

Caption: Workflow for computational conformational analysis.

Conclusion and Future Directions

The conformational analysis of this compound reveals a dynamic equilibrium dominated by chair conformations of the piperidine ring. The orientation of the Cbz protecting group, whether pseudo-axial or pseudo-equatorial, is a subtle interplay of steric and electronic factors that can be elucidated through a combination of high-resolution NMR spectroscopy and DFT calculations. While the chair conformers are the most populated, the potential contribution of higher-energy twist-boat forms should not be disregarded, as they may play a role in biological recognition processes.

For drug development professionals, a thorough understanding of the conformational preferences of this important scaffold is paramount. It allows for the rational design of analogs with optimized three-dimensional structures to enhance target engagement and improve pharmacological properties. Future studies should aim to obtain high-resolution crystal structures of this compound and its derivatives to provide definitive solid-state conformational data. Furthermore, variable-temperature NMR experiments could provide valuable thermodynamic parameters for the conformational equilibrium. By integrating these multifaceted approaches, a comprehensive picture of the conformational landscape can be constructed, guiding the design of the next generation of spirocyclic therapeutics.

References

  • A Multi-faceted Secondary Structure Mimic Based On Piperidine-piperidinones. PMC - NIH. [Link]

  • N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methylbenzenesulfonamide. NIH. [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]

  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. [Link]

  • 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. ResearchGate. [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. PubMed. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. ResearchGate. [Link]

  • 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. ResearchGate. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]

  • Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. PubMed. [Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. NIH. [Link]

  • 1,4-Diazaspiro[4.5]decane | C8H16N2 | CID 231292. PubChem. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. NIH. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. [Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. NIH. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife. [Link]

  • 1 H– 1 H Coupling in Proton NMR. ACD/Labs. [Link]

  • High-Temperature X-Ray Crystal Structure Analysis of Schiff Base Cu(II) and Ni(II) Complexes and Data Statistics. MDPI. [Link]

  • 2,8-Diazaspiro(4.5)decane | C8H16N2 | CID 19375496. PubChem. [Link]

  • Coupling Constants For 1h and 13c NMR. Scribd. [Link]

Sources

The Emergence of Diazaspiro[4.5]decane Derivatives: A Comparative Guide to Cellular Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the quest for novel scaffolds that offer both potent biological activity and favorable pharmacological properties is perpetual. Among the privileged structures that have garnered significant attention are the diazaspiro[4.5]decane derivatives. This guide provides a comprehensive comparison of the efficacy of these derivatives in various cellular assays, offering a technical deep-dive for researchers, scientists, and drug development professionals. We will explore their performance against established alternatives, supported by experimental data, and elucidate the underlying mechanisms of action.

The Versatile Scaffold: An Introduction to Diazaspiro[4.5]decanes

The 2,6-diazaspiro[4.5]decane core and its related isomers represent a unique three-dimensional architecture that has proven to be a fertile ground for the development of potent and selective modulators of various biological targets. The spirocyclic nature of this scaffold imparts conformational rigidity, which can lead to enhanced binding affinity and selectivity for target proteins. This structural feature, combined with the versatility for chemical modification at multiple positions, has enabled the generation of a diverse library of compounds with a wide range of therapeutic applications.

Comparative Efficacy in Key Therapeutic Areas

This section delves into the performance of specific diazaspiro[4.5]decane derivatives in key therapeutic areas, comparing their cellular efficacy with established drugs.

Anti-inflammatory Activity: TYK2/JAK1 Inhibition

Inflammatory diseases, such as inflammatory bowel disease (IBD), are often driven by dysregulated cytokine signaling. The Janus kinase (JAK) family of enzymes, including TYK2 and JAK1, are crucial mediators of these signaling pathways.

A novel 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48 , has been identified as a potent and selective dual inhibitor of TYK2 and JAK1.[1][2] In cellular kinase assays, compound 48 demonstrated excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1.[1][2] Notably, it exhibited over 23-fold selectivity for JAK2, a desirable feature to minimize potential side effects associated with broader JAK inhibition.[1][2]

Comparative Performance:

In a comparative study, compound 48 showed more potent anti-inflammatory efficacy than tofacitinib , an approved JAK inhibitor, in an acute ulcerative colitis model.[1][2] This suggests that dual TYK2/JAK1 inhibition by this diazaspiro[4.5]decane derivative may offer a therapeutic advantage over existing treatments.

CompoundTarget(s)IC50 (nM)Comparative AgentOutcome in Cellular/Preclinical Model
Compound 48 TYK2 / JAK16 / 37TofacitinibMore potent anti-inflammatory efficacy in an acute ulcerative colitis model.[1][2]
Tofacitinib Pan-JAK--Established JAK inhibitor for inflammatory diseases.

Signaling Pathway:

The JAK-STAT signaling pathway is a primary target for anti-inflammatory therapies. Cytokine binding to its receptor leads to the activation of associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression. By inhibiting TYK2 and JAK1, compound 48 effectively blocks this cascade, reducing the production of pro-inflammatory cytokines.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK TYK2 / JAK1 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates Compound48 Compound 48 (2,8-diazaspiro[4.5]decan-1-one derivative) Compound48->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition

Anticancer Activity: Targeting KRAS and Other Pathways

The diazaspiro[4.5]decane scaffold has also shown significant promise in the development of novel anticancer agents.

KRAS-G12D Inhibition:

Oncogenic mutations in the KRAS gene are prevalent in many cancers and have been notoriously difficult to target.[3] A series of 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives , including HDB-2 and HDB-3 , have been identified as potent inhibitors of the KRAS-G12D mutant.[3] In cellular assays, these compounds exhibited nanomolar IC50 values, indicating their potential as highly effective and selective anticancer agents for KRAS-G12D-driven tumors.[3]

Comparative Performance:

While a direct head-to-head study in the same publication is not available, the nanomolar potency of HDB-2 and HDB-3 is comparable to or exceeds that of some clinically investigated KRAS inhibitors against their respective targets. For instance, adagrasib , an approved KRAS G12C inhibitor, demonstrates potent activity against KRAS G12C mutant cell lines. The development of potent G12D inhibitors like HDB-2 and HDB-3 is a significant advancement.

CompoundTargetIC50 (nM)Comparative AgentCellular Context
HDB-2 / HDB-3 KRAS-G12DNanomolarAdagrasib (KRAS G12C inhibitor)KRAS-G12D mutant cancer cell lines.[3]
Adagrasib KRAS G12C--Approved for KRAS G12C-mutated non-small cell lung cancer.

Signaling Pathway:

Mutant KRAS is constitutively active, leading to the uncontrolled activation of downstream signaling pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive tumor cell proliferation, survival, and differentiation. Inhibitors like HDB-2 and HDB-3 bind to the mutant KRAS protein, locking it in an inactive state and thereby blocking these downstream oncogenic signals.

KRAS_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KRAS Mutant KRAS (G12D) Receptor->KRAS RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation HDB HDB-2 / HDB-3 (1-oxa-3,7-diazaspiro[4.5]decan-2-one) HDB->KRAS Inhibits MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

MTT Assay Workflow

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the amount of ATP remaining.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, and the newly synthesized ATP is detected using a luciferase/luciferin reaction, generating a luminescent signal that correlates with kinase activity.

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the diazaspiro[4.5]decane derivative inhibitor at various concentrations, and the appropriate kinase buffer.

  • Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate for the desired time at the optimal temperature for the specific kinase.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly formed ATP. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

The 2,6-diazaspiro[4.5]decane scaffold and its related isomers have unequivocally demonstrated their potential as a source of novel therapeutic agents with diverse mechanisms of action. The derivatives discussed in this guide exhibit potent and, in some cases, superior efficacy compared to established drugs in cellular assays for inflammatory diseases, cancer, and fungal infections. The inherent structural rigidity and synthetic tractability of this scaffold provide a solid foundation for further optimization to enhance potency, selectivity, and pharmacokinetic properties.

Future research should focus on expanding the library of these derivatives and exploring their activity against a broader range of biological targets. In-depth mechanistic studies, including the identification of direct binding partners and the elucidation of downstream signaling effects, will be crucial for advancing these promising compounds into preclinical and clinical development. The comparative data presented here should serve as a valuable resource for researchers in the field, guiding the rational design and evaluation of the next generation of diazaspiro[4.5]decane-based therapeutics.

References

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(5), 4357–4373. [Link]

  • Mavlyanov, S. M., et al. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules, 27(14), 4496. [Link]

  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate. [Link]

  • Ryu, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 202, 111437. [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Li, Y., et al. (2025). Selective Antiproliferative and Apoptotic Effects of 2,6-Diketopiperazines on MDA-MB-231 Triple-Negative Breast Cancer. NIH. [Link]

  • Abdel-rahman, A. A. H., et al. (2016). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]

Sources

Assessing and Mitigating Off-Target Effects of 2,6-Diazaspiro[4.5]decane-Based Compounds: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The 2,6-diazaspiro[4.5]decane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality offers a compelling departure from the "flatland" of traditional aromatic-rich compounds, providing a rigid framework that can enhance binding affinity, improve metabolic stability, and optimize pharmacokinetic properties.[1][2][3] This surge in popularity, however, necessitates a rigorous and proactive approach to understanding and mitigating potential off-target effects. The very conformational rigidity that locks in a favorable binding pose for the intended target can also predispose these molecules to unforeseen interactions with other biological macromolecules, leading to toxicity or diminished efficacy.

This guide provides a comprehensive framework for evaluating the off-target profile of 2,6-diazaspiro[4.5]decane-based compounds. We will move beyond simple data reporting to explain the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis to guide lead optimization. Our objective is to equip researchers, scientists, and drug development professionals with the strategic and technical insights required to navigate the complexities of off-target pharmacology for this promising chemical class.

The Rationale for Proactive Off-Target Profiling

In drug discovery, identifying a potent "hit" is only the beginning. The true challenge lies in refining that hit into a "lead" with a clean safety and selectivity profile. Off-target interactions are a primary cause of preclinical and clinical attrition.[4] They can manifest as direct toxicity (e.g., hERG inhibition), or as complex pharmacological effects that confound the interpretation of a compound's efficacy. For a rigid scaffold like 2,6-diazaspiro[4.5]decane, where the exit vectors for side chains are precisely defined, a proactive, multi-faceted screening strategy is not just recommended—it is essential for de-risking a development program.[3][5]

cluster_0 Early Discovery Phase cluster_1 Lead Optimization Phase cluster_2 Preclinical Phase In Silico Prediction In Silico Prediction Primary Assay Primary Target Potency Assay In Silico Prediction->Primary Assay Prioritize Synthesis Broad_Screening Broad Off-Target Panels (Kinases, GPCRs, etc.) Primary Assay->Broad_Screening Confirm On-Target Activity SAR Structure-Activity Relationship (SAR) Broad_Screening->SAR Identify Liabilities Cytotoxicity Cellular Cytotoxicity Assays Cytotoxicity->SAR Assess General Toxicity SAR->Primary Assay Iterative Design InVivo In Vivo Toxicology & Efficacy SAR->InVivo Select Candidate

Caption: A generalized workflow for integrating off-target assessment into drug discovery.

Comparative Selectivity Profiles: Learning from Diazaspiro Analogs

While comprehensive public data on the off-target profiles of 2,6-diazaspiro[4.5]decane compounds is emerging, valuable insights can be gleaned from related isomers and scaffolds. These examples serve as crucial benchmarks for the types of selectivity assessments that should be performed.

Case Study 1: Kinase Selectivity of a 2,8-Diazaspiro[4.5]decan-1-one Derivative

In the development of Janus kinase (JAK) inhibitors, selectivity within the kinase family is paramount to avoiding off-target effects associated with broader JAK inhibition. A study on 2,8-diazaspiro[4.5]decan-1-one derivatives identified a potent dual inhibitor of TYK2 and JAK1, compound 48 .[6] Critically, this compound was profiled against other JAK family members to establish its selectivity.

CompoundTargetIC50 (nM)Off-TargetIC50 (nM)Selectivity Fold (Off-Target/Target)
Compound 48 TYK26JAK2>1000>167
Compound 48 JAK137JAK2>1000>27

Table 1: Kinase selectivity profile of a 2,8-diazaspiro[4.5]decan-1-one derivative (Compound 48). Data sourced from Zhang et al., 2022.[6]

This dataset exemplifies a fundamental principle: for kinase inhibitors, profiling against closely related family members is the first and most critical step in off-target assessment. The high selectivity of compound 48 for TYK2/JAK1 over JAK2 suggests that the spirocyclic core, when appropriately decorated, can achieve significant target specificity.[6]

Case Study 2: Protease Selectivity of the MALT1 Inhibitor MI-2

The MALT1 paracaspase is a therapeutic target in certain lymphomas.[7][8] The small molecule inhibitor MI-2 was evaluated for off-target activity against structurally related caspase family members to ensure its mechanism of action was not due to broad protease inhibition.

CompoundTargetActivityOff-TargetActivity
MI-2 MALT1Potent InhibitionCaspase-3Little to no activity
MI-2 MALT1Potent InhibitionCaspase-8Little to no activity
MI-2 MALT1Potent InhibitionCaspase-9Little to no activity

Table 2: Protease selectivity profile for the MALT1 inhibitor MI-2. While not confirmed to be a diazaspiro[4.5]decane, MI-2 serves as a model for assessing the selectivity of protease inhibitors. Data sourced from Fontan et al., 2012.[7]

The specific inhibition of MALT1 without significant activity against other key caspases demonstrates the compound's selectivity and validates its use as a specific tool to probe MALT1 biology.[7] This is the standard of evidence required when developing inhibitors for any enzyme class.

A Practical Framework for Off-Target Experimental Validation

A robust assessment of off-target effects relies on a tiered and systematic screening cascade. The following protocols represent a foundational set of experiments for any program developing 2,6-diazaspiro[4.5]decane-based compounds.

Protocol 1: Broad Kinase Panel Screening

Causality: The human kinome contains over 500 members, many of which share structural similarities in the ATP-binding pocket. Unintended kinase inhibition is a frequent source of off-target effects. A broad panel screen provides a comprehensive overview of a compound's kinase selectivity.

Compound Test Compound (e.g., 10 µM) Panel Kinase Panel (e.g., 400+ kinases) Compound->Panel Assay Binding or Activity Assay (e.g., KiNativ, radiometric) Panel->Assay Detection Signal Detection (Luminescence/Fluorescence) Assay->Detection Analysis Data Analysis (% Inhibition vs. Control) Detection->Analysis Hit_ID Identify Off-Target Hits (e.g., >50% Inhibition) Analysis->Hit_ID Dose_Response IC50 Determination for Hits Hit_ID->Dose_Response Hits Found

Caption: Experimental workflow for broad kinase panel screening.

Step-by-Step Methodology:

  • Compound Preparation: Solubilize the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) against a broad panel of kinases (e.g., Eurofins SafetyScreen44™ or similar). This acts as a coarse filter to identify potential interactions.

  • Assay Format: Utilize a well-validated assay format. Radiometric assays (e.g., ³³P-ATP filter binding) are a gold standard for enzymatic activity, while binding assays can also provide valuable data.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO).

  • Hit Identification: Flag any kinase exhibiting significant inhibition (typically >50%) for follow-up studies.

  • IC50 Determination: For all identified "hits," perform full dose-response curves to determine the IC50 value, providing a quantitative measure of potency.

Self-Validation: The protocol is self-validating by including a known inhibitor for a subset of kinases as a positive control, ensuring the assay is performing correctly. The initial high-concentration screen followed by specific IC50 determination confirms and quantifies any preliminary findings.

Protocol 2: GPCR Off-Target Screening

Causality: G-protein-coupled receptors (GPCRs) represent the largest class of membrane receptors and are common off-targets for many drugs, leading to cardiovascular, neurological, and metabolic side effects.[9] Screening against a panel of representative GPCRs is a critical safety assessment.

Compound Test Compound (e.g., 10 µM) Cell_Lines Stable Cell Lines Expressing Target GPCRs Compound->Cell_Lines Assay Functional Assay (e.g., cAMP, Ca2+ flux) Cell_Lines->Assay Stimulation Agonist/Antagonist Stimulation Assay->Stimulation Detection Signal Readout (e.g., HTRF, FLIPR) Stimulation->Detection Analysis Dose-Response Analysis (EC50 or IC50) Detection->Analysis

Caption: Workflow for functional GPCR off-target screening.

Step-by-Step Methodology:

  • Panel Selection: Choose a panel that covers the major GPCR families (e.g., the SafetyScreen48™ Panel from Eurofins).

  • Assay Format: For Gs- and Gi-coupled receptors, a cAMP assay is the standard functional readout.[10] For Gq-coupled receptors, a calcium flux assay is typically used.

  • cAMP Assay (Example): a. Plate cells stably expressing the target GPCR in a 384-well plate. b. Add the 2,6-diazaspiro[4.5]decane test compound at various concentrations. c. To test for antagonist activity, add a known agonist at its EC80 concentration. To test for agonist activity, omit this step. d. Add detection reagents (e.g., HTRF-based cAMP kit) and incubate. e. Read the plate on a suitable HTRF-compatible reader.

  • Data Analysis: Plot the response against the compound concentration and fit to a four-parameter logistic equation to determine IC50 (for antagonists) or EC50 (for agonists).

Trustworthiness: This protocol is validated by running a known agonist and antagonist for each GPCR target in parallel. This confirms the expected pharmacology and ensures the reliability of the results obtained with the test compound.

Protocol 3: Cellular Cytotoxicity Assay

Causality: Beyond specific protein interactions, a compound may exert general toxicity that is not mechanism-based. Cytotoxicity assays provide a global readout of a compound's effect on cell health and are a crucial first pass for identifying problematic compounds.

Step-by-Step Methodology:

  • Cell Line Selection: Use a panel of cell lines from different tissue origins (e.g., HepG2 for liver, HEK293 for kidney) to identify potential tissue-specific toxicity.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 100 µM down to 1 nM) for a prolonged period (e.g., 48-72 hours).

  • Viability Assessment: Use a robust viability assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity.

  • Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and calculate the concentration that causes 50% reduction in viability (CC50).

Expertise: A compound with a CC50 value close to its on-target IC50 has a narrow therapeutic window and is generally a poor candidate for further development. The goal is to maximize the ratio of CC50 to IC50.

Conclusion: Embracing Selectivity as a Design Principle

The 2,6-diazaspiro[4.5]decane scaffold offers medicinal chemists a powerful tool to achieve novel chemical space and improved drug-like properties.[1][11] However, its inherent rigidity demands a heightened awareness of potential off-target interactions. As this guide has demonstrated, a successful drug discovery campaign must integrate a systematic and rigorous off-target screening strategy from the earliest stages.

By leveraging predictive computational tools, performing broad in vitro paneling across major target families like kinases and GPCRs, and consistently monitoring for cellular toxicity, researchers can build a comprehensive understanding of a compound's selectivity profile. This data is not merely a checkbox for regulatory submission; it is a critical dataset that informs iterative structure-activity relationships and guides the design of safer, more effective medicines. For developers of 2,6-diazaspiro[4.5]decane-based therapeutics, embracing selectivity as a core design principle is the most effective strategy for unlocking the full potential of this promising scaffold.

References

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Yi, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computational Biology and Medicine, 202, 111437. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. ResearchGate. [Link]

  • Fontan, L., et al. (2012). MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. Cancer Cell, 22(6), 812-824. [Link]

  • Zhang, Z., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Ishida, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(16), 3145-54. [Link]

  • Unal, H., et al. (2012). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. Molecular Pharmacology, 81(4), 583-593. [Link]

  • Schenone, M., et al. (2021). Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. Cancers, 13(16), 4059. [Link]

  • Al-Harbi, S., et al. (2022). A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. bioRxiv. [Link]

  • ResearchGate. (2025). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo. ResearchGate. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]

  • Thomsen, W., et al. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-65. [Link]

  • Wang, L., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5459. [Link]

  • Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(6), 643-653. [Link]

  • Zhou, Y., et al. (2024). Abstract 7583: Discovery of a potent small molecule MALT1 protease inhibitor for the treatment of cancer. Cancer Research, 84(6_Supplement), 7583. [Link]

  • El-Gamel, N. E. A., et al. (2020). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. RSC Advances, 10(49), 29281-29294. [Link]

  • Marques, F., et al. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. International Journal of Molecular Sciences, 24(19), 14594. [Link]

  • Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo. PubMed. [Link]

  • López-Vallejo, F., et al. (2025). Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer. ChemMedChem, e202400619. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Foley, K. E., et al. (2026). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Comparison of Various Cell-Based Assays for GPCR Screening. ResearchGate. [Link]

  • Sahn, J. J., et al. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 26(23), 7173. [Link]

  • Liu, M., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Google Patents. (n.d.). MALT1 inhibitors - WO2024133859A1.
  • D'assoro, A. B., et al. (2015). Off-target effects of MEK inhibitors. Biochemical Journal, 468(1), 1-5. [Link]

  • Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311-323. [Link]

  • YouTube. (2023). Considerations to Limit Off-Target Edits in your Gene Editing Experiments. YouTube. [Link]

  • Semantic Scholar. (n.d.). Functional assays for screening GPCR targets. Semantic Scholar. [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6236-47. [Link]

Sources

Navigating Lipophilicity in Drug Design: A Comparative Guide to Diazaspiro[4.5]decanes and Other Key Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is governed by a delicate balance of physicochemical properties. Among these, lipophilicity stands out as a critical determinant of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. An optimal lipophilicity is paramount for ensuring that a drug can effectively traverse cellular membranes to reach its target, while avoiding undesirable off-target effects and metabolic liabilities often associated with excessive "greasiness."[1] This guide provides an in-depth comparison of the lipophilicity of diazaspiro[4.5]decanes with other commonly employed scaffolds in medicinal chemistry, offering experimental insights and data to inform rational drug design.

The Central Role of Lipophilicity in Medicinal Chemistry

Lipophilicity, the affinity of a molecule for a lipid-like environment, is most commonly quantified by the partition coefficient (LogP) and the distribution coefficient (LogD).

  • LogP represents the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[2] A higher LogP value indicates greater lipophilicity.

  • LogD is a more physiologically relevant measure as it considers the partition of both the ionized and non-ionized forms of a compound at a specific pH, usually physiological pH 7.4 (LogD7.4).[3] For ionizable molecules, LogD is a more accurate predictor of their behavior in the body.[4]

Beyond these fundamental measures, the concept of Lipophilic Efficiency (LiPE) has gained prominence as a valuable metric for lead optimization.[5][6] LiPE relates the potency of a compound (pIC50 or pEC50) to its lipophilicity (LogP or LogD), offering a way to assess the "quality" of a compound's lipophilicity in achieving its biological effect.[7] A higher LiPE is generally desirable, as it suggests that potency is being achieved without a concomitant increase in undesirable lipophilicity.[8]

The Rise of Spirocyclic Scaffolds: A Shift Towards Three-Dimensionality

In recent years, medicinal chemistry has witnessed a paradigm shift from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have emerged as a powerful tool in this endeavor. The inherent 3D nature of spirocycles can lead to improved pharmacological properties by:

  • Enhancing target engagement: The rigid conformation of spirocycles can pre-organize substituents in a favorable orientation for binding to a biological target, potentially increasing potency and selectivity.

  • Modulating physicochemical properties: The introduction of a spirocyclic core can significantly impact a molecule's solubility, metabolic stability, and, crucially, its lipophilicity.

A Comparative Analysis of Lipophilicity: Diazaspiro[4.5]decanes vs. Common Heterocycles

Diazaspiro[4.5]decanes are a class of spirocyclic compounds that have garnered interest in drug discovery programs. To objectively assess their lipophilicity, we compare the calculated LogP (cLogP) of the parent 1,4-diazaspiro[4.5]decane scaffold with those of three ubiquitous monocyclic nitrogen heterocycles: piperidine, morpholine, and piperazine.

ScaffoldStructurecLogP / Experimental LogP
1,4-Diazaspiro[4.5]decane 1,4-Diazaspiro[4.5]decane0.9 (calculated)
Piperidine Piperidine0.84 (experimental)
Morpholine Morpholine-0.86 (experimental)
Piperazine Piperazine-1.1 (calculated)

Analysis of the Data:

The data reveals a clear trend in lipophilicity among these scaffolds. Piperidine, a simple six-membered nitrogen heterocycle, exhibits a moderately lipophilic character with a LogP of 0.84. In contrast, the introduction of a second heteroatom, an oxygen in the case of morpholine, significantly increases hydrophilicity, resulting in a negative LogP of -0.86. Piperazine, with its two nitrogen atoms, is even more hydrophilic, reflected in its calculated LogP of -1.1.

Interestingly, the spirocyclic 1,4-diazaspiro[4.5]decane, despite its larger carbon framework compared to piperidine, has a calculated LogP of 0.9, which is only slightly higher than that of piperidine. This finding underscores a key principle in the design of spirocyclic scaffolds: the introduction of a spirocenter can effectively modulate lipophilicity. While simply adding carbon atoms would be expected to increase lipophilicity, the rigid, 3D arrangement of the spirocycle can lead to a more compact structure with a different solvation profile compared to a more flexible, linear analogue. In many medicinal chemistry applications, replacing a simple ring like piperidine with a spirocycle has been shown to decrease the overall lipophilicity of the final drug molecule.

The causality behind this observation lies in the interplay of several factors. The increased sp3 character of spirocycles can lead to improved aqueous solubility. Furthermore, the fixed spatial arrangement of the heteroatoms in a spirocycle can influence their ability to engage in hydrogen bonding with water, thereby affecting the overall hydrophilic/lipophilic balance.

Experimental Protocols for Lipophilicity Determination

To provide a practical framework for researchers, we outline the standard methodologies for the experimental determination of LogP and LogD.

Shake-Flask Method for LogP/LogD Determination

The shake-flask method is the traditional and often considered the "gold standard" for LogP and LogD determination due to its direct measurement principle.[5][8]

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at the desired pH (e.g., pH 7.4 for LogD7.4 determination).[6] Saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by vigorously mixing them and allowing the phases to separate overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer. Add a small aliquot of the compound's stock solution.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to achieve a clear separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw a sample from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Calculation:

    • LogP (for non-ionizable compounds): LogP = log10 ([Compound]octanol / [Compound]water)

    • LogD (for ionizable compounds): LogD = log10 ([Compound]octanol / [Compound]aqueous buffer)

G cluster_prep Phase & Compound Preparation cluster_exp Experiment cluster_calc Calculation prep_phases Prepare & Saturate n-Octanol and Buffer partitioning Combine Phases & Add Compound prep_phases->partitioning prep_compound Prepare Compound Stock Solution prep_compound->partitioning equilibration Shake to Equilibrate partitioning->equilibration separation Centrifuge for Phase Separation equilibration->separation quantification Quantify Compound in Each Phase (HPLC) separation->quantification calculation Calculate LogP/LogD quantification->calculation

Caption: Workflow for Shake-Flask LogP/LogD Determination.

HPLC-Based Method for LogD Determination

Reverse-phase HPLC offers a higher-throughput alternative for estimating LogD values. This method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.

Methodology:

  • System Preparation: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of an aqueous buffer at the desired pH and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogD values to create a calibration curve that correlates retention time with LogD.

  • Sample Analysis: Dissolve the test compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.

  • Data Analysis: Determine the retention time of the test compound and use the calibration curve to calculate its LogD value.

G cluster_setup System Setup cluster_analysis Analysis cluster_calc Calculation system_prep Prepare HPLC System (RP Column, Mobile Phase) calibration Run Standards with Known LogD Values system_prep->calibration calibration_curve Generate Calibration Curve (Retention Time vs. LogD) calibration->calibration_curve sample_prep Prepare & Inject Test Compound data_acq Record Retention Time sample_prep->data_acq logd_calc Calculate LogD of Test Compound data_acq->logd_calc calibration_curve->logd_calc

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Cbz-2,6-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-Cbz-2,6-diazaspiro[4.5]decane. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of our chemical reagents. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Identification and Risk Assessment: A Proactive Approach
  • Carbamate Moiety: Carbamates as a class of compounds can exhibit varying levels of toxicity.[1][2] Some are used as pesticides and are known to have neurological effects.[2] While this compound is not a pesticide, the presence of the carbamate functional group necessitates handling it with care, assuming it may be harmful if inhaled, ingested, or absorbed through the skin.[1][3]

  • Heterocyclic Amine Core: Similar heterocyclic compounds are often classified as skin and eye irritants.[4][5] Direct contact should be avoided.

  • Reactivity: The Cbz (Carboxybenzyl) group is notably labile under specific conditions. It can be cleaved by strong acids or through catalytic hydrogenation.[6][7] This is a critical consideration for waste segregation; accidental mixing with acidic waste could trigger a chemical reaction, leading to the release of carbon dioxide and potentially pressurizing the waste container.[7]

Based on this analysis, this compound must be treated as a hazardous chemical waste, managed in accordance with all applicable federal, state, and local regulations.[8][9]

Property Summary & Rationale
Physical State Typically a solid at room temperature.
Assumed Hazards Potential for skin and eye irritation.[4][5] May be harmful if inhaled or ingested due to the carbamate group.[1][3]
Chemical Reactivity Reactive with strong acids (cleavage of Cbz group, CO2 evolution).[6][7] Incompatible with strong oxidizing agents.[1]
Regulatory Status Must be disposed of as hazardous chemical waste under EPA Resource Conservation and Recovery Act (RCRA) guidelines.[8][10]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any context, including preparation for disposal, the following minimum PPE is mandatory.[1][4]

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if creating dust or aerosols. Always work within a certified chemical fume hood when handling the solid material.[3]

Spill Management: Immediate and Controlled Response

Accidents can happen. A prepared response is key to mitigating any potential exposure or environmental release.

For a Small-Scale Laboratory Spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: If not already worn, don the full PPE described in Section 2.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container designated for hazardous waste.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department, following their specific protocols.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be managed through your institution's official hazardous waste program.[11] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [11][12]

The following diagram and steps outline the standard, compliant procedure for direct disposal.

G cluster_prep Preparation & Segregation cluster_container Container Management cluster_storage Storage & Pickup gen Waste Generation (Unused reagent, contaminated labware) ppe Don Full PPE (Gloves, Goggles, Lab Coat) gen->ppe 1. Safety First seg Segregate Waste Stream (Avoid mixing with acids or incompatibles) ppe->seg 2. Prevent Reactions cont Select Compatible Container (HDPE or glass with secure cap) seg->cont labeling Attach Hazardous Waste Label (Fill out completely: name, hazards, date) cont->labeling 3. Proper ID transfer Transfer Waste into Container (Use fume hood, avoid overfilling) labeling->transfer 4. Safe Transfer close Securely Close Container (Keep closed except when adding waste) transfer->close 5. Containment store Store in Satellite Accumulation Area (SAA) (Designated, secure location) close->store 6. Safe Storage request Request Waste Pickup (Follow institutional EHS procedure) store->request 7. Await Disposal pickup EHS Personnel Collects Waste (For final, compliant disposal) request->pickup 8. Final Step

Disposal Workflow for this compound

Experimental Protocol: Waste Packaging and Disposal

  • Waste Segregation:

    • This is the most critical step from a safety perspective. Designate a specific waste stream for this compound and related materials (e.g., contaminated wipes, weighing paper).

    • Crucially, ensure this waste stream is kept separate from acidic waste. [13] As previously noted, acid can induce decomposition and gas evolution. Also, segregate from strong oxidizers, bases, and other reactive chemical classes.[1][12]

  • Container Selection:

    • Use only containers approved for hazardous chemical waste, typically high-density polyethylene (HDPE) or glass bottles.[12][13]

    • Ensure the container has a secure, screw-top cap and is in good condition with no cracks or leaks.[12] The container material must be compatible with the waste; do not use metal containers.[10]

  • Labeling:

    • Before adding any waste, affix a hazardous waste tag provided by your institution's EHS department.[8]

    • Fill out the label completely and legibly:

      • Full Chemical Name: "this compound" (avoid abbreviations).

      • Composition: List all components, including any solvents and their approximate percentages.

      • Hazards: Check boxes for "Toxic" and "Irritant".

  • Waste Accumulation:

    • Transfer waste into the labeled container inside a chemical fume hood.

    • Do not fill the container beyond 90% capacity to allow for expansion.[10]

    • Keep the container securely capped at all times, except when actively adding waste.[11][12] Funnels should not be left in the container opening.[13]

  • Storage:

    • Store the sealed waste container in a designated and properly signed Satellite Accumulation Area (SAA).[12]

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.[9]

  • Disposal Request:

    • Once the container is full or you have no more of this waste to generate, submit a chemical waste pickup request to your EHS department according to their established procedures.[11] Do not transport hazardous waste yourself.[11]

Chemical Deactivation: An Expert-Only Consideration

In some research contexts, chemical deactivation or deprotection is considered for waste streams. For this compound, this would involve cleaving the Cbz group. Common methods include catalytic hydrogenation (H₂/Pd-C) or treatment with strong acid (e.g., HBr in acetic acid).[6][7]

This approach is NOT recommended as a standard disposal procedure. It constitutes a chemical reaction that generates new waste products (toluene, CO₂, the deprotected amine, acid/base waste, catalyst waste) which must themselves be characterized and disposed of as hazardous waste. Such a procedure should only be undertaken by a qualified chemist as part of a formal waste minimization plan, and the resulting waste streams must still be managed through EHS.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-Thia-4-azaspiro[4.5]decane hydrochloride. Retrieved from .

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link].

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link].

  • New Jersey Department of Health. (n.d.). Hazard Summary: Ammonium Carbamate. Retrieved from [Link].

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link].

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link].

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link].

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link].

  • WorkSafe New Zealand. (n.d.). What to know when using insecticides containing organophosphates or carbamates (OPCs). Retrieved from [Link].

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link].

  • Agilent Technologies, Inc. (2024, August 23). Safety Data Sheet: Carbamate Pesticides Standard. Retrieved from [Link].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cbz-2,6-diazaspiro[4.5]decane
Reactant of Route 2
2-Cbz-2,6-diazaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.